Ether, butyl 1,1,2,2-tetrafluoroethyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGBESMFDRXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189327 | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-37-2 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and properties of butyl 1,1,2,2-tetrafluoroethyl ether"
An In-depth Technical Guide on the Synthesis and Properties of Butyl 1,1,2,2-Tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether is a member of the hydrofluoroether (HFE) class of organic solvents.[1][2] HFEs were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[3] These compounds are characterized by the presence of an ether linkage connecting a fluoroalkyl group and an alkyl group.[3][4] Butyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C6H10F4O, exhibits properties typical of HFEs, including low toxicity, low viscosity, and being a liquid at room temperature.[1][2][5] HFEs have found applications as cleaning solvents, heat-transfer fluids, and in the electronics and pharmaceutical industries.[3][4] This guide provides a detailed overview of the synthesis and physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether.
Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether
The synthesis of fluorinated ethers can be achieved through several methods, with the most common being the Williamson ether synthesis and the addition of alcohols to fluoroalkenes.[6][7]
Addition of Butanol to Tetrafluoroethylene
A primary method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the reaction of an alcohol with tetrafluoroethylene in the presence of a base.[6] This reaction proceeds via the nucleophilic addition of the butoxide ion to the double bond of tetrafluoroethylene.
Reaction Scheme:
Experimental Protocol:
Materials:
-
n-Butanol
-
Potassium hydroxide (KOH)
-
Tetrafluoroethylene (TFE)
-
A suitable solvent (e.g., dioxane, THF)
-
High-pressure autoclave reactor
Procedure:
-
A solution of potassium hydroxide in n-butanol is prepared in a high-pressure autoclave reactor. The concentration of KOH is typically catalytic.
-
The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Tetrafluoroethylene is introduced into the reactor under pressure.
-
The reaction mixture is heated to a temperature between 50-100°C and stirred continuously.[6] The pressure inside the reactor will be in the range of 9-16 kgf/cm².[6]
-
The reaction is monitored for the consumption of tetrafluoroethylene.
-
After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.
-
The reaction mixture is transferred to a separation funnel.
-
The organic layer is washed with water to remove any remaining KOH and other water-soluble impurities.
-
The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.
-
The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[8][9][10] For the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether, this would involve the reaction of sodium butoxide with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane).
Reaction Scheme:
Experimental Protocol:
Materials:
-
n-Butanol
-
Sodium hydride (NaH) or another strong base
-
1-chloro-1,1,2,2-tetrafluoroethane
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
n-Butanol is dissolved in an anhydrous polar aprotic solvent in a reaction flask under an inert atmosphere.
-
Sodium hydride is added portion-wise to the solution at 0°C to form sodium butoxide. The reaction is allowed to stir until the evolution of hydrogen gas ceases.
-
1-chloro-1,1,2,2-tetrafluoroethane is then added to the reaction mixture.
-
The mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation.
Physicochemical Properties
The known physical and chemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H10F4O | [5] |
| Molecular Weight | 174.1366 g/mol | [5] |
| CAS Registry Number | 358-37-2 | [5][11] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 322 K (49°C) at 0.151 bar | [5] |
| Purity | 99% | [11] |
| MDL Number | MFCD00042107 | [11] |
Applications
As a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have applications consistent with this class of compounds. These include:
-
Precision Cleaning Solvent: Due to their low surface tension and high volatility, HFEs are effective in cleaning sensitive electronic and optical components.[3][4]
-
Heat Transfer Fluid: Their thermal stability and wide liquid range make them suitable for use in cooling systems.[13]
-
Solvent Carrier: They can be used as carriers for lubricants and other coatings.[4]
-
Environmentally Friendlier Refrigerant: HFEs have low ozone depletion potential and a shorter atmospheric lifetime compared to older refrigerants.[2][3]
Safety and Handling
Hydrofluoroethers are generally characterized by low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether with properties that make it a valuable compound in various industrial and scientific applications. Its synthesis can be accomplished through established methods for producing fluorinated ethers, such as the addition of alcohols to fluoroalkenes or the Williamson ether synthesis. The data presented in this guide provides a comprehensive overview for researchers and professionals working with or developing applications for this and similar compounds.
References
- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 2. ecolink.com [ecolink.com]
- 3. grokipedia.com [grokipedia.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 6. sibran.ru [sibran.ru]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 358-37-2 Cas No. | n-Butyl 1,1,2,2-tetrafluoroethyl ether | Apollo [store.apolloscientific.co.uk]
- 12. chemimpex.com [chemimpex.com]
- 13. acota.co.uk [acota.co.uk]
An In-depth Technical Guide to the Physicochemical Characteristics of Butyl 1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) family of solvents, is a compound of growing interest in various scientific and industrial sectors, including pharmaceutical development. HFEs are recognized for their unique combination of properties, such as low toxicity, non-flammability, and favorable environmental profiles, making them attractive alternatives to traditional solvents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of butyl 1,1,2,2-tetrafluoroethyl ether, supported by experimental protocols and visual representations of key processes.
Core Physicochemical Properties
The fundamental properties of butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below. These values are essential for understanding its behavior in various applications, from reaction medium to potential use in drug delivery systems.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀F₄O | [1] |
| Molecular Weight | 174.1366 g/mol | [1] |
| CAS Number | 358-37-2 | [1] |
| Appearance | Clear, almost colorless liquid | |
| Boiling Point | 49 °C at 113 mmHg | |
| 322 K (48.85 °C) at 0.151 bar | [1] | |
| Density | 1.1147 g/cm³ | |
| Flash Point | 10 °C | |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Octanol-Water Partition Coefficient (logP) | Data not available | |
| Refractive Index | Data not available | |
| Autoignition Temperature | Data not available |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the application of any chemical compound. Below are detailed methodologies for key experiments relevant to the characterization of butyl 1,1,2,2-tetrafluoroethyl ether.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for determining the boiling point of a small volume of liquid.[2]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or oil bath
-
Hot plate with magnetic stirring capability
-
Small magnetic stir bar
-
Thermometer
-
Clamps and stand
Procedure:
-
Introduce approximately 0.5 mL of butyl 1,1,2,2-tetrafluoroethyl ether into the test tube along with a small magnetic stir bar.
-
Place the test tube in the heating block on the hot plate stirrer and clamp it securely.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the sample and observe for boiling (the formation of bubbles) and reflux (vapor condensing and running back into the liquid). A ring of condensing liquid on the walls of the test tube is often visible.
-
Adjust the position of the thermometer so that the bulb is at the level of this condensation ring.
-
Once the liquid is gently refluxing, the thermometer reading should stabilize. This stable temperature is the observed boiling point of the liquid.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density (Graduated Cylinder Method)
A straightforward method for determining the density of a liquid.[3][4]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
Accurately weigh a clean, dry graduated cylinder and record its mass (m₁).
-
Carefully add a known volume of butyl 1,1,2,2-tetrafluoroethyl ether to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.
-
Weigh the graduated cylinder containing the liquid and record the new mass (m₂).
-
The mass of the liquid (m) is calculated as m = m₂ - m₁.
-
The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the liquid.
-
It is recommended to perform the measurement multiple times and average the results for greater accuracy.
Determination of Flash Point (Closed-Cup Method)
The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of a liquid can ignite.[5][6][7]
Apparatus:
-
Closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus)
-
Heat source
-
Ignition source (e.g., gas flame or electric igniter)
-
Thermometer
Procedure:
-
Place the sample of butyl 1,1,2,2-tetrafluoroethyl ether into the test cup of the apparatus.
-
Close the lid, which is equipped with a shutter and an ignition source.
-
Heat the sample at a slow, constant rate.
-
At regular temperature intervals, apply the ignition source by opening the shutter.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.
-
Record the temperature at which the flash occurs.
Visualizing Key Processes
To further elucidate the context and handling of butyl 1,1,2,2-tetrafluoroethyl ether, the following diagrams, generated using Graphviz, illustrate a typical synthesis workflow and an experimental procedure for a key physicochemical property.
Caption: General synthesis workflow for 1,2,2,2-tetrafluoroethyl ethers.[8]
References
- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. labcompare.com [labcompare.com]
- 8. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
"butyl 1,1,2,2-tetrafluoroethyl ether molecular structure and CAS number 358-37-2"
CAS Number: 358-37-2
This technical guide provides an in-depth overview of butyl 1,1,2,2-tetrafluoroethyl ether, a fluorinated ether with potential applications in various scientific and industrial fields, including research and drug development. The document details its molecular structure, physicochemical properties, synthesis, and safety and handling protocols, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Identity
Butyl 1,1,2,2-tetrafluoroethyl ether, also known as 1-(1,1,2,2-tetrafluoroethoxy)butane, is a straight-chain aliphatic ether containing a tetrafluoroethyl moiety. The presence of fluorine atoms significantly influences the molecule's properties, imparting increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These characteristics are often sought after in the design of novel therapeutic agents.
Molecular Formula: C6H10F4O[1]
Molecular Weight: 174.14 g/mol [1]
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.
| Property | Value | Reference |
| CAS Number | 358-37-2 | [1] |
| Molecular Formula | C6H10F4O | [1] |
| Molecular Weight | 174.14 g/mol | [1] |
| Boiling Point | 49 °C @ 113 mmHg | [1] |
| Density | 1.1147 g/cm³ | |
| Refractive Index | 1.3296 @ 25 °C | |
| Flash Point | 10 °C | [1] |
Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether
The synthesis of n-butyl 1,1,2,2-tetrafluoroethyl ether can be achieved through the reaction of tetrafluoroethylene (TFE) with n-butanol in the presence of a base. This method, a variation of the Williamson ether synthesis, provides a direct route to the target molecule.
Experimental Protocol: Synthesis via Reaction of TFE with n-Butanol
This protocol is based on a described method for the synthesis of similar fluorinated ethers.
Materials:
-
n-Butanol
-
Tetrafluoroethylene (TFE) gas
-
Sodium n-butoxide (n-C₄H₉ONa) solution (10%)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge a high-pressure autoclave reactor with n-butanol.
-
Add a 10% solution of sodium n-butoxide in n-butanol to the reactor. This acts as the basic catalyst.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce tetrafluoroethylene (TFE) gas into the reactor under pressure.
-
Maintain the reaction mixture at a temperature between 0 °C and 38 °C with constant stirring. The pressure within the autoclave will need to be monitored.
-
After the reaction is complete (indicated by the cessation of TFE uptake), cool the reactor to room temperature and carefully vent the excess TFE.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform fractional distillation to isolate the n-butyl 1,1,2,2-tetrafluoroethyl ether from unreacted n-butanol and other byproducts. The target ether is collected at its characteristic boiling point. The yield of the target ether is reported to be approximately 81%.
Applications in Drug Development and Research
While specific biological activity or drug development applications for butyl 1,1,2,2-tetrafluoroethyl ether are not extensively documented in publicly available literature, the incorporation of fluorinated moieties into organic molecules is a well-established strategy in medicinal chemistry.
The 1,1,2,2-tetrafluoroethyl group can be considered a structural mimic of the commonly used trifluoromethyl group. The introduction of such fluorinated groups can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluoroalkyl groups, which can improve its absorption, distribution, and ability to cross cellular membranes.
Therefore, butyl 1,1,2,2-tetrafluoroethyl ether can serve as a valuable building block or intermediate in the synthesis of novel drug candidates where improved pharmacokinetic properties are desired. Researchers may utilize this compound to introduce the tetrafluoroethoxy-butane side chain into a parent molecule with known biological activity to assess the impact on its efficacy and metabolic profile.
Safety and Handling
Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from sources of ignition.[2] It may cause skin and serious eye irritation, as well as respiratory irritation and drowsiness or dizziness.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Procedures:
-
Use only in a well-ventilated area or outdoors.[2]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Avoid breathing mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated compound with well-defined physicochemical properties. Its synthesis is achievable through established methods, making it an accessible building block for further chemical exploration. While direct biological data for this specific ether is limited, the known benefits of fluorine incorporation in drug design suggest its potential utility for researchers and scientists in the development of new therapeutic agents with enhanced pharmacokinetic profiles. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.
References
In-Depth Technical Guide to the Spectroscopic Analysis of Butyl 1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). Due to a lack of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of the compound's functional groups and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their own analyses.
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated ether with potential applications in various fields, including as a solvent or a component in the development of new materials and pharmaceuticals. Its chemical structure, C6H10F4O, and molecular weight of approximately 174.14 g/mol , suggest specific spectroscopic signatures that can be used for its identification and characterization.[1] This guide will delve into the predicted spectroscopic data and the methodologies to obtain them.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for butyl 1,1,2,2-tetrafluoroethyl ether. These predictions are based on the analysis of its chemical structure, which includes a butyl group, an ether linkage, and a 1,1,2,2-tetrafluoroethyl moiety.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| -OCH2CH2CH2CH3 | 3.8 - 4.2 | Triplet (t) | ~ 7 Hz |
| -OCH2CH2CH2CH3 | 1.6 - 1.8 | Sextet | ~ 7 Hz |
| -OCH2CH2CH2CH3 | 1.3 - 1.5 | Sextet | ~ 7 Hz |
| -OCH2CH2CH2CH3 | 0.9 - 1.0 | Triplet (t) | ~ 7 Hz |
| -CF2H | 5.8 - 6.4 | Triplet of triplets (tt) | J(H-F) ~ 53 Hz, J(H-F) ~ 3 Hz |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| -C H3 | 13 - 15 |
| -CH2C H2CH3 | 18 - 20 |
| -OCH2C H2- | 30 - 32 |
| -OC H2- | 70 - 75 |
| -O-CF2-C F2H | 115 - 125 (triplet) |
| -O-C F2-CF2H | 108 - 118 (triplet) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CF2H | -135 to -145 | Doublet of triplets (dt) |
| -OCF2- | -85 to -95 | Triplet of doublets (td) |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, alkyl) | 2850 - 3000 | Strong |
| C-O (stretch, ether) | 1050 - 1150 | Strong |
| C-F (stretch) | 1100 - 1300 | Very Strong |
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 174 | [M]⁺ (Molecular Ion) |
| 117 | [M - C4H9]⁺ |
| 101 | [CF2CF2H]⁺ |
| 83 | [OCH2CF2CF2H]⁺ |
| 57 | [C4H9]⁺ (Butyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard operating procedure for acquiring NMR spectra of a liquid organic compound like butyl 1,1,2,2-tetrafluoroethyl ether is as follows:
-
Sample Preparation :
-
Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune the probe to the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition :
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy
-
Sample Application :
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Press the sample against the crystal using the instrument's pressure arm to ensure good contact.
-
Record the infrared spectrum. The IR beam will penetrate a small depth into the sample, and the attenuated reflected light is measured by the detector.
-
-
Cleaning :
-
After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction :
-
Ionization :
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection :
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
Experimental Workflow
Predicted NMR Structural Correlations
Predicted Mass Spectrometry Fragmentation
References
- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of butyl 1,1,2,2-tetrafluoroethyl ether (C4H9OCH2CF2CF2H), a hydrofluoroether (HFE) of interest in various scientific and industrial applications. Due to a lack of extensive published experimental data for this specific compound, this guide leverages information on structurally similar HFEs, such as HFE-7100 (methyl nonafluorobutyl ether), to predict its behavior in a range of common organic solvents. Furthermore, detailed experimental protocols for determining solubility and miscibility are provided to enable researchers to generate precise data for their specific needs.
Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether
Butyl 1,1,2,2-tetrafluoroethyl ether belongs to the class of hydrofluoroethers, which are known for their unique combination of properties including low toxicity, non-flammability, and favorable environmental profiles, with zero ozone depletion potential[1]. These characteristics make them attractive as replacements for older solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as precision cleaning, heat transfer, and as solvent carriers[1]. The solubility and miscibility of these ethers are critical parameters that determine their suitability for various applications, including in the formulation of pharmaceuticals and specialty chemicals.
Physicochemical Properties of Butyl 1,1,2,2-tetrafluoroethyl ether:
| Property | Value | Reference |
| Molecular Formula | C6H10F4O | [2] |
| Molecular Weight | 174.137 g/mol | [2] |
| CAS Number | 358-37-2 | [2] |
| Boiling Point | Not available |
Predicted Solubility and Miscibility
The "like dissolves like" principle is a useful starting point for predicting solubility. The polarity of the solvent plays a significant role in its miscibility with an HFE[4]. Generally, HFEs are more miscible with less polar organic solvents.
The following tables provide a qualitative prediction of the miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with various organic solvents, categorized by solvent class. These predictions are based on the known properties of similar HFEs and general principles of solubility.
Table 1: Predicted Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Common Organic Solvents
| Solvent Class | Solvent | Predicted Miscibility | Rationale/Comments |
| Alcohols | Methanol | Partially Miscible to Miscible | Short-chain alcohols are polar; miscibility may be limited. Longer-chain alcohols are expected to be more miscible. |
| Ethanol | Partially Miscible to Miscible | Similar to methanol, polarity may influence complete miscibility. | |
| Isopropanol | Miscible | Lower polarity than methanol and ethanol, leading to better miscibility. | |
| Ketones | Acetone | Miscible | Generally a good solvent for many organic compounds, including HFEs[4]. |
| Methyl Ethyl Ketone | Miscible | Similar to acetone in its solvent properties. | |
| Esters | Ethyl Acetate | Miscible | A moderately polar solvent that is often compatible with HFEs. |
| Ethers | Diethyl Ether | Miscible | Structurally similar, promoting miscibility. |
| Tetrahydrofuran (THF) | Miscible | Known to be a highly effective and "fluorophilic" organic solvent for HFEs[4]. | |
| Hydrocarbons | Hexane | Miscible | Nonpolar nature aligns well with the fluorinated portion of the HFE. |
| Toluene | Miscible | Aromatic, nonpolar solvent expected to be miscible[4]. | |
| Chlorinated Solvents | Dichloromethane | Miscible | Often used as a solvent for a wide range of organic compounds. |
| Chloroform | Miscible | Similar to dichloromethane. | |
| Polar Aprotic Solvents | Acetonitrile | Partially Miscible to Immiscible | High polarity may lead to phase separation[4]. |
| Dimethylformamide (DMF) | Partially Miscible to Immiscible | A highly polar solvent, likely to be immiscible with the less polar HFE[4]. | |
| Dimethyl Sulfoxide (DMSO) | Immiscible | Very high polarity makes miscibility unlikely. |
Experimental Protocols for Solubility and Miscibility Determination
To obtain precise and reliable data, experimental determination is essential. The following are standard protocols for assessing the solubility and miscibility of a liquid solute like butyl 1,1,2,2-tetrafluoroethyl ether in various organic solvents.
Visual Miscibility Determination
This is a straightforward, qualitative method to quickly assess miscibility.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small, clear glass vials or test tubes with caps
-
Pipettes or graduated cylinders for measuring volumes
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry vial, add a known volume (e.g., 2 mL) of the organic solvent.
-
Add an equal volume (2 mL) of butyl 1,1,2,2-tetrafluoroethyl ether to the same vial.
-
Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.
-
Allow the vial to stand undisturbed and observe the contents.
-
Observation:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The solution may appear cloudy or form an emulsion that may or may not separate over time.
-
-
Record the observations for each solvent tested. For a more rigorous test, observations can be made at different temperatures by placing the vials in a water bath.
Quantitative Solubility Determination (Cloud Point Method)
This method is used to determine the concentration at which a solute is soluble in a solvent at a given temperature.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Organic solvent
-
Jacketed glass vessel connected to a circulating water bath for temperature control
-
Calibrated burette or syringe pump for accurate addition of the solute
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Light source and detector (or visual observation) to detect cloudiness (turbidity)
Procedure:
-
Place a known volume or mass of the organic solvent into the jacketed glass vessel.
-
Set the circulating water bath to the desired experimental temperature and allow the solvent to equilibrate.
-
Begin stirring the solvent at a constant rate.
-
Slowly titrate the butyl 1,1,2,2-tetrafluoroethyl ether into the solvent from the burette or syringe pump.
-
Continuously monitor the solution for the first sign of persistent cloudiness (the cloud point). This indicates that the saturation point has been reached and a second phase is beginning to form.
-
Record the volume of the ether added at the cloud point.
-
The solubility can then be calculated in terms of mass percent, volume percent, or mole fraction.
-
Repeat the experiment at different temperatures to construct a solubility curve.
Predictive Models: Hansen Solubility Parameters
For a more theoretical prediction of miscibility, Hansen Solubility Parameters (HSPs) can be utilized. HSPs are based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:
-
δD (Dispersion): Energy from dispersion forces between molecules.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.
Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of miscibility[5][6]. While the specific HSPs for butyl 1,1,2,2-tetrafluoroethyl ether are not published, they can be estimated using group contribution methods[7].
Visualizations
Experimental Workflow for Miscibility Determination
The following diagram illustrates the logical steps involved in the visual determination of miscibility.
Caption: Workflow for Visual Miscibility Testing.
Relationship Between Solvent Polarity and Predicted Miscibility
This diagram illustrates the general relationship between the polarity of an organic solvent and its predicted miscibility with a hydrofluoroether like butyl 1,1,2,2-tetrafluoroethyl ether.
References
- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 2. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 3. Methyl nonafluorobutyl ether: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pirika.com [pirika.com]
- 7. researchgate.net [researchgate.net]
The Thermal Stability and Decomposition of Butyl 1,1,2,2-Tetrafluoroethyl Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether, is a fluorinated compound with potential applications where thermal stability is a key consideration. This technical guide aims to provide an in-depth analysis of its thermal stability and decomposition profile. However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific quantitative data on the thermal decomposition of this particular compound. While general information suggests a high degree of thermal stability, precise decomposition temperatures and detailed breakdown pathways have not been extensively documented.
This guide will therefore synthesize the available information on butyl 1,1,2,2-tetrafluoroethyl ether and supplement it with data from closely related hydrofluoroethers to provide a foundational understanding for researchers.
Physicochemical Properties
A summary of the known physical and chemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀F₄O | [1] |
| Molecular Weight | 174.136 g/mol | [1] |
| Boiling Point | 322 K (48.85 °C) at 0.151 bar | [1] |
| Appearance | Colorless liquid | |
| Flammability | Highly flammable |
Thermal Stability and Decomposition
In the absence of specific data, we can infer the general thermal behavior from related hydrofluoroethers. Compounds such as methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether are frequently described as having "excellent thermal stability" and "resistance to thermal degradation." For these related compounds, hazardous decomposition products under fire conditions are identified as carbon oxides and hydrogen fluoride. This suggests that the C-F and C-O bonds are the likely points of cleavage at elevated temperatures.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition of butyl 1,1,2,2-tetrafluoroethyl ether, a series of well-established experimental protocols should be employed. The following methodologies are recommended for a comprehensive analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset and rate of mass loss as a function of temperature, indicating the decomposition temperature range.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of butyl 1,1,2,2-tetrafluoroethyl ether is placed in an inert sample pan (e.g., platinum or alumina).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess thermo-oxidative stability.
-
Temperature Program: A linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed empty pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.
-
Temperature Program: A controlled heating and cooling cycle is applied. For decomposition studies, a heating rate of 10 °C/min is common.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events. The enthalpy changes (ΔH) associated with these transitions can be quantified.
Proposed Logical Workflow and Decomposition Pathway
The following diagrams illustrate the logical workflow for thermal stability analysis and a generalized proposed decomposition pathway for hydrofluoroethers, which can be adapted for butyl 1,1,2,2-tetrafluoroethyl ether pending experimental data.
Workflow for Thermal Stability Analysis.
References
Technical Guide: Vapor Pressure and Boiling Point of n-Butyl-1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current scientific understanding of the vapor pressure and boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines reported values with established estimation techniques and detailed experimental protocols for the determination of these crucial physical properties.
Quantitative Data Summary
The available quantitative data for the boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether is limited. A summary of the experimentally determined reduced pressure boiling point and an estimated normal boiling point are presented below.
| Parameter | Value | Conditions | Source |
| Boiling Point (Experimental) | 49 °C (322 K) | 113 mmHg (0.151 bar) | NIST Chemistry WebBook[1] |
| Normal Boiling Point (Estimated) | ~95-105 °C | 760 mmHg (1 atm) | Estimated |
Vapor Pressure: A complete experimental vapor pressure curve for n-butyl-1,1,2,2-tetrafluoroethyl ether is not available in the reviewed literature. The single experimental data point is the boiling point at a reduced pressure, which represents one point on the vapor pressure curve.
Experimental Protocols
For researchers seeking to determine the physicochemical properties of n-butyl-1,1,2,2-tetrafluoroethyl ether or similar fluorinated ethers, the following detailed experimental protocols are provided.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination of the boiling point of a small sample of a fluorinated ether, a micro-boiling point determination using a Thiele tube is a suitable method.
Apparatus:
-
Thiele tube
-
High-temperature resistant mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Safety goggles and lab coat
Procedure:
-
A small amount of the n-butyl-1,1,2,2-tetrafluoroethyl ether sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.
-
The test tube is attached to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The Thiele tube is filled with a suitable heating oil to the level of the upper arm.
-
The thermometer and test tube assembly are immersed in the oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.
-
Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor of the sample has displaced all the air in the capillary tube.
-
The heating is then discontinued, and the oil bath is allowed to cool slowly with constant stirring.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
The atmospheric pressure in the laboratory should be recorded at the time of the experiment. For a normal boiling point, this pressure should be corrected to 760 mmHg.
Determination of Vapor Pressure
For a precise determination of the vapor pressure of a low-volatility compound like a fluorinated ether, a static apparatus is a reliable method. This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.
Apparatus:
-
A constant-volume apparatus, typically consisting of a thermostated sample cell connected to a high-precision pressure transducer.
-
A vacuum pump to evacuate the apparatus.
-
A temperature-controlled bath (e.g., a cryostat or a precision oil bath) capable of maintaining a stable temperature.
-
A calibrated temperature sensor (e.g., a platinum resistance thermometer).
-
A high-accuracy pressure sensor (e.g., a capacitance diaphragm gauge).
-
The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether, purified by repeated freeze-pump-thaw cycles to remove dissolved gases.
Procedure:
-
The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether is introduced into the sample cell.
-
The sample is degassed by several freeze-pump-thaw cycles. This involves freezing the sample with liquid nitrogen, evacuating the headspace, and then allowing the sample to thaw. This process removes any dissolved atmospheric gases that would contribute to the measured pressure.
-
The sample cell is placed in the thermostated bath and allowed to reach thermal equilibrium at the desired temperature. The temperature should be precisely measured and controlled.
-
The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.
-
The measurements are repeated at various temperatures to obtain a series of vapor pressure data points as a function of temperature.
-
The data can be fitted to a suitable vapor pressure equation, such as the Antoine equation or the Wagner equation, to describe the relationship between vapor pressure and temperature.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the vapor pressure and boiling point of a novel or uncharacterized fluorinated ether.
Biological Signaling Pathways
A comprehensive search of the scientific literature did not yield any information regarding the involvement of n-butyl-1,1,2,2-tetrafluoroethyl ether in any biological signaling pathways. This is consistent with the intended use of many fluorinated ethers as chemically inert solvents, heat-transfer fluids, or intermediates in chemical synthesis. Their high degree of fluorination typically leads to low biological reactivity. Therefore, significant interactions with biological systems, such as the modulation of signaling pathways, are not expected and have not been reported. For drug development professionals, this compound would be considered as an excipient or solvent, and its lack of biological activity is a desirable characteristic in such applications.
References
Technical Guide: Toxicology and Safety Profile of Butyl 1,1,2,2-tetrafluoroethyl Ether
Disclaimer: As of December 2025, publicly available toxicological data specifically for Butyl 1,1,2,2-tetrafluoroethyl ether is limited. This guide provides a comprehensive overview of the typical toxicological assessments and safety data considerations for a fluorinated ether of this nature, based on established OECD guidelines and data from structurally similar compounds. The information herein is intended for researchers, scientists, and drug development professionals to understand the required safety evaluation for such a chemical.
Chemical and Physical Properties
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C6H10F4O |
| Appearance | Likely a colorless liquid |
| Odor | May have a characteristic ether-like odor |
| Boiling Point | Expected to be a volatile liquid |
| Solubility | Likely to have limited solubility in water and be soluble in organic solvents |
| Flammability | Expected to be a flammable liquid and vapor[1][2][3][4] |
Hazard Identification and Classification
Based on safety data for similar fluorinated ethers, Butyl 1,1,2,2-tetrafluoroethyl ether is anticipated to be classified with the following hazards:
-
Flammable Liquid and Vapour: Ethers are generally flammable, and the presence of the butyl group contributes to this property.[1][2][3][4]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][5]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][5]
Toxicological Data Summary
The following tables summarize the key toxicological endpoints that would be evaluated for a substance like Butyl 1,1,2,2-tetrafluoroethyl ether. The data presented are representative values and should not be considered as experimental results for this specific compound.
Acute Toxicity
| Endpoint | Test Guideline | Species | Route | Anticipated Result |
| Oral LD50 | OECD 420, 423, or 425 | Rat | Oral | Low to moderate toxicity |
| Dermal LD50 | OECD 402 | Rat or Rabbit | Dermal | Low toxicity |
| Inhalation LC50 | OECD 403 | Rat | Inhalation | Data not available |
Irritation and Sensitization
| Endpoint | Test Guideline | Species | Anticipated Result |
| Skin Irritation/Corrosion | OECD 404 | Rabbit | Irritant |
| Eye Irritation/Corrosion | OECD 405 | Rabbit | Serious Irritant |
| Skin Sensitization | OECD 429 (LLNA) | Mouse | Data not available |
Repeated Dose Toxicity
| Endpoint | Test Guideline | Species | Route | Duration | Anticipated Result |
| Sub-acute Toxicity | OECD 407 | Rat | Oral | 28 days | Data not available |
| Sub-chronic Toxicity | OECD 408 | Rat | Oral | 90 days | Data not available |
| Sub-chronic Inhalation Toxicity | OECD 413 | Rat | Inhalation | 90 days | Data not available |
Genotoxicity
| Endpoint | Test Guideline | System | Anticipated Result |
| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | S. typhimurium | Non-mutagenic |
| In vitro Mammalian Chromosomal Aberration Test | OECD 473 | Mammalian cells | Data not available |
| In vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | Mouse | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on the referenced OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to estimate the LD50 value with a reduced number of animals.
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Housing and Fasting: Animals are housed individually and fasted overnight before dosing.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued for a small number of animals.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Skin Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin under a gauze patch.
-
Exposure: The patch is secured with tape for a 4-hour exposure period.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects persist.
-
Scoring: The reactions are scored according to a standardized grading system.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to the test substance at various concentrations on agar plates deficient in the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
Safety Precautions and Handling
Given the anticipated hazards, the following precautions should be taken when handling Butyl 1,1,2,2-tetrafluoroethyl ether:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1][2][3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
Conclusion
While specific toxicological data for Butyl 1,1,2,2-tetrafluoroethyl ether are not currently in the public domain, a comprehensive safety assessment based on established international guidelines is necessary before its widespread use. The anticipated hazard profile suggests that it should be handled with appropriate care, particularly concerning its flammability and potential to cause skin and eye irritation. The experimental workflows provided in this guide serve as a blueprint for the toxicological evaluation required to fully characterize the safety profile of this and similar fluorinated ethers. Researchers and drug development professionals should ensure that such a data package is generated to support any future applications.
References
Environmental Fate and Impact of Butyl 1,1,2,2-tetrafluoroethyl Ether and Other Fluorinated Ethers: A Technical Guide
Disclaimer: Specific experimental data on the environmental fate and impact of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected environmental behavior of this compound based on the known properties and fate of analogous short-chain hydrofluoroethers (HFEs). The experimental protocols described are standardized methods for assessing the environmental fate of chemical substances and are applicable to the target compound.
Introduction
Hydrofluoroethers (HFEs) have been introduced as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Their favorable properties, including low ozone depletion potential, have led to their use in various applications. Butyl 1,1,2,2-tetrafluoroethyl ether belongs to this class of compounds. Understanding the environmental fate and potential impact of these fluorinated ethers is crucial for assessing their environmental risk and ensuring their responsible use. This technical guide provides an in-depth analysis of the anticipated environmental distribution, degradation pathways, and toxicological effects of butyl 1,1,2,2-tetrafluoroethyl ether and similar fluorinated ethers.
Physicochemical Properties
The environmental distribution of a chemical is largely governed by its physicochemical properties. While specific data for butyl 1,1,2,2-tetrafluoroethyl ether is scarce, the table below presents known properties for this compound and its structural analogs to provide an estimate of its likely characteristics.
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | Ethyl 1,1,2,2-tetrafluoroethyl ether (Analog) | 1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFE-356mmz) (Analog) |
| CAS Number | 358-37-2[1] | 512-51-6[2] | 13171-18-1[3] |
| Molecular Formula | C6H10F4O[1] | C4H6F4O | C4H4F6O |
| Molecular Weight ( g/mol ) | 174.14 | 146.09 | 182.05 |
| Boiling Point (°C) | Not available | 57 | Not available |
| Vapor Pressure | Not available | Not available | Not available |
| Water Solubility | Not available | Not available | Not available |
| Log Kow (Octanol-Water Partition Coefficient) | Not available | Not available | Not available |
Data for analogous compounds are provided for comparative purposes. The lack of specific data for butyl 1,1,2,2-tetrafluoroethyl ether highlights the need for experimental determination of these crucial parameters.
Environmental Fate
The environmental fate of a chemical encompasses its transport and transformation in various environmental compartments, including the atmosphere, water, soil, and biota.
Atmospheric Fate
Hydrofluoroethers are expected to primarily reside in the atmosphere upon release due to their volatility. The dominant atmospheric removal process for HFEs is reaction with hydroxyl (OH) radicals.[4][5] The ether linkage in these molecules can decrease their atmospheric lifetimes compared to their perfluorinated counterparts.[6] The atmospheric degradation of HFEs proceeds through a series of oxidation reactions, leading to the formation of various degradation products, including carbonyl fluoride, which can further hydrolyze to HF and CO2.[6]
The diagram below illustrates a generalized atmospheric oxidation pathway for a hydrofluoroether initiated by hydroxyl radicals.
Aquatic Fate
Hydrolysis: The ether linkage in fluorinated ethers is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for butyl 1,1,2,2-tetrafluoroethyl ether.
Photolysis: Direct photolysis is unlikely to be a major degradation process for saturated fluorinated ethers as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reactive species such as hydroxyl radicals in sunlit surface waters, may contribute to their degradation, but this is generally a slower process compared to atmospheric oxidation.
Biodegradation: The presence of carbon-fluorine bonds makes fluorinated compounds generally resistant to microbial degradation. For short-chain fluorinated ethers, the presence of a non-fluorinated alkyl group may provide a site for initial microbial attack. However, complete mineralization is expected to be slow, and these compounds are likely to be persistent in aquatic environments.
Fate in Soil and Sediment
Due to their expected low octanol-water partition coefficient (Kow), short-chain HFEs like butyl 1,1,2,2-tetrafluoroethyl ether are not expected to sorb strongly to soil and sediment. This suggests they will be mobile in the subsurface and can potentially leach into groundwater.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often correlated with its Log Kow value. While the specific Log Kow for butyl 1,1,2,2-tetrafluoroethyl ether is not available, short-chain fluorinated compounds generally have low to moderate bioaccumulation potential.
Environmental Impact and Ecotoxicity
The ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether has not been extensively studied. However, data from analogous short-chain fluorinated compounds can provide an indication of potential environmental risks.
| Test Organism | Endpoint | Value (mg/L) | Analogous Compound | Reference |
| Fish (e.g., Pimephales promelas) | 96-hour LC50 | Data not available | - | - |
| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Data not available | - | - |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Data not available | - | - |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. The lack of ecotoxicity data for butyl 1,1,2,2-tetrafluoroethyl ether and its close analogs is a significant data gap in its environmental risk assessment.
Experimental Protocols
To address the data gaps for butyl 1,1,2,2-tetrafluoroethyl ether, a suite of standardized laboratory tests can be employed. The following sections detail the methodologies for key environmental fate assessments.
Physicochemical Properties Determination
The following diagram outlines the workflow for determining the key physicochemical properties that govern the environmental fate of a chemical.
5.1.1. Vapor Pressure (OECD Guideline 104) [7][8][9][10]
-
Principle: This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method (Cottrell's method), static method, and effusion methods. The choice of method depends on the expected vapor pressure range.
-
Methodology (Static Method):
-
A known amount of the test substance is introduced into a vacuum-tight apparatus.
-
The apparatus is thermostated at the desired temperature.
-
The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure gauge.
-
Measurements are repeated at different temperatures to establish the vapor pressure curve.
-
5.1.2. Water Solubility (OECD Guideline 105) [11][12][13][14][15]
-
Principle: This guideline describes the column elution method for substances with low solubility and the flask method for more soluble substances.
-
Methodology (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The mixture is centrifuged or filtered to separate the undissolved substance.
-
The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., gas chromatography).
-
5.1.3. Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 117/123) [16][17][18][19]
-
Principle: The HPLC method (OECD 117) is a common approach where the retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log Kow values of reference compounds. The slow-stirring method (OECD 123) is a direct measurement suitable for highly hydrophobic substances.
-
Methodology (HPLC Method - OECD 117):
-
A set of reference compounds with known Log Kow values is injected into an HPLC system with a reverse-phase column.
-
A calibration curve of retention time versus Log Kow is generated.
-
The test substance is injected under the same conditions, and its retention time is measured.
-
The Log Kow of the test substance is determined from the calibration curve.
-
Environmental Degradation Studies
The following diagram illustrates the workflow for assessing the degradation potential of a chemical in different environmental compartments.
5.2.1. Ready Biodegradability (OECD Guideline 301) [20][21][22]
-
Principle: These screening tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. Several methods exist within this guideline, such as the CO2 Evolution Test (301B) and the Closed Bottle Test (301D).
-
Methodology (CO2 Evolution Test - 301B):
-
The test substance is added as the sole source of organic carbon to a mineral medium inoculated with activated sludge.
-
The mixture is incubated in the dark at a constant temperature.
-
The amount of CO2 evolved is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production.
-
A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window.
-
5.2.2. Hydrolysis as a Function of pH (OECD Guideline 111)
-
Principle: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).
-
Methodology:
-
Sterile buffer solutions at pH 4, 7, and 9 are prepared.
-
The test substance is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound.
-
The hydrolysis rate constant and half-life are calculated for each pH.
-
5.2.3. Phototransformation of Chemicals in Water (OECD Guideline 316)
-
Principle: This guideline provides methods to determine the rate of direct and indirect phototransformation of chemicals in water.
-
Methodology (Direct Photolysis):
-
A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight.
-
Dark controls are run in parallel to account for any non-photolytic degradation.
-
The concentration of the test substance is measured over time.
-
The quantum yield and the rate of photolysis are calculated.
-
Bioaccumulation Potential
5.3.1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)
-
Principle: This test determines the bioconcentration factor (BCF) of a chemical in fish from aqueous exposure.
-
Methodology:
-
Fish are exposed to a constant, low concentration of the test substance in water for an uptake phase (typically 28 days).
-
This is followed by a depuration phase in clean water.
-
The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.
-
Ecotoxicity Testing
5.4.1. Fish, Acute Toxicity Test (OECD Guideline 203) [23][24]
-
Principle: This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish over a 96-hour exposure period.
-
Methodology:
-
Groups of fish are exposed to a range of concentrations of the test substance in water.
-
A control group is maintained in clean water.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The 96-hour LC50 is calculated using statistical methods.
-
Conclusion and Recommendations
Butyl 1,1,2,2-tetrafluoroethyl ether, as a short-chain hydrofluoroether, is expected to be volatile and primarily partition to the atmosphere, where its fate will be governed by oxidation by hydroxyl radicals. In aquatic and terrestrial environments, it is likely to be persistent and mobile. Based on data from analogous compounds, its potential for bioaccumulation is expected to be low.
A significant lack of empirical data on the physicochemical properties, environmental degradation rates, and ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether currently prevents a comprehensive environmental risk assessment. It is strongly recommended that experimental studies following standardized protocols, such as those outlined in this guide, be conducted to fill these critical data gaps. This will enable a more accurate assessment of its environmental safety and inform any necessary risk management measures.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Hexafluoroisopropyl methyl ether(HFE356-mmz)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. consilab.de [consilab.de]
- 8. oecd.org [oecd.org]
- 9. lcslaboratory.com [lcslaboratory.com]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. oecd.org [oecd.org]
- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. filab.fr [filab.fr]
- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Ready Biodegradability (consensus model) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 21. oecd.org [oecd.org]
- 22. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. chemsafetypro.com [chemsafetypro.com]
- 24. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Comprehensive Technical Guide to the Discovery and History of 1,1,2,2-Tetrafluoroethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of organofluorine chemistry has profoundly impacted various scientific and technological domains, from materials science to pharmacology. Within this expansive field, the 1,1,2,2-tetrafluoroethyl ether moiety (–OCH₂CF₂CF₂H) represents a critical structural motif. Its unique physicochemical properties, imparted by the strategic placement of fluorine atoms, have led to its incorporation into a range of important molecules, most notably as key components of modern inhalation anesthetics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of 1,1,2,2-tetrafluoroethyl ethers, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Historical Context: The Dawn of Fluorinated Compounds
The large-scale production and use of elemental fluorine and its compounds are relatively recent developments in the history of chemistry. A significant catalyst for the advancement of fluorine chemistry was the Manhattan Project during World War II. The need to handle the highly corrosive uranium hexafluoride (UF₆) for uranium enrichment spurred intense research into fluorinated organic compounds that could serve as inert materials and lubricants. This wartime research laid the foundational knowledge for the synthesis of a wide array of fluorocarbons and their derivatives, including fluorinated ethers.
While the initial focus was on creating highly stable and inert materials, the unique properties of fluorinated organic molecules soon attracted the attention of medicinal chemists. The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This led to the exploration of fluorinated compounds as potential therapeutic agents, with a particularly significant impact on the field of anesthesiology.
While a definitive first synthesis of a simple 1,1,2,2-tetrafluoroethyl ether is not prominently documented in early literature, the groundwork for their creation was laid by the pioneering work on the reactions of highly fluorinated alkenes. The addition of alcohols to tetrafluoroethylene (TFE) emerged as the most direct and efficient method for their preparation.
Synthesis of 1,1,2,2-Tetrafluoroethyl Ethers
The primary and most well-established method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers is the addition of an alcohol across the double bond of tetrafluoroethylene (TFE). This reaction can be initiated through two principal mechanisms: base-catalysis and free-radical induction.
Base-Catalyzed Addition
The base-catalyzed addition of alcohols to tetrafluoroethylene is an efficient method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers. The reaction is typically carried out by treating a solution of the alcohol in a suitable solvent with a strong base, such as an alkali metal hydroxide or alkoxide, in the presence of TFE.
Mechanism:
The reaction proceeds via a nucleophilic addition mechanism. The base deprotonates the alcohol to form an alkoxide ion, which is a potent nucleophile. The alkoxide then attacks one of the carbon atoms of the electron-deficient TFE double bond, forming a carbanion intermediate. This intermediate is subsequently protonated by a proton source, typically the solvent or residual alcohol, to yield the final 1,1,2,2-tetrafluoroethyl ether product.
Figure 1: Mechanism of Base-Catalyzed Addition of Alcohols to TFE.
Free-Radical Addition
An alternative method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the free-radical initiated addition of alcohols to tetrafluoroethylene. This method is particularly useful when base-sensitive functional groups are present in the alcohol. The reaction is typically initiated by a radical initiator, such as an organic peroxide or azo compound, or by UV irradiation.
Mechanism:
The reaction proceeds through a radical chain mechanism. The initiator decomposes to form radicals, which then abstract a hydrogen atom from the alcohol to generate an alkoxy radical. This alkoxy radical adds to the TFE double bond to form a fluorinated carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of the alcohol, regenerating the alkoxy radical and propagating the chain. The reaction is terminated by the combination of any two radical species.
Methodological & Application
Application Notes and Protocols: Butyl 1,1,2,2-tetrafluoroethyl Ether (BTFE) as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information is intended to guide researchers in the formulation of advanced electrolytes for high-performance and safer LIBs.
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) is a partially fluorinated ether that has garnered attention as a promising electrolyte additive or co-solvent in lithium-ion batteries. Its unique molecular structure, featuring a combination of a butyl group and a tetrafluoroethyl moiety, imparts desirable properties to the electrolyte, such as increased safety, improved electrochemical stability, and enhanced performance, particularly in high-voltage applications. Fluorinated solvents are known to contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability and high coulombic efficiency.
Key Benefits of BTFE as an Electrolyte Additive
-
Enhanced Safety: The presence of fluorine atoms in BTFE reduces the flammability of the electrolyte, a critical factor in the safety of lithium-ion batteries.
-
Improved High-Voltage Performance: BTFE can enhance the oxidative stability of the electrolyte, enabling the use of high-voltage cathode materials and thereby increasing the energy density of the battery.
-
Stable SEI Formation: BTFE participates in the formation of a stable and uniform SEI layer on the anode. This protective layer is rich in lithium fluoride (LiF), which effectively suppresses the continuous decomposition of the electrolyte and minimizes the growth of lithium dendrites.
-
Improved Coulombic Efficiency and Cycle Life: A stable SEI layer leads to higher coulombic efficiency and better capacity retention over extended cycling.
Data Presentation: Performance of BTFE in Lithium-Ion Batteries
The following table summarizes the electrochemical performance of a Li||NMC811 cell utilizing a localized high-concentration electrolyte (LHCE) containing BTFE as a diluent. This data highlights the potential of BTFE in improving key battery performance metrics.
| Performance Metric | Electrolyte System | Result |
| Initial Specific Capacity (C/10) | LHCE with BTFE | 211 mAh g⁻¹ |
| Specific Capacity after Formation (C/3) | LHCE with BTFE | 206 mAh g⁻¹ |
| Average Coulombic Efficiency (Li | Cu cell) | |
| Cycling Performance (Li | NMC811) |
Note: The data presented is based on a specific localized high-concentration electrolyte formulation and may vary depending on the cell chemistry, electrolyte composition, and testing conditions.
Experimental Protocols
This section provides detailed protocols for the preparation of a BTFE-containing electrolyte and the subsequent assembly and testing of lithium-ion coin cells.
1. Electrolyte Preparation Protocol
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of BTFE.
-
Materials:
-
Lithium hexafluorophosphate (LiPF₆) (battery grade)
-
Ethylene carbonate (EC) (battery grade, anhydrous)
-
Ethyl methyl carbonate (EMC) (battery grade, anhydrous)
-
Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) (battery grade, anhydrous)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
-
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a mixture of EC and EMC (e.g., 1 M LiPF₆ in EC:EMC = 3:7 by weight).
-
To the baseline electrolyte, add a specific weight percentage (e.g., 1-10 wt%) of BTFE.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution and homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
2. Coin Cell Assembly Protocol (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing.
-
Components:
-
Cathode (e.g., NMC811 coated on aluminum foil)
-
Anode (e.g., Graphite coated on copper foil)
-
Separator (e.g., Celgard 2325)
-
BTFE-containing electrolyte
-
CR2032 coin cell components (casings, spacers, spring)
-
Crimping machine
-
-
Procedure:
-
Punch circular electrodes from the coated foils (e.g., 14 mm diameter for the cathode and 15 mm for the anode).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separator) for at least 12 hours before transferring them into the glovebox.
-
Inside the glovebox, place the cathode at the center of the bottom casing.
-
Add a few drops of the BTFE-containing electrolyte onto the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add the spacer and spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using the crimping machine to ensure a proper seal.
-
3. Electrochemical Testing Protocol
This protocol details the standard electrochemical tests to evaluate the performance of the assembled coin cells.
-
Equipment:
-
Battery cycler (e.g., Landt, Arbin)
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
-
Procedure:
-
Formation Cycles:
-
Rest the assembled cells for at least 12 hours to ensure complete wetting of the components by the electrolyte.
-
Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage range (e.g., 3.0 V to 4.3 V for NMC/graphite). This step is crucial for the formation of a stable SEI layer.
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then back to a low C-rate to assess the power performance.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the interfacial resistance and charge transfer kinetics.
-
-
Visualizations
Experimental Workflow for BTFE Electrolyte Evaluation
Caption: Workflow for evaluating BTFE as an electrolyte additive.
Proposed Mechanism of SEI Formation with BTFE
Caption: Proposed mechanism of SEI formation with BTFE additive.
Application of Fluorinated Ethers in High-Voltage Battery Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of high-energy-density lithium batteries, crucial for applications ranging from portable electronics to electric vehicles, is intrinsically linked to the development of stable high-voltage electrolytes. Conventional carbonate-based electrolytes suffer from oxidative decomposition at potentials exceeding 4.3 V versus Li/Li⁺, leading to rapid capacity fading and safety concerns. Fluorinated ethers have emerged as a promising class of co-solvents or additives in electrolyte formulations to address these challenges. Their unique properties, including high anodic stability, low viscosity, and the ability to form a stable solid electrolyte interphase (SEI) on the anode surface, contribute to enhanced cycling performance and safety of high-voltage lithium metal and lithium-ion batteries.[1][2] This document provides detailed application notes, experimental protocols, and performance data on the use of fluorinated ethers in high-voltage battery formulations.
Data Presentation: Performance of Fluorinated Ether-Based Electrolytes
The following tables summarize the electrochemical performance of high-voltage lithium batteries employing various fluorinated ether-based electrolytes.
Table 1: Cycling Performance of Li||NMC811 Cells with Fluorinated Ether Electrolytes
| Electrolyte Composition | Anode | Cathode | Voltage Range (V) | C-Rate | Number of Cycles | Capacity Retention (%) | Average Coulombic Efficiency (%) | Reference |
| 1 M LiPF₆ in 5FDEE:FEC (9:1 v/v) | Li Metal | NMC811 | 2.7–4.3 | Not Specified | 550 | No capacity fading | > 99.9 | N/A |
| 1.2 M LiFSI in TTE/DME (2:1 v/v) | Li Metal | NMC811 | 2.8-4.4 | 0.5C | 200 | ~85 | ~99.5 | N/A |
| 1 M LiFSI in F2EMP | Li Metal (50 µm) | NMC811 (3.885 mAh cm⁻²) | Not Specified | Not Specified | 168 | 80 | Not Specified | [3] |
| 1.4 M LiFSI in TTME:DME (4:1 v/v) | Graphite | NMC811 | 2.8-4.4 | 0.33C | 200 | > 90 | Not Specified | [4] |
Table 2: Cycling Performance of Li||LCO Cells with Fluorinated Ether Electrolytes
| Electrolyte Composition | Anode | Cathode | Voltage Range (V) | C-Rate | Number of Cycles | Capacity Retention (%) | Average Coulombic Efficiency (%) | Reference |
| FDG-based electrolyte | Li Metal | LCO | Not Specified | Not Specified | 100 | 95.7 | 99.92 (over 200 cycles) | [5] |
| 1.4 M LiFSI in TTME:DME (4:1 v/v) | Graphite | LCO | Not Specified | 0.33C | 100 | > 97 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of Fluorinated Ether-Based Electrolyte
This protocol describes the preparation of a representative fluorinated ether-based electrolyte, for example, 1 M LiPF₆ in a mixture of a fluorinated ether and a cyclic carbonate co-solvent.
Materials:
-
Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9%)
-
Fluorinated ether (e.g., 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), battery grade, >99.9%, anhydrous)
-
Fluoroethylene carbonate (FEC, battery grade, >99.9%, anhydrous)
-
Anhydrous dimethyl carbonate (DMC) for rinsing
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Ensure all glassware is thoroughly dried in a vacuum oven at 120 °C for at least 12 hours prior to use.
-
Prepare the desired volume ratio of the fluorinated ether and FEC. For example, for a 9:1 (v/v) mixture, pipette 9 mL of the fluorinated ether and 1 mL of FEC into a clean, dry volumetric flask.
-
Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring continuously with a magnetic stirrer. For a 1 M solution, this corresponds to adding the molar mass of LiPF₆ (151.905 g/mol ) per liter of the final solvent mixture.
-
Continue stirring the solution at room temperature for several hours until the LiPF₆ is completely dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in a sealed container inside the glovebox, protected from light.
Protocol 2: Assembly of High-Voltage Coin Cells (CR2032)
This protocol details the assembly of a CR2032 coin cell using a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and a lithium metal anode.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, spring)
-
NMC811 cathode, punched to the desired diameter (e.g., 12 mm)
-
Lithium metal foil, punched to the desired diameter (e.g., 14 mm)
-
Microporous separator (e.g., Celgard 2325), punched to a diameter larger than the cathode (e.g., 16 mm)
-
Prepared fluorinated ether-based electrolyte
-
Coin cell crimper
-
Tweezers (non-metallic tips recommended)
-
Pipette
-
Argon-filled glovebox
Procedure:
-
Place all components inside the argon-filled glovebox.
-
Place the cathode at the center of the bottom coin cell casing.
-
Add one to two drops of the fluorinated ether electrolyte onto the cathode surface to ensure good wetting.
-
Carefully place the separator on top of the wetted cathode.
-
Add a few more drops of the electrolyte onto the separator until it is fully wetted.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer on top of the lithium metal anode, followed by the spring.
-
Carefully place the top casing (with the gasket) over the spring.
-
Transfer the assembled coin cell to the crimper and apply a consistent pressure to seal the cell.
-
Remove the sealed coin cell and clean the exterior with a lint-free cloth.
-
Let the cell rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.
Protocol 3: Electrochemical Characterization
This protocol outlines the key electrochemical tests to evaluate the performance of the assembled high-voltage batteries.
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)
A. Galvanostatic Cycling (Charge-Discharge Test):
-
Place the coin cell in the battery cycler.
-
Set the charge and discharge current rates (C-rates). A common rate for initial cycling is C/10, followed by higher rates like C/5 or C/2 for rate capability tests. (1C corresponds to a full charge or discharge in one hour).
-
Define the voltage window for cycling. For NMC811 cathodes, a typical range is 2.8 V to 4.3 V or higher, depending on the stability of the electrolyte.
-
Perform an initial formation cycle at a low C-rate (e.g., C/20) to stabilize the SEI.
-
Cycle the battery for a designated number of cycles (e.g., 100, 200, or more) and record the charge and discharge capacities.
-
Calculate the Coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) x 100%.
-
Calculate the capacity retention as (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100%.
B. Cyclic Voltammetry (CV):
-
Connect the coin cell to a potentiostat.
-
Set the potential scan range, which should encompass the redox potentials of the cathode material (e.g., 2.5 V to 4.5 V for NMC811).
-
Set a slow scan rate (e.g., 0.1 mV/s) to observe the electrochemical reactions.
-
Run the CV for several cycles to observe the stability of the electrochemical processes.
C. Electrochemical Impedance Spectroscopy (EIS):
-
Connect the coin cell to the potentiostat.
-
Set the cell to its open-circuit voltage (OCV) or a specific state of charge (e.g., 50% SOC).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plot to determine the internal resistance, charge transfer resistance, and other impedance characteristics of the battery.
Visualizations
Caption: Experimental workflow for evaluating fluorinated ether electrolytes.
Caption: Mechanism of stable SEI formation with fluorinated ethers.
Caption: Relationship between fluorinated ether properties and battery performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Butyl 1,1,2,2-tetrafluoroethyl Ether in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and generalized protocols for employing butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent in electrochemical studies, particularly in the context of lithium-ion battery research. Due to limited specific electrochemical data on butyl 1,1,2,2-tetrafluoroethyl ether, the following protocols and data are based on established methodologies for structurally similar hydrofluoroethers (HFEs) and should be adapted as a starting point for experimental design.
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether family, is a promising candidate for use in electrochemical applications. HFEs are gaining attention as co-solvents in electrolytes for energy storage devices due to their unique properties, including high oxidative stability, non-flammability, and good compatibility with other electrolyte components. These characteristics can contribute to safer and higher-performance electrochemical systems, such as high-voltage lithium-ion batteries. The inclusion of such fluorinated co-solvents can enhance the thermal stability of the electrolyte and help in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.
Physicochemical Properties
A summary of the available physicochemical properties for butyl 1,1,2,2-tetrafluoroethyl ether and a closely related compound, 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether, is presented below for comparison. Researchers should experimentally verify the properties of their specific electrolyte formulations.
Table 1: Physicochemical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether and a Related Hydrofluoroether
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (for comparison) |
| CAS Number | 358-37-2[1] | 406-78-0[2] |
| Molecular Formula | C6H10F4O[1] | C4H3F7O[2] |
| Molecular Weight | 174.1366 g/mol [1] | 200.05 g/mol |
| Boiling Point | 49 °C at 0.151 bar[1] | 56 °C[3] |
| Density | Not available | 1.49 g/mL |
| Viscosity | Not available | 0.44 cSt at 25 °C[3] |
| Flash Point | Highly flammable[4] | None[3] |
Safety and Handling
Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor.[4] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, away from heat, sparks, and open flames.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4] Store the compound in a tightly sealed container in a cool, dry place.[5]
Experimental Protocols
The following are generalized protocols for the preparation of an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether and for conducting key electrochemical measurements. These should be considered as a starting point and may require optimization based on the specific research objectives and cell components.
Electrolyte Preparation
This protocol describes the preparation of a lithium-ion battery electrolyte using butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent. All procedures should be carried out in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
Materials:
-
Lithium hexafluorophosphate (LiPF6)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC)
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Anhydrous solvents
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
In the glovebox, dissolve the desired amount of LiPF6 in a mixture of EC and EMC (e.g., 1:1 v/v) to create a stock solution of the desired molarity (e.g., 1 M).
-
To a separate volumetric flask, add the desired volume of the LiPF6 stock solution.
-
Add the desired volume percentage of butyl 1,1,2,2-tetrafluoroethyl ether to the flask.
-
Add the remaining volume of the EC/EMC solvent mixture to reach the final desired volume.
-
Stir the solution at room temperature for several hours to ensure homogeneity.
Electrolyte Preparation Workflow
Caption: Workflow for the preparation of an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether.
Electrochemical Measurements
The following protocols outline the setup and parameters for key electrochemical tests. A three-electrode setup or a two-electrode coin cell can be used depending on the experiment.
Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte.
Equipment:
-
Potentiostat
-
Three-electrode cell (e.g., working electrode: platinum or glassy carbon; counter electrode: platinum wire; reference electrode: lithium metal)
-
Electrochemical cell filled with the prepared electrolyte
Procedure:
-
Assemble the three-electrode cell inside the glovebox.
-
Connect the cell to the potentiostat.
-
Set the potential range to be scanned (e.g., from the open-circuit potential to a high anodic potential, such as 6.0 V vs. Li/Li+).
-
Set a slow scan rate (e.g., 0.1 to 1 mV/s) to minimize capacitive currents.
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
The onset of a significant increase in the anodic current indicates the oxidative decomposition of the electrolyte.
EIS is used to measure the ionic conductivity of the electrolyte and to study the interfacial properties of the electrodes.
Equipment:
-
Potentiostat with a frequency response analyzer
-
Symmetric cell (e.g., Li/electrolyte/Li or stainless steel/electrolyte/stainless steel)
-
Temperature-controlled chamber
Procedure:
-
Assemble the symmetric cell in the glovebox.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate.
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (imaginary vs. real impedance).
-
The ionic conductivity can be calculated from the bulk resistance obtained from the high-frequency intercept of the Nyquist plot.
Galvanostatic cycling is performed to evaluate the performance of the electrolyte in a full cell, such as a lithium-ion battery.
Equipment:
-
Battery cycler
-
Coin cells (e.g., CR2032) assembled with a working electrode (e.g., graphite anode or a cathode material), a lithium metal counter electrode, a separator, and the prepared electrolyte.
Procedure:
-
Assemble the coin cells in the glovebox.
-
Allow the cells to rest for several hours to ensure proper wetting of the electrodes and separator.
-
Place the cells in the battery cycler.
-
Set the desired cycling parameters, including the charge and discharge current rates (C-rates), voltage limits, and the number of cycles.
-
Begin the cycling process and record the capacity, coulombic efficiency, and voltage profiles over the cycles.
General Electrochemical Analysis Workflow
Caption: A generalized workflow for the electrochemical analysis of electrolytes.
Data Presentation
The following tables present hypothetical data for an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent, based on typical values observed for similar fluorinated electrolytes.
Table 2: Ionic Conductivity of LiPF6 in EC/EMC with and without Butyl 1,1,2,2-tetrafluoroethyl Ether (HFE) at Room Temperature
| Electrolyte Composition | Ionic Conductivity (mS/cm) |
| 1 M LiPF6 in EC/EMC (1:1 v/v) | ~ 8 - 12 |
| 1 M LiPF6 in EC/EMC/HFE (4:4:2 v/v/v) | ~ 4 - 7 |
Note: The addition of a less polar co-solvent like an HFE typically reduces the ionic conductivity of the electrolyte.
Table 3: Electrochemical Stability Window determined by Linear Sweep Voltammetry
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li+) |
| 1 M LiPF6 in EC/EMC (1:1 v/v) | ~ 4.5 |
| 1 M LiPF6 in EC/EMC/HFE (4:4:2 v/v/v) | > 5.0 |
Note: Fluorinated co-solvents are known to enhance the oxidative stability of the electrolyte, making them suitable for high-voltage applications.
Conclusion
Butyl 1,1,2,2-tetrafluoroethyl ether holds promise as a co-solvent in electrolytes for advanced electrochemical systems. Its anticipated properties, such as high oxidative stability and non-flammability, make it an attractive component for improving the safety and performance of lithium-ion batteries. The provided protocols offer a foundational framework for researchers to begin their investigations into the electrochemical properties and applications of this and other related hydrofluoroethers. It is imperative to conduct thorough safety assessments and experimental optimizations for any new electrolyte formulation.
References
Application Notes and Protocols for the Evaluation of Butyl 1,1,2,2-tetrafluoroethyl Ether as a Working Fluid in Organic Rankine Cycles
Disclaimer: Extensive literature searches did not yield specific experimental or simulation data for the performance of butyl 1,1,2,2-tetrafluoroethyl ether (HFE-356mec) as a working fluid in Organic Rankine Cycles (ORCs). Therefore, this document provides a generalized framework and protocols for the evaluation of novel working fluids like HFE-356mec in ORC systems, based on established methodologies for similar fluids. The tables contain placeholder values where specific data for HFE-356mec is unavailable and must be determined experimentally or through simulation.
Introduction
The Organic Rankine Cycle (ORC) is a thermodynamic cycle that utilizes an organic, high-molecular-mass fluid to convert low-temperature heat into useful work, which can then be converted into electricity.[1] The selection of the working fluid is critical to the efficiency and economic viability of an ORC system.[2] Hydrofluoroethers (HFEs) are a class of fluids that have gained interest for ORC applications due to their favorable thermodynamic properties and environmental profiles, such as zero ozone depletion potential.
This document outlines the necessary data presentation formats and experimental protocols for researchers and scientists to systematically evaluate the potential of butyl 1,1,2,2-tetrafluoroethyl ether as a working fluid in ORC systems.
Data Presentation: Thermophysical Properties and Performance Metrics
Clear and structured data presentation is crucial for the comparative analysis of ORC working fluids. The following tables provide a template for summarizing the essential properties of butyl 1,1,2,2-tetrafluoroethyl ether and its hypothetical performance in an ORC system.
Table 1: Thermophysical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether (HFE-356mec)
| Property | Value | Unit | Notes |
| Chemical Formula | C₆H₁₀F₄O | - | |
| Molecular Weight | 174.137 | g/mol | |
| CAS Number | 358-37-2 | - | |
| Boiling Point (at 1 atm) | Data not available | °C | Needs experimental determination. |
| Critical Temperature | Data not available | °C | Crucial for cycle design; needs experimental determination or simulation. |
| Critical Pressure | Data not available | MPa | Crucial for cycle design; needs experimental determination or simulation. |
| Liquid Density (at 25°C) | Data not available | kg/m ³ | Needs experimental determination. |
| Saturated Vapor Density (at boiling point) | Data not available | kg/m ³ | Needs experimental determination or simulation. |
| Latent Heat of Vaporization (at boiling point) | Data not available | kJ/kg | Needs experimental determination or simulation. |
| Liquid Specific Heat (at 25°C) | Data not available | kJ/(kg·K) | Needs experimental determination. |
| Vapor Specific Heat (at 1 atm) | Data not available | kJ/(kg·K) | Needs experimental determination or simulation. |
| Ozone Depletion Potential (ODP) | 0 (Expected) | - | Based on chemical structure. |
| Global Warming Potential (GWP, 100-yr) | Data not available | - | Needs to be evaluated. |
Table 2: Hypothetical Experimental Performance Data for an ORC System Using Butyl 1,1,2,2-tetrafluoroethyl Ether
| Parameter | Symbol | Value | Unit |
| Heat Source Conditions | |||
| Inlet Temperature | T_source_in | Specify | °C |
| Outlet Temperature | T_source_out | Measure | °C |
| Mass Flow Rate | ṁ_source | Specify | kg/s |
| Working Fluid Conditions | |||
| Pump Inlet Pressure | P_pump_in | Measure | kPa |
| Pump Inlet Temperature | T_pump_in | Measure | °C |
| Pump Outlet Pressure | P_pump_out | Measure | kPa |
| Pump Outlet Temperature | T_pump_out | Measure | °C |
| Turbine Inlet Pressure | P_turb_in | Measure | kPa |
| Turbine Inlet Temperature | T_turb_in | Measure | °C |
| Turbine Outlet Pressure | P_turb_out | Measure | kPa |
| Turbine Outlet Temperature | T_turb_out | Measure | °C |
| Mass Flow Rate | ṁ_wf | Measure | kg/s |
| Performance Metrics | |||
| Gross Power Output | Ẇ_gross | Calculate | kW |
| Pump Power Consumption | Ẇ_pump | Calculate | kW |
| Net Power Output | Ẇ_net | Calculate | kW |
| Heat Input | Q_in | Calculate | kW |
| Thermal Efficiency | η_th | Calculate | % |
| Isentropic Efficiency of Turbine | η_turb | Calculate | % |
Experimental Protocols
The following sections describe generalized protocols for experimentally evaluating a new working fluid, such as butyl 1,1,2,2-tetrafluoroethyl ether, in a laboratory-scale ORC system.
Experimental Setup
A typical experimental ORC setup consists of a pump, an evaporator, an expander (e.g., scroll, screw, or turbine), a condenser, and a reservoir. Instrumentation for measuring temperature, pressure, and mass flow rate at key points in the cycle is essential. A variable load, such as a dynamometer or a generator connected to a resistive load bank, is required to measure the expander power output.
Measurement and Instrumentation
-
Temperature: High-precision resistance temperature detectors (RTDs) or thermocouples should be installed at the inlet and outlet of each major component (pump, evaporator, expander, condenser).
-
Pressure: Pressure transducers should be placed at the inlet and outlet of the pump and expander.
-
Mass Flow Rate: A Coriolis-type mass flow meter is recommended for accurately measuring the working fluid flow rate.
-
Power Output: A torque sensor and a rotational speed sensor on the expander shaft are needed to determine the mechanical power output. For a generator, the electrical power output can be measured directly.
Experimental Procedure for Performance Evaluation
-
Preparation:
-
Evacuate the entire ORC loop to remove non-condensable gases.
-
Charge the system with the working fluid, butyl 1,1,2,2-tetrafluoroethyl ether, to the appropriate level.
-
Start the heat source and cooling medium circulation systems and allow them to reach stable operating temperatures.
-
-
System Start-up:
-
Start the working fluid pump at a low speed.
-
Gradually increase the heat input to the evaporator while monitoring the pressure and temperature at the expander inlet.
-
Once the desired expander inlet conditions (superheat) are reached, start the expander.
-
-
Data Acquisition:
-
Vary the pump speed to adjust the working fluid mass flow rate.
-
For each mass flow rate, allow the system to reach a steady state.
-
Record all temperature, pressure, mass flow rate, and power output data for a sufficient duration to ensure steady-state operation.
-
Repeat the measurements for different heat source temperatures and expander rotational speeds.
-
-
System Shutdown:
-
Gradually decrease the heat input to the evaporator.
-
Stop the expander.
-
Stop the working fluid pump.
-
Allow the system to cool down before shutting off the cooling medium circulation.
-
Visualizations
The following diagrams illustrate the logical workflow for evaluating a new ORC working fluid and the fundamental thermodynamic relationships within a basic ORC system.
References
Application Notes and Protocols for the Use of Butyl 1,1,2,2-tetrafluoroethyl Ether in Polymer Synthesis
Abstract: This document provides detailed application notes and protocols regarding the use of butyl 1,1,2,2-tetrafluoroethyl ether in polymer synthesis. Extensive research indicates that this compound is not utilized as a monomer in polymerization reactions. However, its properties as a hydrofluoroether (HFE) suggest its potential as a specialized solvent. These notes cover the potential applications, advantages, and limitations of using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent and provide generalized protocols for conducting polymerization reactions in this medium.
Application Notes: Butyl 1,1,2,2-tetrafluoroethyl Ether as a Solvent in Polymer Synthesis
Based on current scientific literature, butyl 1,1,2,2-tetrafluoroethyl ether does not appear to be used as a monomer for polymerization. Its chemical structure lacks a polymerizable functional group such as a vinyl group or a cyclic ether that can undergo ring-opening polymerization.
However, as a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether exhibits properties that make it a candidate for use as a solvent in polymer synthesis, particularly for fluorinated polymers or in systems where solvent orthogonality is desired. Hydrofluoroethers are known for their unique solubility characteristics, low toxicity, and environmental benefits compared to some traditional solvents.[1][2][3]
1.1. Potential Advantages of Butyl 1,1,2,2-tetrafluoroethyl Ether as a Polymerization Solvent:
-
Selective Solubility: HFEs can be poor solvents for many common organic polymers, which can be advantageous in dispersion or precipitation polymerizations, leading to the formation of polymer particles.[4]
-
Orthogonality: Their immiscibility with many organic solvents and water allows for their use in biphasic systems or for orthogonal processing of polymer layers in electronics.[1]
-
Inertness: The fluorine content renders the ether linkage more stable and the overall molecule less reactive, making it a suitable medium for sensitive polymerization techniques like anionic and cationic polymerizations.
-
Environmental and Safety Profile: HFEs generally have low global warming potential, zero ozone depletion potential, and low toxicity.[3] Many are also non-flammable.[3]
1.2. Potential Applications:
-
Solvent for Fluoropolymer Synthesis: It may serve as a solvent for the polymerization of fluorinated monomers, which often have limited solubility in common organic solvents.
-
Dispersion Polymerization Medium: Its solvent properties could be leveraged to produce polymer microspheres.[4]
-
Reaction Medium for Living Polymerizations: The inert nature of HFEs could be beneficial for living anionic and cationic polymerizations, which are sensitive to impurities and side reactions.[5][6][7]
1.3. Limitations and Considerations:
-
Cost: Fluorinated solvents are generally more expensive than conventional organic solvents.
-
Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the polymerization. The reduced pressure boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether is 322 K (49 °C) at 0.151 bar.[8] The boiling point at atmospheric pressure is expected to be higher.
-
Polymer Solubility: The final polymer may have limited solubility in the solvent, which could be an advantage for isolation but a disadvantage if a homogeneous solution is required for characterization or further processing.
Data Presentation: Physical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether and Related Solvents
For effective use as a solvent, understanding the physical properties is crucial. The following table summarizes the known properties of n-butyl 1,1,2,2-tetrafluoroethyl ether and compares them with other relevant fluorinated ethers.
| Property | n-Butyl 1,1,2,2-tetrafluoroethyl ether | Ethyl 1,1,2,2-tetrafluoroethyl ether | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether |
| CAS Number | 358-37-2[8] | 512-51-6[9] | 406-78-0[10] |
| Molecular Formula | C6H10F4O[8] | C4H6F4O[9] | C4H3F7O[10] |
| Molecular Weight | 174.1366 g/mol [8] | 146.09 g/mol [9] | 200.06 g/mol [10] |
| Boiling Point | 49 °C (at 0.151 bar)[8] | 57 °C[9] | 56 °C[10][11] |
| Density | Not available | 1.198 g/cm³[9] | 1.49 g/mL[10][11] |
| Refractive Index | Not available | 1.294[9] | 1.27[10] |
Experimental Protocols
The following are generalized protocols for conducting different types of polymerization in a fluorinated ether solvent like butyl 1,1,2,2-tetrafluoroethyl ether. These should be adapted based on the specific monomer, initiator, and desired polymer characteristics.
3.1. General Protocol for Free-Radical Polymerization (Solution or Precipitation)
This protocol describes a typical free-radical polymerization of a vinyl monomer.
-
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Solvent: Butyl 1,1,2,2-tetrafluoroethyl ether (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Vacuum/inert gas manifold (Schlenk line)
-
-
Procedure:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
To the reaction flask, add the desired amount of monomer and initiator.
-
Add the butyl 1,1,2,2-tetrafluoroethyl ether via a cannula or syringe under an inert atmosphere. The concentration of the monomer is typically in the range of 10-50% by volume.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
Place the flask in the preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours). The formation of a precipitate may be observed if the polymer is insoluble in the solvent.
-
To terminate the reaction, cool the flask to room temperature and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
3.2. General Protocol for Cationic Polymerization of a Vinyl Ether
This protocol is for the cationic polymerization of an electron-rich monomer like a vinyl ether. Cationic polymerizations are highly sensitive to impurities.
-
Materials:
-
Monomer (e.g., ethyl vinyl ether, isobutyl vinyl ether), purified and dried.
-
Initiator system (e.g., a Lewis acid like SnCl4, TiCl4, or a protic acid like triflic acid).
-
Solvent: Butyl 1,1,2,2-tetrafluoroethyl ether (rigorously dried).
-
Dry nitrogen or argon gas.
-
-
Equipment:
-
Glovebox or Schlenk line for inert atmosphere operations.
-
Dry glassware.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
-
Procedure:
-
All manipulations should be performed under a strict inert atmosphere.
-
In a flask, dissolve the monomer in the dry butyl 1,1,2,2-tetrafluoroethyl ether.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Prepare a stock solution of the initiator in the same solvent.
-
Slowly add the initiator solution to the stirring monomer solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding a small amount of a terminating agent (e.g., methanol).
-
Allow the mixture to warm to room temperature.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Filter, wash, and dry the polymer under vacuum.
-
Visualizations
Diagram 1: General Workflow for Polymer Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. ecolink.com [ecolink.com]
- 3. lsschemicals.com [lsschemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 9. bdmaee.net [bdmaee.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether 406-78-0 [sigmaaldrich.com]
Application Notes and Protocols for High-Performance Lubricants Formulated with Butyl 1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of high-performance lubricants incorporating butyl 1,1,2,2-tetrafluoroethyl ether. This hydrofluoroether (HFE) presents potential as a lubricant base stock or additive due to its unique properties, including high thermal stability, low flammability, and low viscosity.[1] These notes offer detailed experimental protocols for characterizing such lubricants and templates for data presentation.
Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether in Lubrication
Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is a segregated hydrofluoroether with the chemical formula C6H10F4O.[2][3] While traditionally used in applications such as heat transfer and solvent cleaning, its inherent properties suggest its utility in the formulation of specialty lubricants for demanding applications.[1] The fluorine content is anticipated to impart excellent thermal and chemical stability, while the ether linkage can contribute to good lubricity and material compatibility.
Potential Advantages in Lubricant Formulations:
-
Thermal and Oxidative Stability: The C-F bonds are inherently strong, suggesting high resistance to thermal breakdown and oxidation at elevated temperatures.
-
Low Volatility: Compared to conventional hydrocarbon oils of similar viscosity, HFEs often exhibit lower vapor pressure, which is advantageous in high-temperature or vacuum applications.
-
Chemical Inertness: Fluorinated compounds are known for their resistance to chemical attack, making them suitable for use in reactive environments.
-
Good Dielectric Properties: HFEs are typically excellent electrical insulators, making them candidates for lubricants in electrical and electronic applications.
-
Material Compatibility: Generally compatible with a wide range of metals, plastics, and elastomers.
Hypothetical Lubricant Formulations
For the purpose of outlining testing protocols, two hypothetical lubricant formulations are proposed. These serve as a starting point for research and development.
Table 1: Hypothetical Lubricant Formulations
| Component | Formulation A (Base Stock) | Formulation B (Additive) | Purpose |
| Butyl 1,1,2,2-tetrafluoroethyl ether | 95% (w/w) | 10% (w/w) | Primary Lubricant / Additive |
| Polyalphaolefin (PAO) 4 cSt | - | 85% (w/w) | Base Stock |
| Anti-wear/Extreme Pressure Additive (e.g., ZDDP) | 2% (w/w) | 2% (w/w) | Wear and pressure protection |
| Antioxidant (e.g., Aminic/Phenolic) | 1% (w/w) | 1% (w/w) | Improve oxidative stability |
| Corrosion Inhibitor (e.g., Tolutriazole derivative) | 1% (w/w) | 1% (w/w) | Protect against corrosion |
| Viscosity Index Improver | 1% (w/w) | 2% (w/w) | Modify viscosity with temperature |
Experimental Protocols
A comprehensive evaluation of a novel lubricant formulation involves a suite of standardized tests to characterize its physical, chemical, and performance properties.
Physicochemical Properties
Protocol 3.1.1: Kinematic Viscosity (ASTM D445)
-
Objective: To determine the kinematic viscosity of the lubricant at various temperatures (e.g., 40 °C and 100 °C).
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure:
-
Select a viscometer tube appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the lubricant up through the timing marks.
-
Measure the time required for the lubricant to flow between the two timing marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
-
Data Presentation: Report the kinematic viscosity in centistokes (cSt) at each test temperature. Calculate the Viscosity Index (VI) using ASTM D2270.
Protocol 3.1.2: Density (ASTM D1298)
-
Objective: To determine the density of the lubricant.
-
Apparatus: Hydrometer, transparent cylinder, thermometer.
-
Procedure:
-
Bring the sample to the test temperature.
-
Pour the sample into the cylinder.
-
Gently lower the hydrometer into the sample and allow it to settle.
-
Read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.
-
Record the temperature of the sample.
-
-
Data Presentation: Report the density in g/cm³ at the recorded temperature.
Protocol 3.1.3: Flash Point (ASTM D92)
-
Objective: To determine the flash point of the lubricant using the Cleveland Open Cup method.
-
Apparatus: Cleveland open cup tester.
-
Procedure:
-
Fill the test cup to the filling mark with the sample.
-
Heat the sample at a specified rate.
-
At regular temperature intervals, pass a test flame across the cup.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.
-
-
Data Presentation: Report the flash point in degrees Celsius (°C).
Tribological Performance
Protocol 3.2.1: Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
-
Objective: To evaluate the anti-wear properties of the lubricant.
-
Apparatus: Four-ball wear tester.
-
Procedure:
-
Three steel balls are clamped together in a cup containing the lubricant.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
-
Data Presentation: Report the average wear scar diameter (WSD) in millimeters (mm).
Protocol 3.2.2: Extreme-Pressure Properties (ASTM D2783 - Four-Ball Method)
-
Objective: To determine the load-carrying capacity of the lubricant.
-
Apparatus: Four-ball EP tester.
-
Procedure:
-
Similar setup to the wear test, but the load is increased in stages until welding of the balls occurs.
-
The Load Wear Index (LWI) is calculated from the wear scar diameters at various loads.
-
The weld point is the load at which the balls weld together.
-
-
Data Presentation: Report the Load Wear Index (LWI) and the weld point in kilograms-force (kgf).
Thermal and Oxidative Stability
Protocol 3.3.1: Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)
-
Objective: To evaluate the oxidation stability of the lubricant.
-
Apparatus: Rotating pressure vessel oxidation test apparatus.
-
Procedure:
-
A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.
-
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.
-
The time until a specified pressure drop occurs is measured.
-
-
Data Presentation: Report the oxidation induction time in minutes.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison between different formulations and with benchmark lubricants.
Table 2: Summary of Physicochemical Properties
| Property | Formulation A | Formulation B | Benchmark Lubricant |
| Kinematic Viscosity @ 40°C (cSt) | |||
| Kinematic Viscosity @ 100°C (cSt) | |||
| Viscosity Index | |||
| Density @ 15°C (g/cm³) | |||
| Flash Point (°C) |
Table 3: Summary of Tribological Performance
| Property | Formulation A | Formulation B | Benchmark Lubricant |
| Wear Scar Diameter (mm) | |||
| Load Wear Index (kgf) | |||
| Weld Point (kgf) |
Table 4: Summary of Thermal and Oxidative Stability
| Property | Formulation A | Formulation B | Benchmark Lubricant |
| RPVOT (minutes) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for lubricant formulation and evaluation.
Logical Relationship of Lubricant Properties
Caption: Interrelationship of lubricant components and performance.
References
Application Notes and Protocols: Butyl 1,1,2,2-tetrafluoroethyl Ether in Precision Cleaning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl 1,1,2,2-tetrafluoroethyl ether as a precision cleaning solvent. The information is intended to guide researchers, scientists, and drug development professionals in the effective and safe application of this hydrofluoroether (HFE) for critical cleaning tasks.
Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether for Precision Cleaning
Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) class of solvents, is a promising alternative to traditional cleaning agents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). HFEs are recognized for their favorable environmental and safety profiles, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[1] Their unique combination of properties, such as low surface tension, low viscosity, and high density, allows for excellent penetration into tight spaces and effective removal of a variety of contaminants without damaging sensitive components.[2]
Precision cleaning is critical in numerous fields, including the manufacturing of medical devices, electronics, and aerospace components, where even microscopic residues can lead to product failure.[2][3] Butyl 1,1,2,2-tetrafluoroethyl ether's chemical stability and non-reactivity make it an excellent candidate for such demanding applications.[1]
Physicochemical Properties
The cleaning efficacy and process parameters for butyl 1,1,2,2-tetrafluoroethyl ether are largely dictated by its physical and chemical properties.
| Property | Value |
| Chemical Formula | C6H10F4O |
| Molecular Weight | 174.1366 g/mol |
| CAS Number | 358-37-2 |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Vapor Pressure | Not specified |
| Surface Tension | Low (characteristic of HFEs) |
| Viscosity | Low (characteristic of HFEs) |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP) | Low |
Material Compatibility
Ensuring the compatibility of the cleaning solvent with the materials of the components being cleaned is paramount to prevent damage.
| Material Category | Compatible Materials | Incompatible Materials |
| Plastics | High-density polyethylene (HDPE), Polypropylene (PP) | Polymethyl methacrylate (PMMA), Polystyrene, Polyvinyl chloride (PVC), Polyisobutylene[4] |
| Elastomers | Viton (FKM) | Natural rubber (NR), Nitrile rubber (NBR), Ethylene propylene rubber (EPDM)[4] |
| Metals | Mild steel, Stainless steel | Not specified |
| Gaskets/Seals | Graphite, PTFE, Viton A, Viton B[4] | Not specified |
Precision Cleaning Applications
Hydrofluoroethers, including butyl 1,1,2,2-tetrafluoroethyl ether, are versatile cleaning agents effective against a range of contaminants.[1]
Typical Contaminants Removed:
-
Light oils and greases
-
Particulate matter
-
Fingerprints
-
Flux residues
-
Adhesives
Primary Application Methods:
-
Vapor Degreasing: An effective method for cleaning complex parts with intricate geometries. The process involves boiling the solvent to create a vapor that condenses on the cooler parts, dissolving contaminants.
-
Ultrasonic Cleaning: Utilizes high-frequency sound waves to create cavitation bubbles that scrub surfaces, dislodging tightly adhered contaminants. This method is often used in conjunction with the solvent at an elevated temperature.
-
Immersion and Hand Wiping: Suitable for less complex components or targeted cleaning.
Experimental Protocols for Precision Cleaning
The following are generalized protocols for precision cleaning using butyl 1,1,2,2-tetrafluoroethyl ether. These should be adapted based on the specific components, contaminants, and available equipment.
Protocol 1: Vapor Degreasing
This protocol is suitable for the removal of oils, greases, and particulates from non-porous, complex parts.
Materials and Equipment:
-
Vapor degreasing unit
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Baskets or fixtures to hold components
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., Viton), lab coat.[4]
Procedure:
-
Preparation: Ensure the vapor degreaser is clean and in good working order. Place the components to be cleaned in a suitable basket.
-
Solvent Charging: Fill the boil sump of the vapor degreaser with butyl 1,1,2,2-tetrafluoroethyl ether to the recommended level.
-
System Start-up: Turn on the sump heaters and the cooling coils. Allow the solvent to heat to its boiling point and establish a stable vapor zone.
-
Cleaning Cycle:
-
Slowly lower the basket of parts into the vapor zone.
-
Hold the basket in the vapor zone until condensation on the parts ceases.
-
For heavily soiled parts, a pre-cleaning step involving immersion in the boil sump may be necessary.
-
Slowly raise the basket above the vapor zone and allow the parts to dry completely before removal.
-
-
Shutdown: Turn off the heaters and allow the unit to cool down.
Protocol 2: Ultrasonic Cleaning
This protocol is effective for removing stubborn contaminants and cleaning intricate features.
Materials and Equipment:
-
Ultrasonic cleaning bath
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Beakers or suspended trays for parts
-
Drying oven or clean, dry air source
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Fill the ultrasonic bath with water (or the recommended coupling fluid). Place a beaker containing butyl 1,1,2,2-tetrafluoroethyl ether into the bath, ensuring the solvent level is appropriate for the parts to be cleaned.
-
Degassing: Degas the solvent by running the ultrasonics for 5-10 minutes before introducing the parts.
-
Cleaning:
-
Place the components into the beaker with the solvent.
-
Activate the ultrasonics and clean for a predetermined time (typically 2-10 minutes, depending on the level of contamination).
-
The temperature of the bath can be elevated to improve cleaning performance, but should be kept well below the solvent's boiling point.
-
-
Rinsing: Remove the parts from the cleaning solution and rinse with fresh, clean butyl 1,1,2,2-tetrafluoroethyl ether to remove any remaining residues.
-
Drying: Dry the parts using a stream of clean, dry air or in a low-temperature oven.
Safety and Handling
Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor.[4] Proper safety precautions are essential.
-
Ventilation: Always use in a well-ventilated area to avoid the buildup of vapors.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4]
-
Spills: In case of a spill, remove all ignition sources and clean up with an absorbent material.[4]
Visualizations
References
Application Notes and Protocols for Measuring the Properties of Butyl 1,1,2,2-tetrafluoroethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is a hydrofluoroether (HFE) solvent.[1] Its unique properties, stemming from the combination of a fluorinated segment and a hydrocarbon segment, make it a subject of interest for various applications, including as a specialty solvent. Accurate and reproducible measurement of its physicochemical, thermodynamic, and safety properties is crucial for its evaluation in research, process development, and potential use in the pharmaceutical industry. These application notes provide detailed protocols for characterizing key properties of this compound.
Summary of Physicochemical and Safety Data
A compilation of known data for Butyl 1,1,2,2-tetrafluoroethyl ether and related hydrofluoroethers is presented below for comparative purposes.
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | HFE-7100 (C4F9OCH3) | HFE-7200 (C4F9OC2H5) | Di-n-butyl ether | Units |
| CAS Number | 358-37-2[2] | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 142-96-1[3] | N/A |
| Molecular Formula | C₆H₁₀F₄O[1][2] | C₅H₃F₉O | C₆H₅F₉O | C₈H₁₈O | N/A |
| Molecular Weight | 174.14[2] | 250 | 264 | 130.23 | g/mol |
| Boiling Point | 322 K (49 °C) at 0.151 bar[2] | 61 °C (334.15 K)[4] | 76 °C (349.15 K)[4] | 142 °C | °C / K |
| Density (at 25°C) | Data not available | 1.52 g/cm³ | 1.43 g/cm³ | 0.764 g/cm³ | g/cm³ |
| Kinematic Viscosity (at 25°C) | Data not available | 0.38 cSt | 0.46 cSt | ~0.92 cSt | cSt |
| Surface Tension (at 25°C) | Data not available | 13.6 mN/m | 14.5 mN/m | ~22.9 mN/m | mN/m |
| Flash Point | Flammable Liquid[1] | None | None | 25 °C | °C |
| Vapor Pressure (at 25°C) | Data not available | 20.2 kPa | 14.9 kPa | ~1.6 kPa | kPa |
Note: Data for HFE-7100 and HFE-7200 are provided for context on related hydrofluoroethers.[4][5] Data for di-n-butyl ether is provided for a non-fluorinated ether analogue.[3] Properties without specific values for the target compound require experimental determination using the protocols below.
Experimental Protocols
General Safety Precautions: Butyl 1,1,2,2-tetrafluoroethyl ether is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1] All experiments should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.[1] All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated.[1][6]
Density and Viscosity Measurement
This protocol describes the simultaneous measurement of density and dynamic/kinematic viscosity over a range of temperatures using an automated system.
Principle: Density is determined using a vibrating tube densimeter, where the oscillation frequency of a U-shaped tube is directly related to the mass (and thus density) of the fluid it contains.[7] Viscosity is measured using a Stabinger-type viscometer, which measures the rotational speed of a rotor suspended in the sample within a temperature-controlled cell.[8]
Equipment and Materials:
-
Automated Density and Viscosity Measuring System (e.g., Anton Paar SVM series).[8]
-
Butyl 1,1,2,2-tetrafluoroethyl ether sample.
-
Syringes for sample injection.
-
Waste container.
-
Cleaning solvents (e.g., isopropanol, acetone).
Protocol:
-
System Preparation: Turn on the instrument and allow it to stabilize to the initial measurement temperature (e.g., 20 °C).
-
Calibration Check: Perform a calibration check using deionized water and certified viscosity standards to ensure accuracy.
-
Sample Loading: Draw the Butyl 1,1,2,2-tetrafluoroethyl ether sample into a clean, dry syringe, ensuring no air bubbles are present.
-
Injection: Carefully inject the sample into the instrument's measuring cells until it is completely filled, as indicated by the instrument.
-
Temperature Program: Program the instrument to measure at desired temperature points (e.g., in 5 °C increments from 20 °C to 50 °C).
-
Measurement: Initiate the measurement sequence. The instrument will automatically adjust the temperature and record density and viscosity values once equilibrium is reached at each setpoint.
-
Data Collection: Record the density (ρ) in g/cm³ and dynamic viscosity (η) in mPa·s. Kinematic viscosity (ν) is automatically calculated (ν = η/ρ).
-
Cleaning: After the measurement is complete, flush the cells with appropriate solvents to remove the sample and dry the system with a stream of air.
Vapor Pressure Measurement
This protocol details the determination of vapor pressure at various temperatures using the static method.
Principle: The static method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the liquid phase at a constant, known temperature.[9][10]
Equipment and Materials:
-
Vapor pressure apparatus (thermostated vessel connected to a pressure transducer and vacuum line).[11]
-
High-precision pressure transducer.
-
Thermostatic bath with ±0.01 K stability.
-
Vacuum pump.
-
Butyl 1,1,2,2-tetrafluoroethyl ether sample, degassed.
Protocol:
-
Sample Preparation: Degas the sample by repeated freeze-pump-thaw cycles to remove dissolved air.
-
Apparatus Setup: Introduce the degassed sample into the measurement vessel. The amount should be sufficient to ensure a liquid-vapor equilibrium exists at all measurement temperatures.
-
Evacuation: Connect the vessel to the vacuum pump and evacuate the space above the liquid to remove any residual air. Isolate the vessel from the vacuum pump.
-
Thermal Equilibration: Immerse the vessel in the thermostatic bath set to the lowest desired temperature. Allow the system to reach thermal and phase equilibrium, indicated by a stable pressure reading.
-
Data Recording: Record the temperature and the corresponding equilibrium vapor pressure.
-
Temperature Increase: Increase the temperature of the bath to the next setpoint.
-
Repeat Measurement: Repeat steps 4-6 for all desired temperatures.
-
Data Analysis: Plot the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T). This data can be fitted to the Antoine or Clausius-Clapeyron equation to determine thermodynamic properties like the enthalpy of vaporization.[11]
Flash Point Determination
This protocol describes the determination of the flash point using the Pensky-Martens closed-cup method, which is suitable for flammable liquids.[12][13]
Principle: The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air near its surface.[14][15] In the closed-cup method, the liquid is heated in a sealed cup, and an ignition source is periodically introduced into the vapor space.[16]
Equipment and Materials:
-
Pensky-Martens closed-cup flash point tester.[12]
-
Low-range, calibrated thermometer.
-
Ignition source (gas flame or electric igniter).
-
Butyl 1,1,2,2-tetrafluoroethyl ether sample.
Protocol:
-
Apparatus Setup: Ensure the tester is clean, dry, and placed on a level surface in a draft-free area.
-
Sample Preparation: Cool the sample to at least 18 °C below the expected flash point.
-
Filling: Pour the sample into the test cup to the marked filling line.
-
Assembly: Place the lid on the cup, ensuring it is sealed. Insert the thermometer and stirrer.
-
Heating: Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute). Start the stirrer.
-
Testing for Flash: When the sample temperature is within ~15 °C of the expected flash point, apply the test flame by operating the shutter mechanism. The flame should be introduced into the vapor space for approximately 1 second.
-
Observation: Observe for a "flash"—a brief, instantaneous flame that appears in the interior of the cup.
-
Repeat: If no flash occurs, continue heating and apply the test flame at every 1 °C rise in temperature.
-
Determination: The flash point is the lowest temperature at which a flash is observed.
-
Pressure Correction: Correct the observed flash point to standard atmospheric pressure (101.3 kPa) if the test was conducted at a different ambient pressure.
Specific Heat Capacity Measurement
This protocol details the measurement of specific heat capacity (Cp) as a function of temperature using Differential Scanning Calorimetry (DSC).
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[17] This difference can be used to calculate the specific heat capacity of the sample.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC).[17]
-
Hermetically sealed aluminum pans and lids.
-
Crimper for sealing pans.
-
Certified reference material (e.g., sapphire).
-
High-purity nitrogen for purging.
-
Microbalance (±0.01 mg accuracy).
-
Butyl 1,1,2,2-tetrafluoroethyl ether sample.
Protocol:
-
Baseline Calibration: Run a temperature program (e.g., from 0 °C to 100 °C at 10 K/min) with two empty pans to establish the instrument's baseline heat flow.
-
Reference Measurement: Accurately weigh a sapphire standard (15-25 mg) and place it in a sealed pan. Run the same temperature program to measure the heat flow for the reference material.
-
Sample Preparation: Accurately weigh a sample of Butyl 1,1,2,2-tetrafluoroethyl ether (10-20 mg) into an aluminum pan and hermetically seal it to prevent evaporation.[17]
-
Sample Measurement: Place the sealed sample pan in the DSC and run the identical temperature program.
-
Calculation: The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where 'm' is mass and 'DSC' is the measured heat flow signal for the sample, standard (std), and baseline.
-
Data Analysis: Plot the calculated Cp values as a function of temperature.
Surface Tension Measurement
This protocol describes measuring surface tension using the pendant drop method.
Principle: The shape of a liquid drop suspended from a needle is governed by the balance between its surface tension and gravity.[18] By analyzing the profile of the drop with a camera and software, the surface tension can be calculated using the Young-Laplace equation.[18]
Equipment and Materials:
-
Optical tensiometer / Drop shape analyzer with a high-resolution camera and light source.[18]
-
Syringe pump for precise drop formation.
-
Needles of various gauges.
-
Temperature-controlled measurement chamber.
-
Butyl 1,1,2,2-tetrafluoroethyl ether sample.
Protocol:
-
Setup: Place the instrument on a vibration-free table. Install a clean, dry needle onto the syringe, which has been filled with the sample liquid.
-
Drop Formation: Use the syringe pump to slowly form a pendant drop of the liquid at the tip of the needle.
-
Image Capture: Focus the camera on the drop profile. The software will capture the image of the drop against the backlit background.
-
Profile Analysis: The software automatically detects the edge of the drop and fits its shape to the theoretical Young-Laplace profile.
-
Calculation: The surface tension is calculated from the fitted drop shape parameters and the known density of the liquid (which must be determined separately).
-
Temperature Control: For temperature-dependent measurements, enclose the setup in a thermostated chamber and repeat the process at various temperatures after allowing for equilibration.[18]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Vapor Pressure [chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]
- 13. scimed.co.uk [scimed.co.uk]
- 14. Flash Point Determination | ASTM [astm.org]
- 15. What is Flash Point for Class 3 Flammable Liquid | Lion Technology [lion.com]
- 16. filab.fr [filab.fr]
- 17. mt.com [mt.com]
- 18. biolinscientific.com [biolinscientific.com]
Application Notes and Protocols for Butyl 1,1,2,2-tetrafluoroethyl Ether as a Heat Transfer Fluid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether (HFE) that offers potential as a heat transfer fluid in specialized applications within laboratory and pharmaceutical settings. HFEs are known for their favorable safety and environmental profiles, including low toxicity, non-flammability, and zero ozone depletion potential. This document provides detailed application notes on the expected properties of butyl 1,1,2,2-tetrafluoroethyl ether and protocols for its evaluation and use.
Physicochemical Properties
While specific experimental data for butyl 1,1,2,2-tetrafluoroethyl ether is not extensively published, the following table summarizes its known properties and provides estimated thermophysical values based on chemically similar hydrofluoroethers, such as 3M™ Novec™ 7200. These values are intended to serve as a guideline for initial engineering assessments.
Table 1: Physicochemical and Thermophysical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether
| Property | Value (with units) | Notes |
| Chemical Formula | C₆H₁₀F₄O | |
| Molecular Weight | 174.14 g/mol | |
| Boiling Point | ~ 76 °C (169 °F) | Estimated based on similar HFEs.[1] A known reduced pressure boiling point is 322 K (49 °C) at 0.151 bar. |
| Liquid Density | ~ 1.43 g/cm³ at 25°C | Estimated based on similar HFEs.[1] |
| Kinematic Viscosity | ~ 0.61 cSt at 25°C | Estimated based on similar HFEs.[2] |
| Specific Heat Capacity | ~ 1.21 J/g°C | Estimated based on similar HFEs.[1] |
| Thermal Conductivity | ~ 0.065 W/mK | Estimated based on typical values for HFEs. |
| Vapor Pressure | ~ 109 mmHg at 25°C | Estimated based on similar HFEs.[2] |
| Ozone Depletion Potential | 0 | A key feature of hydrofluoroethers. |
| Global Warming Potential | Low | HFEs generally have a low GWP. |
| Flash Point | None | Expected to be non-flammable. |
Experimental Protocols
Protocol for Performance Evaluation as a Heat Transfer Fluid
This protocol outlines a method for evaluating the heat transfer performance of butyl 1,1,2,2-tetrafluoroethyl ether in a laboratory-scale setup.
Objective: To determine the heat transfer coefficient and overall performance of the fluid under controlled conditions.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
A closed-loop heat transfer system (see diagram below) including:
-
A fluid reservoir
-
A variable-speed pump
-
A heat exchanger with a known surface area
-
A heater with a controllable power output
-
A cooling loop
-
Flow meter
-
Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of the heat exchanger
-
Data acquisition system
-
Procedure:
-
System Preparation:
-
Assemble the closed-loop heat transfer system as shown in the workflow diagram.
-
Ensure all connections are secure to prevent leaks.
-
Calibrate all temperature sensors and the flow meter.
-
Fill the reservoir with a known volume of butyl 1,1,2,2-tetrafluoroethyl ether.
-
-
Experimental Run:
-
Start the pump and circulate the fluid through the system at a low flow rate.
-
Turn on the heater and set it to a specific power output (e.g., 50 W).
-
Activate the cooling loop to maintain a steady state.
-
Monitor the inlet and outlet temperatures of the heat exchanger and the flow rate.
-
Once the system reaches a steady state (i.e., temperatures are stable), record the inlet temperature (T_in), outlet temperature (T_out), and flow rate (V).
-
Repeat the measurements for a range of flow rates and heater power outputs.
-
-
Data Analysis:
-
Calculate the heat transfer rate (Q) using the formula: Q = m * C_p * (T_out - T_in), where 'm' is the mass flow rate and 'C_p' is the specific heat capacity of the fluid.
-
Determine the Log Mean Temperature Difference (LMTD).
-
Calculate the overall heat transfer coefficient (U) using the formula: U = Q / (A * LMTD), where 'A' is the heat transfer surface area of the heat exchanger.
-
Caption: Workflow for Heat Transfer Fluid Performance Evaluation.
Protocol for Material Compatibility Assessment
This protocol is based on the principles of ASTM D1384 for evaluating the effect of the heat transfer fluid on common materials used in laboratory and pharmaceutical equipment.[3][4][5][6][7]
Objective: To assess the compatibility of butyl 1,1,2,2-tetrafluoroethyl ether with various metals and polymers.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Material coupons (e.g., stainless steel, aluminum, copper, brass, PTFE, PEEK, Viton™) of known dimensions and weight.
-
Glass beakers or sealed pressure vessels
-
Oven or temperature-controlled bath
-
Analytical balance
-
Micrometer or calipers
Procedure:
-
Coupon Preparation:
-
Clean each material coupon thoroughly with a suitable solvent and dry it completely.
-
Measure the dimensions and weigh each coupon accurately, recording the initial values.
-
-
Immersion Test:
-
Place one coupon of each material into a separate glass beaker or vessel.
-
Add a sufficient volume of butyl 1,1,2,2-tetrafluoroethyl ether to completely immerse each coupon.
-
Seal the vessels (if required for elevated temperature testing) and place them in an oven or temperature-controlled bath set to the desired test temperature (e.g., 70°C).
-
Maintain the temperature for a specified duration (e.g., 100 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the coupons from the fluid.
-
Clean the coupons as per the initial cleaning procedure and dry them.
-
Visually inspect each coupon for any signs of corrosion, discoloration, or degradation.
-
Weigh each coupon and measure its dimensions again.
-
-
Data Evaluation:
-
Calculate the change in weight and dimensions for each coupon.
-
Assess the level of compatibility based on the observed changes. Minimal changes in weight, dimensions, and appearance indicate good compatibility.
-
Caption: Workflow for Material Compatibility Testing.
Applications in Specialized Fields
Given its expected properties, butyl 1,1,2,2-tetrafluoroethyl ether is a candidate for several specialized applications:
-
Laboratory Equipment: Cooling of analytical instrumentation such as mass spectrometers, NMR systems, and electron microscopes, where a non-conductive and inert fluid is beneficial.
-
Pharmaceutical Manufacturing: Temperature control of small-scale reactors and pilot plant equipment, particularly where stringent safety and material compatibility requirements exist.
-
Drug Development: Precise temperature management in high-throughput screening and other automated laboratory systems.
Safety and Handling
-
Always handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Although non-flammable, avoid exposure to extreme temperatures, which could lead to decomposition.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The thermophysical data provided in this document are estimates based on similar compounds and should be confirmed with experimental measurements for critical applications. The experimental protocols are intended as a general guide and may need to be adapted for specific equipment and conditions.
References
- 1. 3M Novec™ 7200 Engineered Fluid datasheet [lookpolymers.com]
- 2. tmcindustries.com [tmcindustries.com]
- 3. store.astm.org [store.astm.org]
- 4. farsi.msrpco.com [farsi.msrpco.com]
- 5. dow.com [dow.com]
- 6. ASTM D1384 - Clark Testing [clarktesting.com]
- 7. Supply ASTM D1384 Corrosion Test For Engine Coolants In Glassware Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Butyl 1,1,2,2-tetrafluoroethyl Ether
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying butyl 1,1,2,2-tetrafluoroethyl ether (HFE-356mff). This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of butyl 1,1,2,2-tetrafluoroethyl ether.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Presence of close-boiling impurities. | - Ensure the distillation column is well-insulated and of sufficient length for adequate separation.- Use a fractionating column with a higher number of theoretical plates.- Check the thermometer placement to ensure an accurate boiling point reading.- Consider performing a second distillation. |
| Product is Wet (Contains Water) | - Incomplete drying after aqueous washing.- Use of an inappropriate or exhausted drying agent. | - Ensure the organic phase is thoroughly separated from the aqueous phase before adding the drying agent.- Use an appropriate anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).- Allow sufficient contact time between the product and the drying agent with gentle agitation.- Use a fresh batch of drying agent. |
| Presence of Acidic Impurities | - Residual acidic catalysts or byproducts from synthesis. | - Wash the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base to neutralize and remove acidic components. |
| Emulsion Formation During Aqueous Wash | - Vigorous shaking or stirring during the washing step. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation.- In persistent cases, filtration through a bed of Celite or glass wool may be effective. |
| Incomplete Removal of Starting Materials (e.g., n-butanol, butyl bromide) | - Incomplete reaction during synthesis.- Inefficient purification to separate unreacted starting materials. | - Optimize the reaction conditions to drive the synthesis to completion.- Perform a careful fractional distillation, as the boiling points of the starting materials are different from the product.- Wash with water to remove water-soluble starting materials like n-butanol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude butyl 1,1,2,2-tetrafluoroethyl ether?
A1: Common impurities often stem from the synthesis process, which is typically a variation of the Williamson ether synthesis.[1][2][3][4][5][6] These can include:
-
Unreacted starting materials: n-butanol and the butyl halide (e.g., n-butyl bromide or n-butyl chloride).
-
Byproducts of side reactions: Elimination products such as butene, formed from the reaction of the butyl halide with the base.
-
Residual base: The base used to deprotonate the alcohol (e.g., sodium hydride, potassium carbonate).
-
Solvent residues: If a solvent is used in the synthesis.
Q2: What is the recommended method for drying butyl 1,1,2,2-tetrafluoroethyl ether?
A2: After aqueous washing, the ether should be dried over an anhydrous inorganic salt. Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is efficient and works relatively quickly. Anhydrous calcium chloride (CaCl₂) can also be used. It is important to ensure the drying agent is finely powdered and used in sufficient quantity to remove all traces of water.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.
-
Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.
Physicochemical Data
The following table summarizes key physicochemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₄O | [7] |
| Molecular Weight | 174.14 g/mol | [7] |
| Boiling Point | ~115-117 °C (estimated at 760 mmHg) | |
| 49 °C at 113 mmHg | [8] | |
| Density | 1.1147 g/cm³ | [8] |
| Water Solubility | Low | [9][10][11] |
| Solubility in Organic Solvents | Miscible with many common organic solvents. | [12] |
Experimental Protocols
Protocol 1: Aqueous Washing
Objective: To remove water-soluble impurities such as residual salts and n-butanol.
Materials:
-
Crude butyl 1,1,2,2-tetrafluoroethyl ether
-
Separatory funnel
-
Deionized water
-
5% (w/v) Sodium bicarbonate solution (optional, for neutralizing acids)
-
Saturated sodium chloride solution (brine)
-
Beakers and flasks
Procedure:
-
Transfer the crude ether to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The denser ether layer will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
(Optional) If acidic impurities are suspected, repeat the washing process with a 5% sodium bicarbonate solution.
-
Finally, wash the organic layer with an equal volume of brine to help remove dissolved water.
-
Separate the layers and transfer the organic phase to a clean, dry flask for the drying step.
Protocol 2: Drying
Objective: To remove residual water from the washed ether.
Materials:
-
Washed butyl 1,1,2,2-tetrafluoroethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Erlenmeyer flask
-
Stir bar and stir plate (optional)
-
Filter funnel and filter paper
Procedure:
-
Add the washed ether to a dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 50 mL of ether).
-
Gently swirl the flask or use a magnetic stirrer to agitate the mixture.
-
Observe the drying agent. If it clumps together, add more until some of the powder remains free-flowing, indicating that the water has been absorbed.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Separate the dried ether from the drying agent by gravity filtration or by decanting the liquid into a clean, dry flask.
Protocol 3: Fractional Distillation
Objective: To purify the ether from non-volatile impurities and other components with different boiling points.
Materials:
-
Dried butyl 1,1,2,2-tetrafluoroethyl ether
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the dried ether and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Turn off the heat and allow the apparatus to cool before disassembling.
Visualizations
Caption: General workflow for the purification of butyl 1,1,2,2-tetrafluoroethyl ether.
Caption: Troubleshooting logic for low purity after distillation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 8. n-Butyl 1,1,2,2-tetrafluoroethyl ether | CymitQuimica [cymitquimica.com]
- 9. ecolink.com [ecolink.com]
- 10. HFE Solvents - Solexir [solexir.com]
- 11. Lefiq- Semiconductor & Green Energy industries | HFE Solvents [lefiq.com]
- 12. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Butyl 1,1,2,2-tetrafluoroethyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl 1,1,2,2-tetrafluoroethyl ether. The information provided addresses common issues related to the chemical stability of this fluoroether and offers solutions to mitigate its degradation.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common problems encountered during the handling, storage, and use of butyl 1,1,2,2-tetrafluoroethyl ether, particularly concerning its degradation.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected decrease in purity or presence of unknown peaks in GC-MS analysis. | 1. Autoxidation: Prolonged exposure to air (oxygen) can lead to the formation of hydroperoxides. 2. Lewis Acid Catalyzed Degradation: Contamination with Lewis acids (e.g., from glassware, reagents, or acidic media) can accelerate degradation. 3. Thermal Degradation: Exposure to high temperatures can induce decomposition. | 1. Inert Atmosphere: Handle and store the ether under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Inhibitors: Add a suitable antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). For potential Lewis acid contamination, the addition of a small amount of a Lewis base scavenger may be beneficial, though compatibility must be verified. 3. Controlled Temperature: Store the ether in a cool, dark place and avoid unnecessary exposure to high temperatures during experiments. |
| Inconsistent experimental results or reaction yields when using the ether as a solvent or reagent. | 1. Degradation Products: The presence of degradation products (e.g., aldehydes, acids) can interfere with chemical reactions. 2. Variable Purity: The purity of the ether may vary between batches or after prolonged storage. | 1. Purity Check: Always check the purity of the ether by GC-MS before use, especially if it has been stored for an extended period. 2. Purification: If impurities are detected, consider purifying the ether by distillation under an inert atmosphere. 3. Use Fresh Ether: Whenever possible, use freshly opened or recently purified ether for sensitive applications. |
| Formation of acidic byproducts in the reaction mixture. | Hydrolysis or Oxidation: The ether may degrade to form acidic species, particularly in the presence of water and oxygen, or catalyzed by acidic conditions. | 1. Anhydrous Conditions: Ensure all experimental setups are rigorously dried and reactions are performed under anhydrous conditions if water-sensitive reagents are used. 2. pH Control: If applicable to the experimental conditions, maintain a neutral or slightly basic pH to minimize acid-catalyzed degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for butyl 1,1,2,2-tetrafluoroethyl ether?
A1: The two most probable degradation pathways for butyl 1,1,2,2-tetrafluoroethyl ether are autoxidation and Lewis acid-catalyzed degradation.
-
Autoxidation is a radical chain reaction initiated by the presence of oxygen, leading to the formation of hydroperoxides. This process is similar to what is observed in other ethers.
-
Lewis acid-catalyzed degradation can occur if the ether is exposed to Lewis acidic substances. The ether oxygen can coordinate to the Lewis acid, weakening the C-O bonds and promoting decomposition pathways.[1][2]
Q2: What are the likely degradation products of butyl 1,1,2,2-tetrafluoroethyl ether?
A2: Based on the expected degradation pathways, the likely degradation products could include:
-
From autoxidation : Butyl 1,1,2,2-tetrafluoroethyl hydroperoxide and subsequent decomposition products such as butyraldehyde, butanoic acid, and fluoroacetic acid derivatives.
-
From Lewis acid-catalyzed degradation : Depending on the specific Lewis acid and reaction conditions, degradation could lead to the formation of butanol, 1,1,2,2-tetrafluoroethylene, and various other fragmentation products.
Q3: Which stabilizers are recommended for butyl 1,1,2,2-tetrafluoroethyl ether?
A3: While specific studies on butyl 1,1,2,2-tetrafluoroethyl ether are limited, general stabilizers for fluoroethers can be effective. For inhibiting autoxidation, radical scavengers like Butylated Hydroxytoluene (BHT) are commonly used. To prevent Lewis acid-catalyzed degradation, the addition of a small amount of a weak Lewis base or a proton scavenger can be beneficial. In the context of anesthetic fluoroether compositions, compounds like butylated hydroxytoluene, methylparaben, propofol, and thymol have been cited as Lewis acid inhibitors.[2]
Q4: How can I detect the degradation of butyl 1,1,2,2-tetrafluoroethyl ether?
A4: The most effective method for detecting degradation is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique can separate the parent ether from its degradation products and provide mass spectra for their identification. The appearance of new peaks in the chromatogram or a decrease in the area of the main ether peak is indicative of degradation.
Q5: What are the optimal storage conditions to prevent degradation?
A5: To minimize degradation, butyl 1,1,2,2-tetrafluoroethyl ether should be stored in a cool, dark, and dry place. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to displace air and prevent autoxidation.
Data Presentation
The following table summarizes hypothetical performance data for common stabilizers in preventing the degradation of butyl 1,1,2,2-tetrafluoroethyl ether under accelerated aging conditions.
Table 1: Efficacy of Different Stabilizers on Butyl 1,1,2,2-tetrafluoroethyl Ether Stability
| Stabilizer | Concentration (ppm) | Test Condition | Duration (days) | Degradation (%) |
| None (Control) | 0 | 40°C, Air | 30 | 8.5 |
| BHT | 100 | 40°C, Air | 30 | 1.2 |
| BHT | 250 | 40°C, Air | 30 | 0.5 |
| Propofol | 100 | 40°C, Air + 10 ppm FeCl₃ | 30 | 3.8 |
| Propofol | 250 | 40°C, Air + 10 ppm FeCl₃ | 30 | 1.9 |
| Thymol | 100 | 40°C, Air + 10 ppm FeCl₃ | 30 | 4.1 |
| Thymol | 250 | 40°C, Air + 10 ppm FeCl₃ | 30 | 2.2 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the stability of butyl 1,1,2,2-tetrafluoroethyl ether under accelerated thermal and oxidative stress.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether (with and without stabilizers)
-
Amber glass vials with PTFE-lined caps
-
Oven capable of maintaining 40°C ± 2°C
-
GC-MS system
Procedure:
-
Prepare samples of butyl 1,1,2,2-tetrafluoroethyl ether: one control sample with no stabilizer and several samples with varying concentrations of the chosen stabilizer(s).
-
Aliquot 1 mL of each sample into separate, labeled amber glass vials.
-
For oxidative stress testing, leave a headspace of air in the vials before sealing. For thermal stress testing in the absence of oxygen, purge the vials with nitrogen before sealing.
-
Place the vials in an oven maintained at 40°C.
-
At specified time points (e.g., 0, 7, 14, and 30 days), remove one vial of each sample from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS to determine the percentage of degradation.
Protocol 2: GC-MS Analysis of Degradation Products
Objective: To identify and quantify the degradation products of butyl 1,1,2,2-tetrafluoroethyl ether.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms).
GC-MS Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection)
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 30-400
Procedure:
-
Prepare a calibration curve using a standard of pure butyl 1,1,2,2-tetrafluoroethyl ether.
-
Inject the aged samples into the GC-MS system.
-
Integrate the peak area of the parent ether and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent ether in the aged sample to the initial (day 0) sample.
-
Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of similar compounds.
Visualizations
References
- 1. US6444859B2 - Fluoroether compositions and methods for inhibiting their degradation in the presence of a Lewis acid - Google Patents [patents.google.com]
- 2. WO1998032430A1 - Fluoroether compositions and methods for inhibiting their degradation in the presence of a lewis acid - Google Patents [patents.google.com]
Technical Support Center: Butyl 1,1,2,2-Tetrafluoroethyl Ether in Experimental Reactions
Welcome to the technical support center for butyl 1,1,2,2-tetrafluoroethyl ether. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this fluorinated ether. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is crucial for its effective use and for troubleshooting potential issues.
| Property | Value |
| Molecular Formula | C₆H₁₀F₄O |
| Molecular Weight | 174.1366 g/mol |
| CAS Number | 358-37-2 |
| Boiling Point | 322 K (49 °C) at 0.151 bar[1] |
| Appearance | Colorless liquid |
| Solubility | Generally soluble in many organic solvents.[2] Miscible with many polar organic solvents, including carbonates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of butyl 1,1,2,2-tetrafluoroethyl ether in a laboratory setting?
Butyl 1,1,2,2-tetrafluoroethyl ether, a type of hydrofluoroether (HFE), is primarily used as a specialty solvent.[2][3] Its unique properties, such as low toxicity, low flammability, and good solvency for a range of organic compounds, make it a suitable alternative to traditional solvents in various applications, including precision cleaning of electronics and as a medium for chemical reactions.[3][4][5][6]
Q2: What are the main safety precautions to consider when working with butyl 1,1,2,2-tetrafluoroethyl ether?
While HFEs are known for their low toxicity and flammability, standard laboratory safety practices should always be followed.[4][5] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors. It is also important to be aware that ethers, as a class of compounds, can form explosive peroxides over time upon exposure to air and light. Therefore, it is recommended to test for the presence of peroxides, especially in older containers.
Q3: Is butyl 1,1,2,2-tetrafluoroethyl ether compatible with common reagents?
Hydrofluoroethers are generally chemically stable and compatible with a wide range of materials.[3] However, like other ethers, they can react with very strong bases such as organolithium reagents (e.g., n-BuLi). The rate of reaction with ethers generally follows the trend: DME > THF > diethyl ether. It is crucial to consider the reaction conditions, as temperature and the presence of additives can significantly affect the reactivity of organolithium reagents.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving butyl 1,1,2,2-tetrafluoroethyl ether.
Issue 1: Low or No Reaction Conversion
Q: I am using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent, and my reaction is showing low to no conversion. What could be the cause?
A: Several factors could contribute to low reaction conversion when using a hydrofluoroether solvent.
-
Poor Solubility of Reagents: While HFEs are good solvents for many organic compounds, highly polar or ionic reagents may have limited solubility.
-
Solution: Consider adding a co-solvent to improve the solubility of your reagents. Alternatively, if applicable to your reaction, mechanical stirring or sonication can enhance dissolution.
-
-
Reaction Temperature: The relatively low boiling point of some HFEs might limit the achievable reaction temperature.
-
Solution: If a higher temperature is required, consider running the reaction in a sealed vessel to increase the pressure and consequently the boiling point of the solvent. Always ensure the pressure limitations of your equipment are not exceeded.
-
-
Inertness of the Solvent: HFEs are generally inert, which is often an advantage.[3] However, in some cases, the solvent might play a role in stabilizing transition states. The non-polar nature of HFEs may not be suitable for reactions that proceed through charged intermediates.
-
Solution: Evaluate whether a more polar solvent is necessary for your specific reaction mechanism.
-
Issue 2: Side Reactions or Unexpected Byproducts
Q: I am observing unexpected byproducts in my reaction. Could the butyl 1,1,2,2-tetrafluoroethyl ether be involved?
A: While generally stable, butyl 1,1,2,2-tetrafluoroethyl ether can participate in side reactions under certain conditions.
-
Reaction with Strong Bases: As mentioned, strong bases like organolithium reagents can react with ethers. This can lead to the consumption of your reagent and the formation of undesired byproducts.
-
Solution: If a strong base is necessary, consider running the reaction at a very low temperature to minimize the rate of reaction with the ether. Alternatively, a different class of solvent that is inert to strong bases should be considered.
-
-
Peroxide Formation: The presence of peroxides can initiate unwanted radical reactions.
-
Solution: Always use fresh, peroxide-free ether. If in doubt, test for peroxides and purify the solvent if necessary. Storing the ether over a reducing agent like activated alumina can help to remove peroxides.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating my product from the reaction mixture containing butyl 1,1,2,2-tetrafluoroethyl ether.
A: Challenges in product isolation can often be attributed to the physical properties of the HFE solvent.
-
Removal of the Solvent: Due to their volatility, HFEs can often be removed by rotary evaporation. However, if your product is also volatile, co-evaporation can be an issue.
-
Solution: Careful control of the vacuum and bath temperature during rotary evaporation is crucial. For highly volatile products, consider alternative purification methods such as column chromatography directly on the reaction mixture or precipitation of the product by adding a non-solvent.
-
-
Work-up Procedures: Standard aqueous work-ups are generally applicable. A typical work-up for reactions involving ethers includes washing with water and a saturated sodium bicarbonate solution to remove acidic impurities.[7]
-
Troubleshooting Emulsions: If an emulsion forms during the aqueous wash, adding brine (saturated NaCl solution) can help to break it.
-
-
-
Solution: If you suspect an azeotrope is forming with a co-solvent, you may need to use a different solvent for extraction or employ alternative purification techniques like chromatography.
-
Experimental Protocols
General Protocol for a Reaction in Butyl 1,1,2,2-Tetrafluoroethyl Ether
This protocol provides a general workflow for conducting a reaction using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent.
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially if moisture-sensitive reagents are used.
-
Reagent Addition: Dissolve the starting materials in butyl 1,1,2,2-tetrafluoroethyl ether. Add the reagents sequentially at the appropriate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Quenching: Once the reaction is complete, cool the mixture to an appropriate temperature and quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and/or brine. To remove acidic or basic impurities, a wash with a dilute basic (e.g., saturated sodium bicarbonate) or acidic (e.g., dilute HCl) solution may be necessary.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.
Visualizations
Troubleshooting Workflow for Reactions in Butyl 1,1,2,2-Tetrafluoroethyl Ether
Caption: A decision tree for troubleshooting common issues in reactions.
General Experimental Workflow
Caption: A typical sequence of steps for a chemical synthesis experiment.
References
- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 2. 406-78-0 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether|Lithium battery additives|Products [codchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. ecolink.com [ecolink.com]
- 5. lsschemicals.com [lsschemicals.com]
- 6. ecolink.com [ecolink.com]
- 7. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions with Butyl 1,1,2,2-tetrafluoroethyl Ether as a Solvent
Welcome to the Technical Support Center for utilizing butyl 1,1,2,2-tetrafluoroethyl ether as a solvent in your chemical reactions. This guide is tailored for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of butyl 1,1,2,2-tetrafluoroethyl ether as a solvent?
A1: Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated ether with a unique combination of properties. Its high fluorine content leads to low polarity, reduced miscibility with water, and high thermal and chemical stability. These characteristics can be advantageous in specific reaction systems where a non-polar, inert environment is required.
Q2: In which types of reactions could butyl 1,1,2,2-tetrafluoroethyl ether be a suitable solvent?
A2: Based on its properties, this solvent could be beneficial in reactions involving organometallic reagents that are sensitive to protic solvents, certain cross-coupling reactions where solvent polarity needs to be minimized, and reactions requiring higher temperatures due to its relatively high boiling point compared to other ethers like diethyl ether.
Q3: How does the solubility of common organic reagents in butyl 1,1,2,2-tetrafluoroethyl ether compare to traditional ethereal solvents?
A3: Due to its fluorinated nature, the solubility of non-fluorinated organic compounds may be lower compared to solvents like THF or diethyl ether. It is advisable to perform small-scale solubility tests with your specific substrates and reagents before proceeding with a full-scale reaction. Highly fluorinated compounds are expected to exhibit better solubility.
Q4: What are the safety and handling precautions for butyl 1,1,2,2-tetrafluoroethyl ether?
A4: Butyl 1,1,2,2-tetrafluoroethyl ether should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting Guides
Issue 1: Poor Solubility of Reactants
-
Symptom: Starting materials do not fully dissolve, leading to a heterogeneous reaction mixture and potentially low conversion.
-
Possible Cause: The polarity of butyl 1,1,2,2-tetrafluoroethyl ether is too low for your specific reactants.
-
Troubleshooting Steps:
-
Co-solvent System: Consider adding a small amount of a more polar co-solvent (e.g., THF, dioxane) to improve solubility. Start with a 10:1 ratio of butyl 1,1,2,2-tetrafluoroethyl ether to the co-solvent and adjust as needed.
-
Temperature Increase: Gently heating the mixture may improve the solubility of your reactants. Ensure the reaction temperature is compatible with the stability of all components.
-
Alternative Solvent: If solubility issues persist, butyl 1,1,2,2-tetrafluoroethyl ether may not be the optimal solvent for your system.
-
Issue 2: Slow or Incomplete Reaction
-
Symptom: Reaction monitoring (e.g., by TLC, GC, or NMR) shows slow consumption of starting materials or stalling of the reaction.
-
Possible Cause: The reaction kinetics are slow in this solvent, or the solvent is not effectively solvating a key intermediate or transition state.
-
Troubleshooting Steps:
-
Increase Temperature: If thermally stable, increasing the reaction temperature can significantly enhance the reaction rate.
-
Catalyst/Reagent Concentration: Increasing the concentration of a catalyst or a key reagent may improve the reaction rate.
-
Stirring Efficiency: Ensure vigorous stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures.
-
Data Presentation
Table 1: Physicochemical Properties of n-Butyl 1,1,2,2-tetrafluoroethyl ether [1]
| Property | Value |
| CAS Number | 358-37-2 |
| Molecular Formula | C₆H₁₀F₄O |
| Molecular Weight | 174.1366 g/mol |
| Boiling Point (at 0.151 bar) | 322 K (49 °C) |
Experimental Protocols
Protocol 1: Synthesis of n-Butyl 1,1,2,2-tetrafluoroethyl Ether
This protocol is adapted from the general procedure for the addition of alcohols to fluoroolefins.
Materials:
-
n-Butanol
-
Tetrafluoroethylene (TFE) gas
-
Sodium n-butoxide (freshly prepared or commercial)
-
Anhydrous, inert solvent (e.g., high-boiling ether or hydrocarbon)
-
Reaction vessel suitable for gas-phase reactions under pressure (autoclave)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a pressure-rated reaction vessel with a solution of sodium n-butoxide (catalytic amount, e.g., 5-10 mol%) in the chosen anhydrous solvent.
-
Addition of Alcohol: Add n-butanol to the reaction vessel.
-
Introduction of TFE: Seal the vessel and carefully introduce tetrafluoroethylene gas, monitoring the pressure. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-40 °C) and pressure until the uptake of TFE ceases.
-
Work-up: After the reaction is complete, carefully vent the excess TFE. Quench the reaction mixture with water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Purify the crude product by fractional distillation to obtain pure n-butyl 1,1,2,2-tetrafluoroethyl ether.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing reactions.
References
Technical Support Center: Optimizing Electrolytes with Butyl 1,1,2,2-Tetrafluoroethyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with electrolytes containing butyl 1,1,2,2-tetrafluoroethyl ether and other related hydrofluoroethers (HFEs). The information is designed to address common experimental challenges and provide actionable solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of electrolytes containing butyl 1,1,2,2-tetrafluoroethyl ether.
Issue 1: Low Ionic Conductivity
-
Symptom: The overall ionic conductivity of your electrolyte is lower than expected, leading to poor rate capability and high internal resistance in your battery cells.
-
Cause: Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether can have a lower dielectric constant and solvating power for lithium salts compared to traditional carbonate solvents.[1][2][3] High fluorine content can weaken the ether's ability to dissolve the salt, leading to ion pairing and reduced mobility of charge carriers.[3][4]
-
Troubleshooting Steps:
-
Optimize HFE Concentration: Systematically vary the volume or weight percentage of butyl 1,1,2,2-tetrafluoroethyl ether in your electrolyte. A lower concentration may be sufficient to achieve the desired stability benefits without significantly compromising conductivity.
-
Introduce a High-Dielectric Constant Co-solvent: Blend the HFE with a co-solvent that has a high dielectric constant, such as ethylene carbonate (EC) or fluoroethylene carbonate (FEC), to improve salt dissociation.
-
Select an Appropriate Lithium Salt: Consider using salts with better dissociation in low-polarity media, such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which can improve ionic conductivity.
-
Incorporate a Salt Additive: Small amounts of additives like lithium difluoro(oxalato)borate (LiDFOB) can sometimes enhance ionic conductivity and SEI formation.
-
Issue 2: Poor Cycling Stability or Capacity Fade
-
Symptom: Your battery cells exhibit rapid capacity fade over repeated charge-discharge cycles.
-
Cause: This can be due to an unstable Solid Electrolyte Interphase (SEI) on the anode, continuous electrolyte decomposition, or structural degradation of the electrodes.
-
Troubleshooting Steps:
-
Optimize the SEI with Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC).[5][6][7][8] These additives can decompose to form a more stable and robust SEI layer rich in lithium fluoride (LiF).[5][6][7][8]
-
Adjust Electrolyte Formulation: The ratio of solvents and the choice of lithium salt can significantly impact the SEI composition and stability. Experiment with different formulations to find the optimal balance for your electrode chemistry.
-
Control Electrode Surface Chemistry: Ensure your electrodes are properly dried and free of contaminants before cell assembly, as surface impurities can interfere with SEI formation.
-
Consider a Co-solvent: Using a co-solvent like 1,3-dioxolane (DOL) in combination with the fluoroether has been shown to be effective, particularly in lithium-sulfur batteries.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using butyl 1,1,2,2-tetrafluoroethyl ether in my electrolyte?
Butyl 1,1,2,2-tetrafluoroethyl ether, and related HFEs, offer several key benefits:
-
Enhanced Safety: They are generally less flammable than conventional carbonate solvents.
-
High Voltage Stability: Their high oxidative stability makes them suitable for use with high-voltage cathode materials.
-
Improved SEI Formation: They contribute to the formation of a stable, LiF-rich SEI on the anode, which can suppress dendrite growth and improve cycling stability.
-
Suppression of Polysulfide Shuttle: In lithium-sulfur batteries, HFEs can reduce the solubility of lithium polysulfides, mitigating the shuttle effect and improving coulombic efficiency.
Q2: Will using butyl 1,1,2,2-tetrafluoroethyl ether reduce the ionic conductivity of my electrolyte?
Yes, this is a common trade-off. While HFEs improve stability, they often have lower dielectric constants and solvating power than traditional carbonate electrolytes, which can lead to lower ionic conductivity.[1][2][3] However, this can be mitigated by optimizing the HFE concentration and using co-solvents and additives.
Q3: What concentration of butyl 1,1,2,2-tetrafluoroethyl ether should I use?
The optimal concentration depends on the specific application, electrode materials, and other electrolyte components. It is recommended to start with a systematic study, varying the concentration (e.g., from 5% to 50% by volume or weight) to find the best balance between performance metrics like ionic conductivity, cycling stability, and rate capability.
Q4: Can I use butyl 1,1,2,2-tetrafluoroethyl ether with a lithium metal anode?
Yes, HFEs are considered promising co-solvents for electrolytes used with lithium metal anodes. Their ability to help form a stable SEI is crucial for suppressing the formation of lithium dendrites, which is a major challenge for lithium metal batteries. A patent has noted the use of n-butyl 1,1,2,2-tetrafluoroethyl ether in electrolytes for lithium metal anodes.[9]
Q5: How should I handle and store butyl 1,1,2,2-tetrafluoroethyl ether?
Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and should be handled with care in a well-ventilated area, away from heat and ignition sources.[10] It should be stored in a tightly sealed container in a cool, dry place. Always consult the material safety data sheet (MSDS) for detailed handling and safety information.[10]
Data Presentation
Table 1: Physicochemical Properties of Representative Hydrofluoroethers
| Property | Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) | n-Propyl 1,1,2,2-tetrafluoroethyl ether | Butyl 1,1,2,2-tetrafluoroethyl ether |
| Molecular Formula | C4H6F4O | C5H8F4O | C6H10F4O |
| Boiling Point | 58 °C[11] | N/A | N/A |
| Viscosity | 486 mPa·s at 23 °C[11] | Low, comparable to alkyl carbonates[9] | N/A |
| Key Features | Improves stability of electrolyte/anode interface; enhances cycling, rate, and self-discharging performance in Li-S cells.[11] | Decreases electrolyte viscosity; improves capacity retention in Li-metal cells.[9] | Mentioned as a co-solvent for lithium metal anodes.[9] |
Table 2: Performance Impact of HFE Additives in Electrolytes
| Performance Metric | Base Electrolyte | HFE-Containing Electrolyte | Key Findings |
| Ionic Conductivity | Higher | Generally Lower | The addition of HFEs can reduce ionic conductivity due to lower solvating power.[1][2][3] |
| Cycling Stability (Capacity Retention) | Varies | Often Improved | HFEs contribute to a more stable SEI, leading to better capacity retention over cycles.[12] |
| Rate Capability | Higher | Can be Lower | Dependent on the final ionic conductivity of the HFE-containing electrolyte.[12] |
| Oxidative Stability | Lower | Higher | HFEs generally exhibit higher oxidative stability, making them suitable for high-voltage applications. |
| Safety (Flammability) | More Flammable | Less Flammable | HFEs are typically less flammable than their non-fluorinated counterparts. |
Experimental Protocols
Protocol 1: Preparation of an HFE-Containing Electrolyte
-
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether (or other HFE)
-
Co-solvent(s) (e.g., ethylene carbonate, 1,3-dioxolane)
-
Lithium salt (e.g., LiPF6, LiFSI)
-
Additive(s) (e.g., FEC, VC)
-
Anhydrous solvents and salts are required.
-
-
Procedure:
-
Inside an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm), accurately weigh the desired amount of lithium salt.
-
In a separate container, prepare the solvent mixture by combining the desired volumes or weights of butyl 1,1,2,2-tetrafluoroethyl ether and the co-solvent(s).
-
Slowly add the lithium salt to the solvent mixture while stirring with a magnetic stir bar until the salt is completely dissolved.
-
If using an additive, add the required amount to the electrolyte solution and continue stirring until fully dissolved.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Electrochemical Characterization of the Electrolyte
-
Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) inside an argon-filled glovebox.
-
Use the desired anode (e.g., lithium metal, graphite) and cathode (e.g., LiFePO4, NMC) materials.
-
Use a microporous separator (e.g., Celgard).
-
Add a sufficient amount of the prepared HFE-containing electrolyte to wet the separator and electrodes.
-
-
Electrochemical Measurements:
-
Ionic Conductivity: Measure the ionic conductivity of the electrolyte using a conductivity meter with a suitable probe at various temperatures.
-
Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical stability window of the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the interfacial resistance and charge transfer kinetics of the battery cells.
-
Galvanostatic Cycling: Cycle the cells at different C-rates to evaluate their capacity, coulombic efficiency, and long-term cycling stability.
-
Visualizations
Caption: Experimental workflow for preparing and testing HFE-containing electrolytes.
Caption: Troubleshooting guide for low ionic conductivity in HFE electrolytes.
References
- 1. Phase Morphology Dependence of Ionic Conductivity and Oxidative Stability in Fluorinated Ether Solid-State Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Perspectives for SEI Forming Additive Compounds [fz-juelich.de]
- 8. [PDF] Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 9. US10224571B2 - Fluorinated ether as electrolyte co-solvent for lithium metal based anode - Google Patents [patents.google.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Ethyl 1,1,2,2-tetrafluoroethyl ether | 512-51-6 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
"mitigating side reactions of butyl 1,1,2,2-tetrafluoroethyl ether in synthesis"
Welcome to the technical support center for the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers guidance on resolving common problems encountered during the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether.
Q1: What is the primary synthetic route for butyl 1,1,2,2-tetrafluoroethyl ether, and what are the main competing reactions?
The most common laboratory synthesis of butyl 1,1,2,2-tetrafluoroethyl ether is a variation of the Williamson ether synthesis. This involves the reaction of a butoxide salt (e.g., sodium butoxide) with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane or 1-bromo-1,1,2,2-tetrafluoroethane). This reaction proceeds primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism to form the desired ether.
However, a significant competing side reaction is the E2 (bimolecular elimination) pathway. In this reaction, the butoxide acts as a base, abstracting a proton from the tetrafluoroethyl halide, which leads to the formation of an alkene and the corresponding alcohol (butanol).
Q2: I am observing a low yield of the desired ether. What are the potential causes and how can I improve it?
A low yield of butyl 1,1,2,2-tetrafluoroethyl ether is often due to the competing E2 elimination reaction being favored over the desired S(_N)2 reaction. Several factors can influence this competition:
-
Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway.
-
Base Strength and Steric Hindrance: While butoxide is required for the reaction, its strong basicity can promote elimination.
-
Solvent Choice: The choice of solvent can influence the rates of both S(_N)2 and E2 reactions.
-
Purity of Reagents: The presence of water or other impurities can consume the base and affect the reaction outcome.
Troubleshooting Steps to Improve Yield:
| Parameter | Recommendation to Favor S(_N)2 (Ether Formation) | Rationale |
| Temperature | Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting at or below room temperature is advisable. | The activation energy for elimination is often higher than for substitution, so lower temperatures will favor the S(_N)2 pathway. |
| Base Addition | Add the butoxide base slowly and portion-wise to the reaction mixture containing the tetrafluoroethyl halide. | This helps to keep the instantaneous concentration of the strong base low, thereby disfavoring the bimolecular E2 reaction. |
| Solvent | Use a polar aprotic solvent such as anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. | These solvents are known to enhance the rate of S(_N)2 reactions while not significantly promoting E2 reactions. |
| Reagent Purity | Ensure all reagents (n-butanol, base, and tetrafluoroethyl halide) and the solvent are anhydrous. | Water will react with the strong base (e.g., sodium hydride used to form sodium butoxide) and reduce the amount available for the desired reaction. |
Q3: What are the likely side products in my reaction mixture, and how can I identify them?
The primary side product from the competing E2 elimination reaction is an alkene. The dehydrohalogenation of a 1,1,2,2-tetrafluoroethyl halide can theoretically lead to the formation of trifluoroethene or tetrafluoroethene . Additionally, unreacted starting materials (n-butanol and the tetrafluoroethyl halide) and butanol formed during the E2 reaction will be present.
Identification of Side Products:
The most effective method for identifying and quantifying the components of your reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Gas Chromatography (GC) will separate the different components based on their boiling points and interactions with the column. You would expect to see peaks for your solvent, n-butanol, the tetrafluoroethyl halide, the desired ether product, and any alkene side products.
-
Mass Spectrometry (MS) will provide a mass spectrum for each separated component, which can be used to identify the structure based on its fragmentation pattern.
Expected Observations in GC-MS Analysis:
| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| n-Butanol | Early eluting | Characteristic fragments of butanol (e.g., 31, 45, 56, 74) |
| Trifluoroethene | Very early eluting (gas) | Molecular ion and fragments characteristic of C(_2)HF(_3) |
| Tetrafluoroethene | Very early eluting (gas) | Molecular ion and fragments characteristic of C(_2)F(_4) |
| 1-Chloro-1,1,2,2-tetrafluoroethane | Intermediate | Molecular ion and fragments showing loss of Cl and F |
| Butyl 1,1,2,2-tetrafluoroethyl ether | Later eluting | Molecular ion and characteristic ether fragmentation |
Q4: How can I effectively purify the butyl 1,1,2,2-tetrafluoroethyl ether from the reaction mixture?
A multi-step purification process is typically required to isolate the pure ether.
General Purification Protocol:
-
Quenching: Carefully quench the reaction mixture with water to neutralize any remaining base and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The desired product will be in the organic layer.
-
Washing:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted butanol.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4), Na(_2)SO(_4)).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The final and most critical step is fractional distillation to separate the pure ether from any remaining impurities, especially those with close boiling points.
Experimental Protocols
Detailed Methodology for the Synthesis of Butyl 1,1,2,2-tetrafluoroethyl Ether via Williamson Synthesis
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
n-Butanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or another suitable strong base
-
1-Chloro-1,1,2,2-tetrafluoroethane or 1-Bromo-1,1,2,2-tetrafluoroethane
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Butoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-butanol to a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Cool the flask in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred n-butanol. Hydrogen gas will be evolved, so ensure proper ventilation.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen ceases, indicating the formation of sodium butoxide.
-
-
Ether Synthesis:
-
Cool the freshly prepared sodium butoxide solution in an ice bath.
-
Slowly add the 1-halo-1,1,2,2-tetrafluoroethane to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Follow the general purification protocol outlined in Q4.
-
Visualizations
Logical Relationship of Reaction Pathways
Caption: Competing S(_N)2 and E2 pathways in the synthesis.
Experimental Workflow for Synthesis and Purification
"handling and storage best practices for butyl 1,1,2,2-tetrafluoroethyl ether to prevent contamination"
This guide provides best practices for the handling and storage of butyl 1,1,2,2-tetrafluoroethyl ether to prevent contamination and ensure the integrity of your research. The following information is compiled from safety data sheets and general chemical handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for butyl 1,1,2,2-tetrafluoroethyl ether?
To maintain purity and prevent degradation, store butyl 1,1,2,2-tetrafluoroethyl ether in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 15–25 °C.[3] The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][3] It is also crucial to protect containers from physical damage and moisture.[1][3]
Q2: What types of containers are suitable for storing this ether?
For containers or container linings, mild steel and stainless steel are appropriate.[1] Certain plastics that have been tested for compatibility, such as high-density polyethylene (HDPE) and polypropylene (PP), may also be used.[1] For seals and gaskets, materials like graphite, PTFE, and Viton are recommended.[1] Always ensure containers are clearly labeled and checked for leaks.[1]
Q3: Are there any materials I should avoid for storage containers or equipment?
Yes, certain synthetic materials may be unsuitable for containers or linings.[1] Avoid materials such as natural rubber (NR), nitrile rubber (NBR), ethylene propylene rubber (EPDM), polymethyl methacrylate (PMMA), polystyrene, and polyvinyl chloride (PVC).[1]
Q4: How can I prevent moisture contamination during handling and storage?
Preventing moisture contamination is critical. Always store the ether in a tightly sealed container in a dry environment.[1][3] When dispensing the ether, work in a controlled environment with low humidity if possible. Use of a fume hood or a glove box can help minimize exposure to atmospheric moisture.[3]
Q5: What is the risk of peroxide formation and how can I mitigate it?
Like many ethers, there is a potential for the formation of explosive peroxides, especially if the ether is concentrated by evaporation.[1] Although ethers lacking non-methyl hydrogen atoms adjacent to the ether linkage are generally considered safer, it is a good practice to test for peroxides before any distillation process.[1] If peroxides are present, they can be removed by shaking with a 5% aqueous ferrous sulfate solution or by passing the ether through a column of activated alumina.[1]
Troubleshooting Guide
Problem: I suspect my sample of butyl 1,1,2,2-tetrafluoroethyl ether is contaminated. What should I do?
-
Symptom: Unexpected experimental results, changes in physical appearance (e.g., color, turbidity), or an unusual odor.
-
Possible Cause: Contamination from improper storage, handling, or container material.
-
Solution:
-
Do not use the suspected contaminated material.
-
Review your handling and storage procedures against the best practices outlined in this guide.
-
If possible, analyze a sample of the ether using appropriate analytical techniques (e.g., GC-MS) to identify the nature of the contaminant.
-
Dispose of the contaminated material according to your institution's hazardous waste disposal procedures.[2][4]
-
Problem: There was a small spill of the ether in the lab. How should I clean it up?
-
Solution:
-
Ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]
-
Contain and absorb the spill with an inert material like vermiculite or sand.[1][3]
-
Collect the absorbed material into a suitable, labeled container for disposal as flammable waste.[1][3]
-
Clean the spill area with a suitable solvent or water.[3]
Data and Protocols
Material Compatibility Summary
| Material Category | Recommended Materials | Materials to Avoid |
| Containers/Linings | Mild Steel, Stainless Steel, High-Density Polyethylene (HDPE), Polypropylene (PP)[1] | Natural Rubber (NR), Nitrile Rubber (NBR), Ethylene Propylene Rubber (EPDM), Polymethyl Methacrylate (PMMA), Polystyrene, Polyvinyl Chloride (PVC)[1] |
| Seals and Gaskets | Graphite, PTFE, Viton A, Viton B[1] | N/A |
General Handling Protocol to Minimize Contamination
| Step | Procedure | Rationale |
| 1. Preparation | Work in a well-ventilated area, such as a fume hood.[1][3] Ensure all glassware and equipment are clean and dry. | To prevent inhalation of vapors and to avoid introducing contaminants. |
| 2. Grounding | Ground and bond the container and receiving equipment during transfer.[1][5] | To prevent the buildup of static electricity, which can be an ignition source.[1] |
| 3. Dispensing | Use spark-proof tools for opening and closing containers.[1][2] Dispense the required amount and securely reseal the container immediately. | To minimize the risk of ignition and to limit exposure to air and moisture. |
| 4. Personal Hygiene | Wash hands thoroughly with soap and water after handling.[1] Avoid eating, drinking, or smoking in the work area.[1] | To prevent personal exposure and cross-contamination. |
| 5. Waste Disposal | Dispose of any unused material or contaminated items in a designated flammable waste container.[1] | To ensure safe and compliant disposal of hazardous waste. |
Visual Guides
Caption: Workflow for handling butyl 1,1,2,2-tetrafluoroethyl ether.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether [intersurfchem.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
"analytical techniques for detecting impurities in butyl 1,1,2,2-tetrafluoroethyl ether"
Here is a technical support center for analytical techniques for detecting impurities in butyl 1,1,2,2-tetrafluoroethyl ether.
Technical Support Center: Analysis of Butyl 1,1,2,2-tetrafluoroethyl ether
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for identifying and quantifying impurities in Butyl 1,1,2,2-tetrafluoroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Butyl 1,1,2,2-tetrafluoroethyl ether?
A1: While specific impurities depend on the synthesis route and storage conditions, they typically fall into several categories:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Degradation Products: Such as corresponding alcohols or formates, which can form via hydrolysis or oxidation. For related ether compounds, degradation to alcohols is a known pathway.[1]
-
Residual Solvents: Solvents used during synthesis or purification steps.[2]
-
Isomers: Structural isomers of the target molecule.
Q2: Which analytical techniques are best suited for impurity analysis of this compound?
A2: The most effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Its high sensitivity and specificity make it a primary tool.[3]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: As a fluorinated compound, ¹⁹F NMR is exceptionally powerful. It can identify and quantify fluorine-containing impurities, often without needing reference standards, and provides detailed structural information.[4][5]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust quantitative technique, particularly when impurities have been identified and response factors are known.
Q3: How can I prepare my Butyl 1,1,2,2-tetrafluoroethyl ether sample for analysis?
A3: For GC-MS and GC-FID, direct injection is often possible. Dilute the sample in a high-purity, volatile solvent (e.g., hexane, dichloromethane) that does not co-elute with the main component or impurities. For NMR, dissolve a known quantity of the sample in a deuterated solvent (e.g., CDCl₃) suitable for fluorine NMR, and add an internal standard for quantification.[4]
Q4: What is a typical detection limit I can expect for impurities?
A4: Detection limits are method-dependent. For GC-MS in selected ion monitoring (SIM) mode, you can often achieve sub-parts-per-million (ppm) levels. For NMR, the limit of quantification is typically in the range of 0.05-0.1 mol%.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of Butyl 1,1,2,2-tetrafluoroethyl ether.
Issue 1: Unexpected Peaks or "Ghost Peaks" in the Chromatogram
Q: I am seeing peaks in my blank runs and in my sample chromatogram that I cannot identify. What is the cause?
A: This issue, often called "ghost peaks," can arise from several sources.
-
Contaminated Syringe: Residue from previous injections can be carried over.
-
Solution: Thoroughly rinse the syringe with multiple solvents of varying polarity.
-
-
Septum Bleed: Small particles from the injector septum can degrade at high temperatures and enter the analytical column.[6]
-
Solution: Use a high-quality, pre-conditioned septum and ensure the injector temperature does not exceed the septum's maximum operating temperature. Replace the septum regularly.
-
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous samples.[7]
-
Solution: Clean or replace the inlet liner. Using a liner with glass wool can help trap non-volatile material but must also be replaced regularly.[6]
-
-
Carryover from Previous Injections: Highly concentrated or "dirty" samples can contaminate the system.
-
Solution: Run several blank solvent injections after a concentrated sample to wash the system.[8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are not symmetrical. The main component peak is tailing significantly. Why is this happening?
A: Peak asymmetry is often indicative of activity in the system or an incompatible method.
-
Active Sites in the System: Polar impurities can interact with active sites (e.g., silanol groups) in the inlet liner or the front of the column.
-
Solution: Use a deactivated or silanized inlet liner. Trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues or damaged stationary phase.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Column Polarity: A mismatch between the analyte polarity and the column's stationary phase can cause poor peak shape.
-
Solution: Ensure you are using a column with appropriate polarity. For a fluorinated ether, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
Issue 3: Shifting Retention Times
Q: The retention times for my main peak and impurities are inconsistent between runs. How can I fix this?
A: Unstable retention times point to issues with flow rate, pressure, or temperature.
-
Leaks in the System: A leak in the carrier gas line is a common cause of fluctuating flow and pressure.[9]
-
Solution: Perform a leak check of the system, paying close attention to fittings at the gas cylinder, injector, and detector.[9]
-
-
Carrier Gas Flow Instability: The carrier gas supply may be inconsistent.
-
Solution: Ensure the gas cylinder pressure is not too low.[10] Check the gas flow controllers for proper function.
-
-
Oven Temperature Not Stabilized: The GC oven may not be returning to the initial temperature consistently before each run.
-
Solution: Increase the equilibration time in your GC method to ensure the oven temperature is stable before injection.
-
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a starting point for identifying and quantifying volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Butyl 1,1,2,2-tetrafluoroethyl ether into a 10 mL volumetric flask.
-
Dilute to volume with HPLC-grade Dichloromethane.
-
Transfer 1 mL of this solution to a 2 mL GC vial.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane).
-
Injection: 1 µL, Split ratio 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Scan (m/z 35-500) for initial identification. Use Selected Ion Monitoring (SIM) for higher sensitivity on known impurities.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main component peak.
-
Use the MS library (e.g., NIST) to tentatively identify impurity peaks based on their mass spectra.
-
Quantify impurities using the area percent method for an initial estimate. For accurate quantification, use a reference standard of the impurity to create a calibration curve.
-
Protocol 2: ¹⁹F NMR for Fluorinated Impurity Analysis
This protocol is for identifying and quantifying fluorine-containing impurities.
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal quantitative standard (e.g., trifluorotoluene).
-
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard single pulse (zg).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm (centered appropriately for fluorinated ethers).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 64 (can be adjusted based on concentration).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum (e.g., to the internal standard).
-
Integrate the signals corresponding to the main component and any impurities.
-
Calculate the mole percent of each impurity relative to the main component using the integral values, accounting for the number of fluorine atoms contributing to each signal.
-
Data Presentation
Table 1: Typical GC-MS Parameters for Impurity Analysis
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm, 0.25 µm, 5% Phenyl-Methylpolysiloxane | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overload from the main component, allowing for better resolution of trace impurities. |
| Carrier Gas | Helium @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (5 min), ramp 10°C/min to 250°C (5 min) | Separates volatile impurities at the beginning and elutes less volatile compounds at higher temperatures. |
| MS Scan Range | m/z 35-500 | Covers the expected mass range for the parent compound and potential impurities/fragments. |
Visualizations
Experimental and Logic Workflows
Caption: Workflow for impurity identification and quantification.
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 2. toref-standards.com [toref-standards.com]
- 3. env.go.jp [env.go.jp]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Strategies to Enhance Reactant Solubility in Butyl 1,1,2,2-tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving reactants in butyl 1,1,2,2-tetrafluoroethyl ether, a hydrofluoroether (HFE) solvent. The following strategies, experimental protocols, and data are designed to assist researchers in optimizing their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reactant has poor solubility in butyl 1,1,2,2-tetrafluoroethyl ether. What are the initial steps I should take?
A1: When encountering poor solubility, a systematic approach is recommended. Start with simple physical methods before moving to more complex formulation strategies.
-
Particle Size Reduction: Ensure your reactant is a fine powder. Larger crystals have a smaller surface area-to-volume ratio, which can significantly slow down dissolution. If not already a fine powder, consider grinding the material.
-
Agitation and Time: Ensure adequate mixing. Some compounds may take a considerable amount of time to dissolve, even if they are soluble. Use a magnetic stirrer or orbital shaker and allow sufficient time for dissolution to occur.
-
Temperature Modification: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of thermally sensitive reactants. It is advisable to conduct a preliminary thermal stability test on your reactant.
Q2: I've tried basic methods, but my reactant still won't dissolve. What's the next step?
A2: If basic methods are insufficient, you can explore more advanced techniques such as the use of co-solvents, surfactants, or energy-assisted dissolution methods.
Troubleshooting Flowchart for Poor Solubility
Caption: A step-by-step workflow for troubleshooting poor reactant solubility in butyl 1,1,2,2-tetrafluoroethyl ether.
Solubility Enhancement Strategies
Co-solvent Addition
The addition of a co-solvent can significantly alter the polarity of the solvent system, enhancing the solubility of many reactants. The principle of "like dissolves like" is a useful guide for co-solvent selection.
Q3: How do I select an appropriate co-solvent?
A3: The selection of a co-solvent depends on the properties of your reactant. Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether are relatively non-polar. For polar reactants, a more polar co-solvent that is miscible with the HFE can be effective.
Table 1: Miscibility of Butyl 1,1,2,2-tetrafluoroethyl ether with Common Organic Solvents
| Co-solvent | Polarity | Miscibility with Butyl 1,1,2,2-tetrafluoroethyl ether |
| Acetone | Polar Aprotic | Miscible |
| Isopropanol | Polar Protic | Miscible |
| Toluene | Non-polar | Miscible |
| Dichloromethane | Polar Aprotic | Miscible |
| Methanol | Polar Protic | Partially Miscible |
| Water | Polar Protic | Immiscible |
Note: This data is based on general solvent properties. It is always recommended to perform a small-scale miscibility test before proceeding with your experiment.
Experimental Protocol: Co-solvent Screening
-
Preparation: In a series of small vials, add a known amount of your reactant.
-
Co-solvent Addition: To each vial, add a different co-solvent from Table 1, starting with a small volume fraction (e.g., 5-10% v/v) in butyl 1,1,2,2-tetrafluoroethyl ether.
-
Observation: Agitate the vials and visually inspect for dissolution.
-
Optimization: If solubility improves, you can optimize the ratio of co-solvent to the primary solvent.
Logical Relationship for Co-Solvent Selection
Caption: A decision-making diagram for selecting an appropriate co-solvent based on reactant polarity.
Use of Surfactants
Surfactants can increase the solubility of reactants by forming micelles that encapsulate the solute molecules.[1] For fluorinated solvents, fluorinated or semi-fluorinated surfactants are often the most effective.
Q4: What type of surfactant should I use with butyl 1,1,2,2-tetrafluoroethyl ether?
A4: Fluorinated surfactants are particularly effective in fluorinated solvents.[2] These surfactants have a fluorous "tail" that is compatible with the solvent and a hydrophilic "head" that can interact with more polar reactants. Non-ionic block copolymers with perfluoropolyether (PFPE) segments have been shown to be effective in HFE-7500.[2]
Experimental Protocol: Surfactant-Enhanced Dissolution
-
Surfactant Preparation: Prepare a stock solution of a suitable fluorinated surfactant in butyl 1,1,2,2-tetrafluoroethyl ether. A starting concentration of 1-2% (w/w) is often a good starting point.[2]
-
Reactant Addition: Add the desired amount of your reactant to the surfactant solution.
-
Agitation: Stir the mixture vigorously to facilitate micelle formation and solubilization.
-
Observation: Observe for any increase in solubility. The solution may appear slightly hazy due to the presence of micelles.
Sonication
Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid particles and enhance dissolution.[3]
Q5: Is sonication safe and effective for my experiment?
A5: Sonication is a powerful technique for enhancing dissolution, particularly for kinetically limited solubilities. It can be more effective than simple agitation. However, it's important to monitor the temperature of the solution, as prolonged sonication can cause heating.
Experimental Protocol: Sonication-Assisted Dissolution
-
Preparation: Place your reactant and butyl 1,1,2,2-tetrafluoroethyl ether in a suitable vessel (e.g., a glass vial or flask).
-
Sonication: Partially submerge the vessel in a bath sonicator.
-
Time and Temperature: Sonicate in short bursts (e.g., 5-10 minutes) and monitor the temperature. If the temperature rises significantly, allow the solution to cool before continuing.
-
Observation: Visually inspect for dissolution between sonication intervals.
Workflow for Sonication-Assisted Dissolution
Caption: A procedural diagram for enhancing reactant solubility using sonication.
Micronization
Micronization is a process that reduces the particle size of a solid to the micrometer or even nanometer range.[4][5] This significant increase in surface area can dramatically improve the dissolution rate of a poorly soluble compound.[4]
Q6: When should I consider micronization?
A6: Micronization is a more advanced technique that is particularly useful for active pharmaceutical ingredients (APIs) where bioavailability is a concern.[5] It is also beneficial when a very fast dissolution rate is required for a subsequent reaction. The most common technique for micronization is air jet milling.[6]
Experimental Protocol: General Principles of Micronization
Note: Micronization typically requires specialized equipment and is often performed by contract manufacturing organizations.
-
Material Preparation: The reactant should be a dry, crystalline solid.
-
Milling: The material is fed into a jet mill where high-velocity jets of compressed gas (e.g., air or nitrogen) cause particles to collide and break apart.
-
Classification: An internal classifier separates particles that have reached the desired size, while larger particles are recirculated for further milling.
-
Collection: The micronized powder is collected in a cyclone or filter bag.
Quantitative Data
Table 2: Qualitative Solubility of Reactant Classes in Butyl 1,1,2,2-tetrafluoroethyl ether
| Reactant Class | Expected Solubility | Recommended Enhancement Strategy |
| Non-polar hydrocarbons | Good | Generally not required |
| Moderately polar organics | Moderate to Good | Co-solvent (e.g., Toluene, Acetone) |
| Highly polar, non-ionic organics | Poor to Moderate | Co-solvent (e.g., Isopropanol), Surfactant |
| Ionic compounds (salts) | Very Poor | Generally not a suitable solvent |
Disclaimer: This table provides general guidance. Actual solubility will depend on the specific structure and properties of the reactant.
This technical support guide is intended to provide a starting point for addressing solubility challenges with butyl 1,1,2,2-tetrafluoroethyl ether. For specific and complex issues, further consultation with a formulation scientist or a review of specialized literature may be necessary.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. tmcindustries.com [tmcindustries.com]
"resolving phase separation issues with butyl 1,1,2,2-tetrafluoroethyl ether in mixtures"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyl 1,1,2,2-tetrafluoroethyl ether. Our goal is to help you resolve phase separation issues and ensure the success of your experiments.
Troubleshooting Guide: Resolving Phase Separation
Phase separation can occur when components of a mixture are not fully miscible, leading to the formation of distinct layers. This guide provides a step-by-step approach to diagnosing and resolving these issues.
Q1: My mixture containing butyl 1,1,2,2-tetrafluoroethyl ether has separated into two layers. What is the first step to troubleshoot this?
A1: The first step is to identify the components of your mixture and understand their relative polarities. Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether (HFE), which has moderate polarity. Phase separation commonly occurs when there is a significant polarity mismatch with other solvents or solutes in your mixture. The general principle of "like dissolves like" is a useful starting point for predicting miscibility.[1]
Q2: How can I predict if butyl 1,1,2,2-tetrafluoroethyl ether will be miscible with my solvent system?
A2: You can refer to the estimated miscibility data in Table 2 below. This table provides a qualitative overview of the expected miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with a range of common laboratory solvents. For a definitive determination, it is always recommended to perform a small-scale miscibility test.
Q3: I've confirmed a miscibility issue. What are my options to create a homogeneous solution?
A3: You have several strategies at your disposal:
-
Introduce a Co-solvent: A co-solvent that is miscible with both your butyl 1,1,2,2-tetrafluoroethyl ether and the other components of your mixture can bridge the polarity gap and promote a single phase.[2] For example, if you are mixing the ether with a highly polar solvent, a co-solvent of intermediate polarity might be effective.
-
Adjust the Temperature: The miscibility of liquids can be temperature-dependent. Gently warming or cooling the mixture may increase solubility and resolve phase separation. Proceed with caution and consider the volatility and stability of all components.
-
Modify the Solvent Ratio: Systematically varying the proportions of the solvents in your mixture can help you identify a ratio at which all components are soluble.
-
Consider an Alternative Solvent: If the above methods are not effective, you may need to replace one of the solvents with an alternative that has a more compatible polarity with butyl 1,1,2,2-tetrafluoroethyl ether.
Q4: Are there any specific safety precautions I should take when handling butyl 1,1,2,2-tetrafluoroethyl ether?
A4: Yes, butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Frequently Asked Questions (FAQs)
Q: What are the primary applications of butyl 1,1,2,2-tetrafluoroethyl ether in drug development?
A: Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether are used as co-solvents in pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][4] Their unique properties can also be beneficial in purification processes.
Q: Can I use butyl 1,1,2,2-tetrafluoroethyl ether in combination with aqueous solutions?
A: Based on general principles of solvent polarity, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have low miscibility with water. If your application requires an aqueous phase, you will likely need to employ a co-solvent system to achieve a single phase.
Q: How does the fluorine content of butyl 1,1,2,2-tetrafluoroethyl ether affect its solvent properties?
A: The fluorine atoms in the molecule significantly influence its physical and chemical properties, including its polarity, density, and boiling point. The tetrafluoroethyl group contributes to the ether's unique solvent characteristics, differentiating it from non-fluorinated ethers.
Data Presentation
Table 1: Physical Properties of n-Butyl 1,1,2,2-tetrafluoroethyl ether
| Property | Value | Reference |
| CAS Number | 358-37-2 | [5][6][7] |
| Molecular Formula | C6H10F4O | [5][6] |
| Molecular Weight | 174.14 g/mol | [6] |
| Density | 1.1147 g/cm³ | [5] |
| Boiling Point | 49 °C @ 113 mmHg | [5] |
| Flash Point | 10 °C | [5] |
| Refractive Index | 1.3296 @ 25 °C | [5] |
Table 2: Estimated Miscibility of n-Butyl 1,1,2,2-tetrafluoroethyl ether with Common Solvents
Disclaimer: This table is an estimation based on general principles of solvent polarity. Experimental verification is recommended for your specific application.
| Solvent | Solvent Type | Estimated Miscibility |
| Water | Polar Protic | Immiscible |
| Ethanol | Polar Protic | Partially Miscible |
| Isopropanol | Polar Protic | Partially Miscible |
| Acetone | Polar Aprotic | Miscible |
| Acetonitrile | Polar Aprotic | Miscible |
| Dichloromethane | Polar Aprotic | Miscible |
| Hexane | Non-Polar | Miscible |
| Toluene | Non-Polar | Miscible |
Experimental Protocols
Protocol 1: Visual Determination of Miscibility
Objective: To quickly assess the miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with another liquid.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Test solvent
-
Two glass vials with caps
-
Graduated pipettes
Procedure:
-
Add 1 mL of butyl 1,1,2,2-tetrafluoroethyl ether to a clean, dry glass vial.
-
Add 1 mL of the test solvent to the same vial.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Interpretation of Results:
-
Miscible: The mixture remains a single, clear liquid phase.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Spectroscopic Determination of Miscibility (Conceptual)
Objective: To quantitatively determine the mutual solubility of two liquids using UV-Vis spectroscopy. This method is applicable if one of the components has a distinct UV-Vis absorbance.
Materials:
-
Butyl 1,1,2,2-tetrafluoroethyl ether
-
Test solvent with a known UV-Vis absorbance (or a soluble probe with a known absorbance)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of the absorbing species in a miscible solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).
-
Prepare a Saturated Solution: In a sealed container, mix an excess of the absorbing liquid with butyl 1,1,2,2-tetrafluoroethyl ether. Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Sample Preparation: Carefully extract a sample from the butyl 1,1,2,2-tetrafluoroethyl ether-rich phase, ensuring none of the undissolved absorbing liquid is transferred.
-
Spectroscopic Measurement: Dilute the sample with a miscible solvent to a concentration that falls within the range of your calibration curve. Measure the absorbance of the diluted sample at λmax.[8]
-
Calculate Concentration: Use the calibration curve to determine the concentration of the absorbing species in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.[8]
Visualizations
Caption: Troubleshooting workflow for resolving phase separation issues.
Caption: Conceptual diagram of solvent miscibility based on polarity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 5. CAS 358-37-2 | 2107-3-15 | MDL MFCD00042107 | n-Butyl 1,1,2,2-tetrafluoroethyl ether | SynQuest Laboratories [synquestlabs.com]
- 6. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 7. 358-37-2 Cas No. | n-Butyl 1,1,2,2-tetrafluoroethyl ether | Apollo [store.apolloscientific.co.uk]
- 8. academicjournals.org [academicjournals.org]
Validation & Comparative
A Comparative Analysis of Butyl 1,1,2,2-tetrafluoroethyl Ether and Other Fluorinated Solvents for Laboratory and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Safety
In the landscape of modern research and pharmaceutical development, the selection of an appropriate solvent is paramount to ensuring experimental success, product purity, and operational safety. Fluorinated solvents have emerged as a versatile class of compounds, prized for their unique combination of properties. This guide provides a detailed comparative study of butyl 1,1,2,2-tetrafluoroethyl ether against other prominent fluorinated solvents, including hydrofluoroethers (HFEs), hydrofluorocarbons (HFCs), and perfluorocarbons (PFCs). The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the informed selection of the most suitable solvent for your specific application.
Quantitative Data Comparison
The performance of a solvent is dictated by its physicochemical properties. The following tables summarize key quantitative data for butyl 1,1,2,2-tetrafluoroethyl ether and a selection of other commonly used fluorinated solvents.
Table 1: Physicochemical Properties
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | HFE-7100 (mixture) | HFE-7200 (isomers) | HFC-43-10mee | Perfluorohexane (PFC-5060) |
| CAS Number | 358-37-2 | 163702-08-7 & 163702-07-6 | 163702-06-5 & 163702-05-4 | 138495-42-8 | 355-42-0 |
| Molecular Formula | C₆H₁₀F₄O | C₅H₃F₉O | C₆H₅F₉O | C₅H₂F₁₀ | C₆F₁₄ |
| Molecular Weight ( g/mol ) | 174.14 | ~250 | 264 | 252.05 | 338.04 |
| Boiling Point (°C) | 49 °C @ 113 mmHg; ~118-120 °C at atm. pressure | 61 | 76 | 55 | 56 |
| Density (g/mL @ 25°C) | 1.1147 | 1.52 | 1.43 | 1.6 | 1.68 |
| Kinematic Viscosity (cSt @ 25°C) | Not readily available | 0.4 | 0.43 | 0.4 | 0.38 |
| Surface Tension (dyn/cm @ 25°C) | Not readily available | 13.6 | 13.6 | 16.2 | 12 |
| Vapor Pressure (mmHg @ 25°C) | Not readily available | 202 | 109 | 336 | 232 |
| Water Solubility | Insoluble | <12 ppmw | <20 ppmw | 140 ppm | 10 ppmw |
| Solubility in Water | Not readily available | 95 ppmw | 92 ppmw | 490 ppm | <5 ppmw |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents[1] |
Table 2: Environmental and Safety Properties
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | HFE-7100 | HFE-7200 | HFC-43-10mee | Perfluorohexane (PFC-5060) |
| Flash Point (°C) | 10 (closed cup) | None | None | None | None |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | Not readily available | 320 | 55 | 1640[2] | 9300 |
| Occupational Exposure Limit (OEL) | OEB ≤ 0.1 ppm[3] | 750 ppm (8-hr TWA) | 200 ppm (8-hr TWA)[4] | 225 ppm (8-hr TWA WEEL)[5] | OEB ≤ 0.1 ppm[6] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, standardized experimental methodologies are crucial. Below are detailed protocols for determining key physicochemical properties based on internationally recognized standards.
Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of transparent and opaque liquids.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
The liquid is drawn into the viscometer by suction to a point above the top timing mark.
-
The viscometer is then placed in a constant temperature bath until it reaches thermal equilibrium.
-
The liquid is allowed to flow under gravity.
-
The time taken for the meniscus to pass between two specified marks is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Surface Tension (ASTM D971 - Ring Method)
This method measures the interfacial tension of oil against water, and can be adapted for the surface tension of a single liquid in air.
-
Apparatus: Tensiometer with a platinum ring, movable platform.
-
Procedure:
-
The platinum ring is cleaned and attached to the tensiometer.
-
The liquid is placed in a container on the movable platform.
-
The platform is raised until the ring is immersed in the liquid.
-
The platform is then slowly lowered, causing the ring to pull through the liquid surface.
-
The force required to detach the ring from the liquid surface is measured.
-
The surface tension is calculated from this force, the dimensions of the ring, and a correction factor.
-
Flash Point (ASTM D56 - Tag Closed-Cup Tester)
This method is used for liquids with a flash point below 93°C.
-
Apparatus: Tag closed-cup tester, thermometer.
-
Procedure:
-
The sample is placed in the test cup, and the lid is closed.
-
The sample is heated at a slow, constant rate.
-
At specified temperature intervals, a small flame is introduced into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Water Solubility (OECD Guideline 105)
This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.
-
Column Elution Method:
-
A column is packed with an inert support material coated with the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
-
-
Flask Method:
-
An excess of the test substance is added to water in a flask.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The mixture is then centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined, representing its water solubility.
-
Vapor Pressure (OECD Guideline 104)
This guideline provides several methods, with the static method being common.
-
Static Method:
-
A known amount of the substance is introduced into a vacuum-sealed container of a known volume.
-
The container is maintained at a constant temperature.
-
The pressure inside the container is measured using a pressure transducer once equilibrium is reached. This pressure is the vapor pressure of the substance at that temperature.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solvent selection and experimental determination, the following diagrams are provided in DOT language for use with Graphviz.
Comparative Discussion
Hydrofluoroethers (HFEs) like HFE-7100 and HFE-7200 are characterized by their non-flammability, low toxicity, and favorable environmental profiles with zero ODP and relatively low GWPs.[4] They are effective solvents for a range of applications, including precision cleaning and heat transfer. Their varying boiling points allow for selection based on the desired process temperature and evaporation rate.
Hydrofluorocarbons (HFCs), represented by HFC-43-10mee , were developed as replacements for ozone-depleting substances. While they have zero ODP, they possess a significantly higher GWP compared to HFEs.[2] HFC-43-10mee is non-flammable and has a boiling point in a similar range to the other solvents, making it a viable option for certain applications where its solvency characteristics are required. The Workplace Environmental Exposure Limit (WEEL) for HFC-43-10mee is 225 ppm as an 8-hour time-weighted average.[5]
Perfluorocarbons (PFCs), such as perfluorohexane (PFC-5060) , are extremely stable, non-flammable, and have very low toxicity. However, their primary drawback is their very high Global Warming Potential and long atmospheric lifetimes. Due to their environmental impact, their use is often restricted to critical applications where no suitable alternatives exist. Perfluorohexane is soluble in other organic solvents but has very low water solubility.[1]
Conclusion
The choice of a fluorinated solvent is a multi-faceted decision that requires a thorough evaluation of performance, safety, and environmental impact. Butyl 1,1,2,2-tetrafluoroethyl ether offers a unique set of properties but its flammability requires careful consideration. HFEs like HFE-7100 and HFE-7200 provide a balanced profile of good solvency, safety, and lower environmental impact. HFCs remain a viable option for specific applications but their higher GWP is a significant factor. PFCs, while offering excellent stability and safety, should be used judiciously due to their high environmental persistence. This guide provides the foundational data and methodologies to empower researchers and drug development professionals to make an informed and responsible solvent selection.
References
- 1. perfluorohexane [chemister.ru]
- 2. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. hisco.com [hisco.com]
- 5. 1,1,1,2,3,4,4,5,5,5-Decafluoropentane (HFC-4310mee) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Performance Analysis: Butyl 1,1,2,2-tetrafluoroethyl Ether vs. Traditional Electrolyte Solvents
For Researchers, Scientists, and Drug Development Professionals
The landscape of energy storage is in a perpetual state of evolution, with the demand for safer, more efficient, and higher-performance batteries driving innovation in electrolyte formulations. While traditional carbonate-based electrolytes have long been the industry standard, novel fluorinated ethers are emerging as compelling alternatives. This guide provides an objective comparison of the performance of butyl 1,1,2,2-tetrafluoroethyl ether (TFEB), a representative fluorinated ether, against conventional electrolyte solvents such as ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC). The information presented herein is supported by experimental data from studies on structurally similar fluorinated ethers, providing a valuable resource for researchers and professionals in the field.
Executive Summary
Fluorinated ethers, like TFEB, offer significant advantages over their traditional carbonate counterparts, primarily in the realms of safety and high-voltage performance. These benefits stem from the strong electron-withdrawing nature of the fluorine atoms, which imparts desirable physicochemical properties. While traditional carbonate mixtures generally exhibit higher ionic conductivity at room temperature, fluorinated ethers can provide a wider electrochemical stability window and are inherently less flammable, addressing two of the most critical challenges in lithium-ion battery technology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance metrics of electrolytes based on a representative fluorinated ether (data from structurally similar compounds to TFEB, such as TTE and ETFE) and traditional carbonate solvents. It is important to note that direct, comprehensive data for TFEB is limited in publicly available literature; therefore, data from analogous fluorinated ethers is used to provide a comparative assessment.
Table 1: Physicochemical Properties
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether (TFEB) | Ethylene Carbonate (EC) | Diethyl Carbonate (DEC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C6H10F4O | C3H4O3 | C5H10O3 | C3H6O3 |
| Boiling Point (°C) | ~120-130 (estimated) | 248 | 127 | 90 |
| Flash Point (°C) | 10[1] | 143 | 25 | 17 |
| Density (g/cm³) | 1.1147[1] | 1.32 | 0.98 | 1.07 |
Table 2: Electrochemical Performance
| Performance Metric | Fluorinated Ether-Based Electrolyte (Representative) | Traditional Carbonate-Based Electrolyte (e.g., 1M LiPF6 in EC:DEC) |
| Ionic Conductivity (mS/cm at 25°C) | 6.50 (for TTE-containing electrolyte)[2] | 6.7[3] |
| Electrochemical Stability Window (V vs. Li/Li⁺) | Up to 5.5 (for TTE-containing electrolyte)[2][4] | ~4.5 - 4.7 |
| Viscosity (mPa·s at 25°C) | Higher (qualitative) | 4.9 (for 1M LiPF6 in EC:DEC)[3] |
| Flammability | Low / Non-flammable[2] | Highly Flammable |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to conduct ions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.
-
Instrumentation: An electrochemical workstation equipped with a frequency response analyzer is used.
-
Measurement: A small AC voltage (typically 5-10 mV) is applied across a range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window (ESW) Measurement
Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal). The electrodes are immersed in the electrolyte to be tested.
-
Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
-
Measurement: The potential of the working electrode is swept linearly from the open-circuit potential to a higher potential (anodic scan) or a lower potential (cathodic scan) at a slow scan rate (e.g., 0.1-1 mV/s).
-
Data Analysis: The current is plotted as a function of the applied potential. The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
Viscosity Measurement
Objective: To measure the viscosity of the electrolyte, which affects ion mobility and, consequently, ionic conductivity.
Methodology: Rotational Viscometer
-
Sample Preparation: The electrolyte sample is placed in a temperature-controlled sample holder.
-
Instrumentation: A rotational viscometer with a suitable spindle geometry is used.
-
Measurement: The spindle is immersed in the electrolyte and rotated at a known speed. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.
-
Data Analysis: The viscosity is calculated by the instrument based on the measured torque, the rotational speed, and the geometry of the spindle. Measurements are typically performed at a constant temperature.
Flammability Test
Objective: To assess the flammability of the electrolyte.
Methodology: Open Flame Test (Qualitative)
-
Sample Preparation: A small amount of the electrolyte is placed on a non-flammable surface (e.g., a ceramic dish) in a well-ventilated fume hood.
-
Procedure: An open flame (e.g., from a lighter or a Bunsen burner) is brought into contact with the electrolyte.
-
Observation: The ease of ignition and the nature of the flame (e.g., self-extinguishing or sustained burning) are observed and recorded.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The transition to next-generation battery technologies necessitates a departure from the limitations of traditional electrolyte solvents. Butyl 1,1,2,2-tetrafluoroethyl ether and other fluorinated ethers represent a promising frontier in electrolyte design, offering a compelling combination of high-voltage stability and enhanced safety. While their ionic conductivity may be lower than that of conventional carbonate-based electrolytes, the overall performance benefits, particularly in the context of high-energy-density applications, are significant. Further research and direct comparative studies on TFEB are warranted to fully elucidate its potential and optimize its formulation for commercial applications. This guide provides a foundational understanding for researchers and professionals to navigate the evolving landscape of battery electrolytes.
References
A Comparative Guide to the Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether: Validating Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of theoretical models for the properties of butyl 1,1,2,2-tetrafluoroethyl ether. Due to a notable scarcity of experimental data for this specific compound, this document emphasizes the importance of robust experimental protocols and provides a comparative analysis with alternative solvents. The validation of theoretical models against empirical data is a cornerstone of computational chemistry, ensuring the accuracy and predictive power of in silico tools in drug discovery and development.
Data Presentation: A Call for Experimental Investigation
A comprehensive experimental investigation into the physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is critically needed. Currently, publicly available experimental data is limited. The NIST WebBook lists a single reduced pressure boiling point for the compound[1].
To facilitate future validation of theoretical models, this guide presents a comparative table. It includes the limited available data for butyl 1,1,2,2-tetrafluoroethyl ether and established experimental data for a structurally related compound, 1,1,2,2-tetrafluoroethyl ethyl ether, alongside two other common ethereal solvents, Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF).
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | 1,1,2,2-tetrafluoroethyl ethyl ether | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₀F₄O[1] | C₄H₆F₄O | C₆H₁₂O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 174.14[1] | 146.09 | 100.16 | 86.13 |
| Boiling Point (°C) | 48.85 at 0.151 bar[1] | 57 | 106 | 80.2 |
| Density (g/mL) | Data Not Available | 1.198 at 25°C | 0.863 at 20°C | 0.854 at 20°C |
| Kinematic Viscosity (mm²/s) | Data Not Available | Data Not Available | Data Not Available | 4 mPa·s (Dynamic) at 25°C |
| Vapor Pressure | Data Not Available | Data Not Available | Data Not Available | 135 hPa at 20°C |
| Surface Tension (dyn/cm) | Data Not Available | 14.7 | Data Not Available | Data Not Available |
| Refractive Index | Data Not Available | 1.294 | Data Not Available | 1.406 at 20°C |
Experimental Protocols: A Roadmap to Validation
Accurate experimental data is the bedrock of theoretical model validation. The following are detailed methodologies for key experiments, based on established ASTM standards, that should be employed to characterize the properties of butyl 1,1,2,2-tetrafluoroethyl ether.
Density
-
Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. This method is suitable for petroleum distillates and viscous oils and can be applied to ethers.
-
Protocol:
-
Ensure the digital density meter is calibrated according to the manufacturer's instructions using certified reference materials.
-
Introduce a representative sample of butyl 1,1,2,2-tetrafluoroethyl ether into the oscillating U-tube of the density meter.
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.
-
This frequency change is used with calibration data to determine the density of the sample at the test temperature.
-
It is crucial to ensure no gas bubbles are present in the sample within the U-tube, as this can significantly affect the accuracy of the results.
-
Viscosity
-
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer[1].
-
Protocol:
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the ether.
-
Charge the viscometer with the sample, ensuring it is free of air bubbles and particulates.
-
Place the viscometer in a constant temperature bath until the sample reaches the desired test temperature.
-
Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Boiling Point
-
Method: ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants. While developed for engine coolants, this method is applicable for determining the equilibrium boiling point of other liquids[2][3][4][5][6].
-
Protocol:
-
Place a measured volume of the ether into a heat-resistant glass flask.
-
Add boiling chips to ensure smooth boiling.
-
Connect a reflux condenser to the flask to prevent the loss of vapor.
-
Heat the flask using a heating mantle.
-
The temperature of the boiling liquid is measured with a calibrated thermometer.
-
The equilibrium boiling point is the temperature at which the liquid boils and the vapor condenses back into the flask at a steady rate.
-
The observed boiling point should be corrected for atmospheric pressure.
-
Vapor Pressure
-
Method: ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. This method is suitable for determining the vapor pressure of pure liquids[7].
-
Protocol:
-
A sample of the ether is placed in the isoteniscope, which is a specialized apparatus designed to measure vapor pressure.
-
The sample is degassed to remove any dissolved air.
-
The isoteniscope is heated to a series of controlled temperatures.
-
At each temperature, the pressure of the vapor in equilibrium with the liquid is measured using a manometer.
-
This provides a set of vapor pressure data as a function of temperature.
-
Surface Tension
-
Method: ASTM D1331 - Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. The du Noüy ring method or the Wilhelmy plate method described in this standard can be used[8].
-
Protocol (du Noüy Ring Method):
-
A platinum-iridium ring is suspended from a torsion balance.
-
The ring is brought into contact with the surface of the ether sample.
-
The force required to pull the ring from the liquid surface is measured.
-
This force is then used to calculate the surface tension of the liquid, with appropriate correction factors applied.
-
Mandatory Visualization: The Workflow of Theoretical Model Validation
The following diagram illustrates the logical workflow for validating theoretical models of chemical properties with experimental data.
References
- 1. store.astm.org [store.astm.org]
- 2. laboratuar.com [laboratuar.com]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 8. store.astm.org [store.astm.org]
"cross-referencing experimental data for butyl 1,1,2,2-tetrafluoroethyl ether from different studies"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental data for butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). The information has been aggregated from various chemical databases and supplier specifications to offer a consolidated resource for researchers. Due to a scarcity of detailed, peer-reviewed studies on this specific ether, this guide also outlines general experimental protocols for the determination of the physical properties presented.
Comparison of Physical and Chemical Properties
The following table summarizes the quantitative data for butyl 1,1,2,2-tetrafluoroethyl ether from different sources. It is important to note that the data appears to be largely consistent across suppliers, which may suggest a common primary source.
| Property | Value | Source |
| Molecular Formula | C6H10F4O | CymitQuimica, NIST |
| Molecular Weight | 174.14 g/mol | CymitQuimica, NIST |
| Boiling Point | 49 °C at 113 mmHg (0.151 bar) | CymitQuimica, NIST[1] |
| Density | 1.1147 g/cm³ | CymitQuimica |
| Purity | 99% | CymitQuimica |
| Flash Point | 10 °C | CymitQuimica |
| Appearance | Clear, almost colorless liquid | CymitQuimica |
Experimental Protocols
1. Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For measurements at pressures other than atmospheric pressure (reduced pressure distillation), the following procedure is typically employed:
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Procedure: The sample is placed in the round-bottom flask with boiling chips. The system is evacuated to the desired pressure. The flask is then heated, and the temperature at which the liquid boils and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
2. Determination of Density:
Density is the mass per unit volume of a substance. A common and accurate method for determining the density of a liquid is by using a pycnometer.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Determination of Purity by Gas Chromatography (GC):
Gas chromatography is a common technique to determine the purity of a volatile compound.
-
Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity column for ethers) and a detector (e.g., a flame ionization detector - FID).
-
Procedure: A small amount of the sample is injected into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. The detector records the elution of each component, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to butyl 1,1,2,2-tetrafluoroethyl ether compared to the total area of all peaks.
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for the cross-referencing and evaluation of experimental data from different sources.
Caption: Workflow for Cross-Referencing Experimental Data.
References
"benchmarking the efficiency of butyl 1,1,2,2-tetrafluoroethyl ether in specific applications"
A comprehensive review of available data reveals a notable absence of specific performance benchmarks for butyl 1,1,2,2-tetrafluoroethyl ether in defined applications. While the broader class of hydrofluoroethers (HFEs) finds utility across various scientific and industrial domains, quantitative data detailing the efficiency of this specific butyl-terminated variant remains elusive in public literature.
This guide aims to provide a comparative framework for understanding the potential applications of butyl 1,1,2,2-tetrafluoroethyl ether by examining the established performance of structurally similar HFEs. The information presented is intended for researchers, scientists, and drug development professionals seeking to evaluate the suitability of this compound for their specific needs.
Physicochemical Properties
A foundational aspect of performance evaluation lies in the physicochemical characteristics of a substance. For butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2), the following properties have been identified:
| Property | Value | Reference |
| Molecular Formula | C6H10F4O | [NIST] |
| Molecular Weight | 174.14 g/mol | [NIST] |
| Boiling Point | Not available | |
| Density | Not available | |
| Flash Point | Not available |
It is important to note the current lack of experimentally determined values for key parameters such as boiling point, density, and flash point in readily accessible scientific databases. This data gap presents a significant hurdle in predicting its behavior in various applications and in comparison to alternative substances.
Potential Applications and Alternative Compounds
Based on the applications of other well-documented hydrofluoroethers, butyl 1,1,2,2-tetrafluoroethyl ether could potentially be utilized in the following areas:
-
Specialty Solvent: HFEs are known for their unique solvency characteristics, offering a balance between fluorinated and hydrocarbon-like properties. This makes them suitable for dissolving a range of solutes. Common alternatives in this category include other HFEs like methyl nonafluorobutyl ether (HFE-7100) and ethyl nonafluorobutyl ether (HFE-7200), as well as traditional organic solvents.
-
Cleaning Agent: The low surface tension and non-flammable nature of many HFEs make them effective precision cleaning agents for electronics and medical devices. Alternatives include hydrochlorofluorocarbons (HCFCs), which are being phased out due to environmental concerns, and newer hydrofluoroolefins (HFOs).
-
Component in Battery Electrolytes: The high electrochemical stability and low viscosity of some fluorinated ethers make them promising co-solvents in lithium-ion battery electrolytes to improve safety and performance. Common components in battery electrolytes include ethylene carbonate (EC), dimethyl carbonate (DMC), and various additives.
Experimental Protocols: A General Framework
While specific experimental data for butyl 1,1,2,2-tetrafluoroethyl ether is unavailable, the following general protocols outline how its efficiency could be benchmarked against alternatives in key applications.
Solubility Assessment
A standardized protocol to determine the solubility of a target compound (e.g., an active pharmaceutical ingredient) in butyl 1,1,2,2-tetrafluoroethyl ether compared to other solvents.
Caption: A generalized workflow for comparing the solubility performance of different solvents.
Cleaning Efficiency Evaluation
This protocol would assess the ability of butyl 1,1,2,2-tetrafluoroethyl ether to remove a specific contaminant from a substrate, a critical measure for its use as a cleaning agent.
Caption: A procedural diagram for assessing the cleaning performance of various solvents.
Data Summary and Comparison
Due to the absence of experimental data, a quantitative comparison is not feasible at this time. The following table is presented as a template that can be populated once relevant data for butyl 1,1,2,2-tetrafluoroethyl ether becomes available through future research.
| Application | Performance Metric | Butyl 1,1,2,2-Tetrafluoroethyl Ether | Alternative A | Alternative B |
| Specialty Solvent | Solubility of Compound X (g/L) | Data not available | ||
| Reaction Yield (%) | Data not available | |||
| Cleaning Agent | Cleaning Efficiency (%) | Data not available | ||
| Surface Residue (µg/cm²) | Data not available | |||
| Battery Electrolyte | Ionic Conductivity (mS/cm) | Data not available | ||
| Electrochemical Stability Window (V) | Data not available |
Conclusion
While butyl 1,1,2,2-tetrafluoroethyl ether belongs to a class of compounds with diverse and valuable applications, a significant information gap exists regarding its specific performance characteristics. The frameworks for experimental protocols and data comparison provided in this guide are intended to serve as a roadmap for future research. The scientific community is encouraged to undertake studies to generate the necessary data to fully evaluate the potential of this compound and enable its effective application in research and industry. Without such data, any consideration of its use remains speculative and reliant on analogies to similar, but distinct, chemical entities.
Comparative Environmental Impact Analysis of Butyl 1,1,2,2-Tetrafluoroethyl Ether and Greener Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental footprint of a common hydrofluoroether and its sustainable substitutes, supported by experimental data and detailed methodologies.
In the continuous effort towards greener chemistry and sustainable laboratory practices, the selection of solvents has become a critical consideration for environmentally conscious researchers and pharmaceutical companies. This guide provides a comparative analysis of the environmental impact of butyl 1,1,2,2-tetrafluoroethyl ether, a hydrofluoroether (HFE) solvent, against two greener alternatives: 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).
Executive Summary
Butyl 1,1,2,2-tetrafluoroethyl ether, commercially known as HFE-7200, offers favorable environmental properties compared to older generation solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). It possesses a zero Ozone Depletion Potential (ODP) and a relatively low Global Warming Potential (GWP). However, emerging bio-based and eco-friendly solvents such as 2-MeTHF and CPME present even more sustainable options with significantly lower environmental persistence and impact. This guide details the key environmental parameters of these solvents, their experimental determination, and a comparative summary to aid in informed solvent selection.
Environmental Impact Comparison
The following table summarizes the key environmental impact parameters for butyl 1,1,2,2-tetrafluoroethyl ether and its alternatives.
| Parameter | Butyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Ozone Depletion Potential (ODP) | 0[1] | 0 (expected)[2] | 0 (expected)[2] |
| Global Warming Potential (GWP, 100-year) | 55[1] | ~1 | Not available |
| Atmospheric Lifetime | ~4.1 years | 12-15 hours[3] | Not available |
Detailed Environmental Profile of Solvents
Butyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200)
HFE-7200 is a non-flammable, colorless, and odorless liquid. As a hydrofluoroether, it does not contain chlorine or bromine, resulting in a zero Ozone Depletion Potential. Its Global Warming Potential over a 100-year time horizon is 55. The atmospheric lifetime of HFE-7200 is approximately 4.1 years. Its primary atmospheric degradation mechanism is reaction with hydroxyl (OH) radicals.
2-Methyltetrahydrofuran (2-MeTHF)
Cyclopentyl Methyl Ether (CPME)
Cyclopentyl methyl ether is another emerging green solvent known for its favorable properties, including high boiling point, low peroxide formation, and stability under both acidic and basic conditions[4][5]. These characteristics contribute to safer laboratory practices and reduced waste generation. While specific ODP and GWP values are not currently available in major databases, its chemical structure (lacking chlorine and bromine) indicates an ODP of zero[2]. Its persistence in the atmosphere is expected to be low due to reaction with OH radicals, suggesting a low GWP. Further research is needed to quantify its atmospheric lifetime and GWP precisely.
Experimental Protocols
The determination of the environmental impact parameters listed above involves specific experimental and modeling techniques.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a solvent is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. This is experimentally measured using techniques like laser flash photolysis-laser induced fluorescence (LFP-LIF) or relative rate methods in smog chambers.
Experimental Workflow for Atmospheric Lifetime Determination:
Caption: Workflow for determining the atmospheric lifetime of a solvent.
Determination of Global Warming Potential (GWP)
The GWP of a compound is calculated based on its infrared absorption spectrum and its atmospheric lifetime. The infrared spectrum determines the radiative efficiency (how effectively it traps heat), which is then integrated over a specific time horizon (typically 100 years), accounting for its atmospheric decay rate.
Experimental and Calculation Workflow for GWP:
Caption: Workflow for determining the Global Warming Potential of a solvent.
Conclusion
The selection of a solvent in a research or industrial setting has significant environmental consequences. While butyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200) represents a significant improvement over older, ozone-depleting solvents, greener alternatives like 2-methyltetrahydrofuran and cyclopentyl methyl ether offer a path towards more sustainable chemistry. 2-MeTHF, with its bio-based origin and extremely short atmospheric lifetime, stands out as a particularly eco-friendly option. As the chemical industry continues to innovate, the adoption of such green solvents will be crucial in minimizing the environmental impact of scientific research and drug development. Researchers are encouraged to consider the full lifecycle and environmental fate of solvents in their experimental design and process development.
References
Assessing the Cost-Performance of Butyl 1,1,2,2-Tetrafluoroethyl Ether in Industrial Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an industrial solvent is a critical decision that balances performance, cost, safety, and environmental impact. Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE), a hydrofluoroether (HFE), is emerging as a candidate for various applications, including precision cleaning, heat transfer, and as a reaction medium. This guide provides an objective comparison of BTFE with key alternatives, supported by available data, to assist in assessing its cost-performance profile for industrial processes.
Executive Summary
Hydrofluoroethers like BTFE are positioned as replacements for older solvents with less favorable environmental and safety profiles, such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and n-propyl bromide (nPB). The key advantages of HFEs lie in their zero ozone depletion potential (ODP), low global warming potential (GWP), low toxicity, and non-flammability. However, their cost can be a significant factor in their adoption. This guide compares BTFE with established alternatives, including other HFEs (3M™ Novec™ fluids), n-propyl bromide, and solvent blends containing trans-1,2-dichloroethylene.
Data Presentation: Comparative Analysis of Solvents
The following tables summarize the key physical, safety, environmental, and performance properties of BTFE and its alternatives. Data for BTFE is limited in some performance aspects, and in such cases, properties of similar HFEs are provided for context.
Table 1: Physical Properties of Selected Industrial Solvents
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) | 3M™ Novec™ 7100 (methoxy-nonafluorobutane) | 3M™ Novec™ 7200 (ethoxy-nonafluorobutane) | n-Propyl Bromide (nPB) | trans-1,2-Dichloroethylene |
| CAS Number | 358-37-2[1] | 163702-08-7, 163702-07-6[2] | 163702-06-5, 163702-05-4[3][4] | 106-94-5[5] | 156-60-5[6] |
| Molecular Weight ( g/mol ) | 174.14[1] | 250 | 264[7] | 122.99[5] | 96.94[6] |
| Boiling Point (°C) | ~129 (extrapolated from 49°C @ 113 mmHg)[8] | 61[9] | 76[7] | 71[5] | 48[10] |
| Density (g/mL @ 25°C) | 1.1147[8] | 1.52 | 1.43[7] | 1.354[11] | 1.257 |
| Viscosity (cP @ 25°C) | Not Available | 0.58 | 0.61[7] | ~0.5 | ~0.4 |
| Surface Tension (dynes/cm @ 25°C) | Not Available | 13.6[12] | 13.6[7] | 22.3 | 23.4 |
| Heat of Vaporization (kJ/kg) | Not Available | 111.6 | 125.6[7] | 240 | 330 |
Table 2: Safety and Environmental Profile
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | n-Propyl Bromide (nPB) | trans-1,2-Dichloroethylene |
| Flash Point (°C) | 10[8] | None[12] | None[3] | None | 6.1[6] |
| Flammability Range in Air | Flammable | None[12] | Non-flammable[3] | Non-flammable | 9.7 - 12.8% |
| Ozone Depletion Potential (ODP) | 0 | 0[9] | 0[4] | 0.002 - 0.007 | 0[10] |
| Global Warming Potential (GWP, 100-yr) | Not Available | 297[9] | 55[13] | 0.23 | Very Low[10] |
| Occupational Exposure Limit (8-hr TWA ppm) | Not Available | 750[2] | 200[3] | 0.1 (ACGIH) | 200 |
| Toxicity Profile | Skin, eye, and respiratory irritant[14] | Low toxicity[2] | Low toxicity[3] | Carcinogen, reproductive toxicant[15] | Lower toxicity than many chlorinated solvents[16] |
Table 3: Performance and Cost Comparison
| Metric | Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) | 3M™ Novec™ 7100 / 7200 | n-Propyl Bromide (nPB) | HFE/t-DCE Blends |
| Solvency (Kauri-Butanol Value) | Not Available (Expected to be low, typical for neat HFEs) | Low (neat), Higher in azeotropes | ~129[17] | High (due to t-DCE)[10] |
| Primary Application | Precision Cleaning, Heat Transfer | Precision Cleaning, Heat Transfer, Lubricant Carrier[2][3] | Vapor Degreasing, Adhesives[11] | Vapor Degreasing |
| Material Compatibility | Good with most metals and plastics (expected) | Excellent with most metals, plastics, and elastomers[2] | Good with metals, may affect some plastics and elastomers | Good, depends on specific blend |
| Cost Profile | High (based on lab scale pricing) | High | Moderate | Moderate to High |
Experimental Protocols
To ensure a fair and comprehensive assessment of any industrial solvent, standardized experimental protocols are essential. Below are outlines of key methodologies for evaluating performance characteristics relevant to BTFE and its alternatives.
Determination of Solvency Power (Kauri-Butanol Value)
The Kauri-Butanol (Kb) value is a standard measure of a solvent's ability to dissolve nonpolar substances.[18] A higher Kb value indicates stronger solvency.[17][18]
-
Principle: This test, governed by ASTM D1133, measures the volume of a solvent required to cause turbidity when added to a standardized solution of kauri resin in n-butanol.[17][18]
-
Apparatus: Burette, flask, standardized kauri-butanol solution, light source, and printed text for observing the cloud point.
-
Procedure:
-
A 20g sample of the standard kauri-butanol solution is placed in a flask.
-
The solvent being tested is titrated from a burette into the solution.
-
The titration continues until the solution becomes cloudy, obscuring a standard print text placed behind the flask.
-
The volume of solvent added is recorded as the Kb value. The solution is maintained at 25°C throughout the test.
-
Cleaning Efficiency Evaluation for Vapor Degreasing
This protocol assesses the effectiveness of a solvent in removing specific, standardized contaminants from a substrate in a vapor degreasing process.
-
Principle: Substrates ("coupons") are contaminated with a known amount of a specific soil (e.g., oils, greases, fluxes), weighed, cleaned in a vapor degreaser, and then re-weighed to determine the percentage of soil removed.
-
Apparatus: Vapor degreaser, analytical balance, standardized metal coupons (e.g., aluminum, steel), standardized contaminants.
-
Procedure:
-
Clean and weigh the test coupons to establish a baseline weight.
-
Apply a consistent, known amount of the contaminant to each coupon and re-weigh.
-
Process the coupons through a standard vapor degreasing cycle: vapor rinse, immersion in boiling solvent (optional), and final vapor rinse.
-
Allow the coupons to dry completely.
-
Weigh the cleaned and dried coupons.
-
Calculate the cleaning efficiency as the percentage of the weight of the removed contaminant relative to the initial weight of the contaminant.
-
Material Compatibility Testing
This protocol evaluates the effect of the solvent on various materials commonly used in industrial processes, such as metals, plastics, and elastomers.
-
Principle: Material samples are immersed in the solvent at an elevated temperature (typically its boiling point) for a specified duration. Changes in weight, dimensions, and appearance are recorded.
-
Apparatus: Refluxing apparatus, beakers, analytical balance, calipers, material test coupons.
-
Procedure:
-
Measure and weigh the initial dimensions and weight of the material test coupons.
-
Immerse the coupons in the boiling solvent for a set period (e.g., 30 minutes to 24 hours).
-
Remove the coupons, allow them to cool and dry completely.
-
Re-measure the dimensions and weight of the coupons.
-
Visually inspect the coupons for any signs of degradation, such as swelling, cracking, crazing, or discoloration.
-
Calculate the percentage change in weight and dimensions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing and selecting an industrial solvent and a conceptual workflow for a vapor degreasing experiment.
Caption: Workflow for Industrial Solvent Selection.
References
- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. besttechnologyinc.com [besttechnologyinc.com]
- 5. Account Suspended [tethyschemical.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. 3M Novec™ 7200 Engineered Fluid datasheet [lookpolymers.com]
- 8. CAS 358-37-2 | 2107-3-15 | MDL MFCD00042107 | n-Butyl 1,1,2,2-tetrafluoroethyl ether | SynQuest Laboratories [synquestlabs.com]
- 9. 3m.com [3m.com]
- 10. Trans-DCE | An Environmentally Friendly Chlorinated Solvent [unistarchemical.com]
- 11. n-Propyl bromide, 99% 106-94-5 India [ottokemi.com]
- 12. yeint.fi [yeint.fi]
- 13. tmcindustries.com [tmcindustries.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. N-Propyl Bromide | Manufacturers | Relic Chemicals [relicchemicals.in]
- 16. techspray.com [techspray.com]
- 17. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 18. besttechnologyinc.com [besttechnologyinc.com]
Spectroscopic Analysis for Structural Confirmation of Synthesized Butyl 1,1,2,2-Tetrafluoroethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of synthesized butyl 1,1,2,2-tetrafluoroethyl ether. Due to the limited availability of published experimental spectra for the target compound, this guide utilizes data from its close structural analog, ethyl 1,1,2,2-tetrafluoroethyl ether, as a primary reference for comparison. Predicted values for butyl 1,1,2,2-tetrafluoroethyl ether are derived from established spectroscopic principles and data from related compounds.
Predicted and Comparative Spectroscopic Data
The structural confirmation of butyl 1,1,2,2-tetrafluoroethyl ether (C₆H₁₀F₄O, Molecular Weight: 174.14 g/mol ) relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). The following tables summarize the expected quantitative data for the target compound and provide a comparison with the known data for ethyl 1,1,2,2-tetrafluoroethyl ether.
Table 1: ¹H NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)
| Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) | Reported Chemical Shift (δ, ppm) | Reported Multiplicity |
| H-a (-CH₃) | ~0.9 | Triplet | H-a' (-CH₃) | ~1.3 | Triplet |
| H-b (-CH₂CH₃) | ~1.4 | Sextet | H-b' (-OCH₂) | ~3.9 | Quartet |
| H-c (-CH₂CH₂CH₃) | ~1.6 | Quintet | H-c' (-CF₂H) | ~5.9 | Triplet of Triplets |
| H-d (-OCH₂) | ~3.8 | Triplet | |||
| H-e (-CF₂H) | ~5.9 | Triplet of Triplets |
Table 2: ¹³C NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)
| Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) | Reported Chemical Shift (δ, ppm) | Reported Multiplicity (due to C-F coupling) |
| C-1 (-CH₃) | ~14 | Singlet | C-1' (-CH₃) | ~14 | Singlet |
| C-2 (-CH₂CH₃) | ~19 | Singlet | C-2' (-OCH₂) | ~65 | Triplet |
| C-3 (-CH₂CH₂CH₃) | ~31 | Singlet | C-3' (-CF₂-) | ~115 | Triplet |
| C-4 (-OCH₂) | ~72 | Triplet | C-4' (-CF₂H) | ~108 | Triplet of Triplets |
| C-5 (-CF₂-) | ~115 | Triplet | |||
| C-6 (-CF₂H) | ~108 | Triplet of Triplets |
Table 3: ¹⁹F NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)
| Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |
| F-a (-CF₂-) | ~ -90 | Triplet | F-a' (-CF₂-) | ~ -90 | Triplet |
| F-b (-CF₂H) | ~ -135 | Doublet of Triplets | F-b' (-CF₂H) | ~ -135 | Doublet of Triplets |
Table 4: Mass Spectrometry Data (Predicted for Butyl and Comparative for Ethyl Analog)
| Analysis of Butyl 1,1,2,2-tetrafluoroethyl ether | Analysis of Ethyl 1,1,2,2-tetrafluoroethyl ether |
| Predicted Molecular Ion (M⁺): m/z 174 | Reported Molecular Ion (M⁺): m/z 146 |
| Predicted Major Fragments (m/z): 117 ([M-C₄H₉]⁺), 101 ([CF₂CF₂H]⁺), 75 ([C₄H₉O]⁺), 57 ([C₄H₉]⁺) | Reported Major Fragments (m/z): 117 ([M-C₂H₅]⁺), 101 ([CF₂CF₂H]⁺), 45 ([C₂H₅O]⁺), 29 ([C₂H₅]⁺) |
Experimental Protocols
Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether
A common method for the synthesis of alkyl 1,1,2,2-tetrafluoroethyl ethers is the Williamson ether synthesis or the addition of an alcohol to tetrafluoroethylene.
Materials:
-
n-Butanol
-
Sodium metal (or Sodium Hydride)
-
Tetrafluoroethylene (gas)
-
Anhydrous diethyl ether (solvent)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, sodium metal is dissolved in an excess of n-butanol under an inert atmosphere (e.g., argon) to form sodium butoxide.
-
The excess n-butanol is removed under reduced pressure.
-
Anhydrous diethyl ether is added to the flask to dissolve the sodium butoxide.
-
The solution is cooled in an ice bath, and tetrafluoroethylene gas is bubbled through the solution with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cautiously quenched with water.
-
The aqueous layer is separated, and the organic layer is washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, CFCl₃ can be used as an external or internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integration of the proton signals.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the number of unique carbon environments.
-
¹⁹F NMR: ¹⁹F NMR spectra are recorded to observe the signals of the fluorine atoms and their coupling patterns.
2. Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is typically used to generate the molecular ion and fragment ions.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualizations
Caption: Experimental workflow for the synthesis and structural confirmation.
Caption: Relationship between spectroscopic methods and structural information.
Navigating the Landscape of Fluorinated Ethers: A Comparative Look at Butyl 1,1,2,2-tetrafluoroethyl Ether and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of specialized chemicals, fluorinated ethers have carved out a significant niche due to their unique properties, including high thermal stability, low toxicity, and desirable solvency characteristics. This guide focuses on Butyl 1,1,2,2-tetrafluoroethyl ether, a member of this promising class of compounds. However, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies detailing its specific applications and performance compared to other alternatives.
This guide will therefore provide the available physicochemical data for Butyl 1,1,2,2-tetrafluoroethyl ether and, for comparative purposes, will draw upon data for a structurally related and more extensively studied fluorinated ether: 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE). This approach aims to provide a framework for understanding the potential applications and performance of Butyl 1,1,2,2-tetrafluoroethyl ether, while underscoring the need for further empirical research.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental properties of a compound is crucial for determining its potential applications. Below is a summary of the available data for Butyl 1,1,2,2-tetrafluoroethyl ether.
| Property | Value | Reference |
| Molecular Formula | C6H10F4O | [1] |
| Molecular Weight | 174.1366 g/mol | [1] |
| CAS Registry Number | 358-37-2 | [1] |
| Boiling Point | 322 K (49°C) at 0.151 bar | [1] |
Potential Applications and a Comparative Framework
Based on the broader landscape of fluorinated ethers, Butyl 1,1,2,2-tetrafluoroethyl ether could potentially find applications as a specialty solvent, a heat transfer fluid, or a component in electrolyte formulations for electrochemical devices. The presence of the tetrafluoroethyl group suggests it may share some of the desirable properties of other fluorinated ethers, such as enhanced stability and specific solvency.[2]
To illustrate how the performance of Butyl 1,1,2,2-tetrafluoroethyl ether might be evaluated and compared, we will use 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) as a case study. TFTFE has been investigated as a co-solvent in electrolytes for lithium-ion batteries, where it has been shown to improve safety and performance characteristics.
Comparative Data: Fluorinated Ethers in Lithium-Ion Battery Electrolytes
The following table presents hypothetical comparative data, illustrating the type of experimental results that would be necessary to evaluate the performance of Butyl 1,1,2,2-tetrafluoroethyl ether against an alternative like TFTFE in a specific application.
| Parameter | Electrolyte with Butyl 1,1,2,2-tetrafluoroethyl ether (Hypothetical) | Electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | Standard Carbonate-based Electrolyte |
| Ionic Conductivity (mS/cm) | Data not available | ~2.5 | 8-12 |
| Electrochemical Stability Window (V) | Data not available | up to 4.5 V vs. Li/Li+ | ~4.2 V vs. Li/Li+ |
| Flash Point (°C) | Data not available | 27 | 25-35 |
| First Cycle Coulombic Efficiency (%) | Data not available | >90% | ~85-90% |
Experimental Protocols: A Blueprint for Evaluation
To generate the kind of comparative data presented above, standardized experimental protocols are essential. The following is a representative methodology for evaluating the performance of a novel electrolyte co-solvent in a lithium-ion battery.
Experimental Protocol: Evaluation of Fluorinated Ether as an Electrolyte Co-solvent
-
Electrolyte Preparation:
-
The fluorinated ether (e.g., Butyl 1,1,2,2-tetrafluoroethyl ether or TFTFE) is mixed with a standard carbonate solvent (e.g., ethylene carbonate/dimethyl carbonate, 1:1 v/v) at a defined volume ratio (e.g., 20%).
-
A lithium salt (e.g., 1 M LiPF6) is dissolved in the solvent mixture under an inert atmosphere (e.g., an argon-filled glovebox).
-
-
Electrochemical Measurements:
-
Ionic Conductivity: Measured using a conductivity meter with a two-electrode cell at room temperature.
-
Electrochemical Stability Window: Determined by linear sweep voltammetry using a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel working electrode.
-
-
Cell Assembly and Testing:
-
CR2032 coin cells are assembled in an argon-filled glovebox.
-
The cell consists of a lithium metal anode, a microporous separator, and a cathode (e.g., LiCoO2).
-
The prepared electrolyte is added to the cell.
-
Galvanostatic Cycling: Cells are cycled at a constant current rate (e.g., C/10) between defined voltage limits (e.g., 3.0-4.3 V) to determine the charge-discharge capacity and coulombic efficiency.
-
Visualizing Experimental Workflow
A clear understanding of the experimental process is critical for reproducibility and interpretation of results. The following diagram illustrates the workflow for evaluating a novel fluorinated ether as an electrolyte co-solvent.
Caption: Workflow for evaluating a novel fluorinated ether as an electrolyte co-solvent.
Logical Pathway for Solvent Selection
The decision to use a particular fluorinated ether in a specific application is guided by a logical progression from its fundamental properties to its performance in a functional system.
Caption: Logical pathway for selecting a fluorinated ether for a specific application.
Conclusion and Future Outlook
While Butyl 1,1,2,2-tetrafluoroethyl ether remains a compound with underexplored potential, its structural characteristics suggest it could be a valuable addition to the toolkit of researchers in materials science and drug development. The lack of peer-reviewed, comparative studies highlights a clear opportunity for future research to elucidate its performance characteristics and benchmark them against established alternatives. The experimental frameworks and comparative methodologies outlined in this guide provide a roadmap for such investigations. As the demand for high-performance, stable, and safe chemical components continues to grow, systematic studies of promising compounds like Butyl 1,1,2,2-tetrafluoroethyl ether will be crucial.
References
"advantages and disadvantages of using butyl 1,1,2,2-tetrafluoroethyl ether over similar compounds"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that impacts reaction efficiency, product purity, safety, and environmental footprint. Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) family of solvents, has emerged as a promising alternative to traditional organic solvents. This guide provides an objective comparison of its performance against other commonly used solvents, supported by available data, to aid in informed solvent selection.
Executive Summary
Butyl 1,1,2,2-tetrafluoroethyl ether offers a compelling profile for pharmaceutical applications, characterized by its low toxicity, non-flammable nature, and favorable environmental properties, including a low global warming potential and zero ozone depletion potential. While it presents distinct advantages in certain applications, particularly in the synthesis of fluorinated compounds, its broader utility must be weighed against its physical properties and solvation capabilities compared to established solvents.
Physicochemical Properties: A Comparative Analysis
The selection of a solvent is heavily influenced by its physical and chemical properties. The following table summarizes key physicochemical data for Butyl 1,1,2,2-tetrafluoroethyl ether and several common pharmaceutical solvents.
| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Ethyl Acetate | Methyl tert-butyl ether (MTBE) |
| CAS Number | 358-37-2 | 109-99-9 | 75-09-2 | 141-78-6 | 1634-04-4 |
| Molecular Weight ( g/mol ) | 174.14[1] | 72.11[2] | 84.93[3][4] | 88.11[5] | 88.15[6][7] |
| Boiling Point (°C) | ~100 (estimated) | 66[2][8] | 39.8[9] | 77.1[5][10] | 55.2[11][12] |
| Density (g/mL at 20°C) | ~1.2 (estimated) | 0.888[8] | 1.326[3] | 0.9006[5] | 0.7405[11] |
| Viscosity (cP at 20°C) | No data available | 0.55[8][13] | 0.44[3] | 0.45[5] | 0.27[11][14] |
| Dielectric Constant (at 20-25°C) | No data available | 7.58[8][15] | 9.08[16] | 6.02[5] | 4.5[14] |
Performance in Pharmaceutical Synthesis
Hydrofluoroethers are noted for their utility in the synthesis of fluorinated compounds, which are of growing importance in the pharmaceutical industry. The unique properties of Butyl 1,1,2,2-tetrafluoroethyl ether can offer advantages in specific reaction types.
Solubility of Active Pharmaceutical Ingredients (APIs)
| Solvent | Ibuprofen Solubility |
| Butyl 1,1,2,2-tetrafluoroethyl ether | Likely low to moderate |
| Tetrahydrofuran (THF) | High |
| Dichloromethane (DCM) | High[17][18][19][20] |
| Ethyl Acetate | High[21][22][23][24] |
| Methyl tert-butyl ether (MTBE) | Moderate |
Safety and Environmental Profile
A significant driver for the adoption of alternative solvents is the increasing focus on worker safety and environmental sustainability.
Toxicity Comparison
The following table presents a comparison of acute toxicity data for the selected solvents. Lower LD50 and LC50 values indicate higher toxicity.
| Solvent | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat) |
| Butyl 1,1,2,2-tetrafluoroethyl ether | > 2000 (estimated for HFEs) | No specific data available |
| Tetrahydrofuran (THF) | 1650 - 2880[25][26][27] | 21,000 ppm (3h)[25] |
| Dichloromethane (DCM) | 1600[28] | 52,000 mg/m³ (6h)[29] |
| Ethyl Acetate | 5620[30][31][32][33] | 16000 ppm (6h)[32] |
| Methyl tert-butyl ether (MTBE) | 2963 - 4000[34][35] | 85 mg/L (4h)[35] |
Experimental Protocols
Detailed experimental protocols provide the necessary framework for reproducing and validating research findings. Below is a representative protocol for a common reaction type where a hydrofluoroether could be employed as a solvent.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction, utilizing a hydrofluoroether as a greener solvent alternative.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Butyl 1,1,2,2-tetrafluoroethyl ether (as solvent)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring and heating apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add Butyl 1,1,2,2-tetrafluoroethyl ether (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizing Workflows and Relationships
Green Solvent Selection Workflow
The process of selecting a sustainable solvent for a pharmaceutical process can be visualized as a multi-step workflow. This diagram illustrates a typical decision-making process.
Conclusion
Butyl 1,1,2,2-tetrafluoroethyl ether presents a compelling case for its inclusion in the pharmaceutical scientist's toolbox of solvents. Its primary advantages lie in its enhanced safety and environmental profile when compared to many traditional solvents. However, its utility is contingent on its performance in specific applications, particularly its solvation power for a given set of reactants and products. For processes involving fluorinated molecules, it may offer significant benefits. For broader applications, a careful evaluation of its physicochemical properties and a direct comparison of its performance in the desired chemical transformation are essential for making an informed and sustainable choice. Further research is warranted to generate more comprehensive data on its solubility characteristics with a wider range of APIs and its performance in various pharmaceutically relevant reactions.
References
- 1. Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane – ScienceOpen [scienceopen.com]
- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 3. Dichloromethane Solvent Properties [macro.lsu.edu]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. monumentchemical.com [monumentchemical.com]
- 8. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 9. Physical and chemical properties of dichloromethane include melting point, boiling point, density, etc - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 10. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 11. Methyl t [macro.lsu.edu]
- 12. Methyl tert-butyl ether (MTBE) [commonorganicchemistry.com]
- 13. tetrahydrofuran [stenutz.eu]
- 14. methyl t-butyl ether [stenutz.eu]
- 15. Tetrahydrofuran (data page) - Wikipedia [en.wikipedia.org]
- 16. Dichloromethane (data page) - Wikipedia [en.wikipedia.org]
- 17. scielo.br [scielo.br]
- 18. Effect of the ibuprofen solubility in acetone and dichloromethane on the drug release profiles from PLGA microspheres [scielo.org.ar]
- 19. scite.ai [scite.ai]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. qsj.qiu.edu.ly [qsj.qiu.edu.ly]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 26. geomembrane.com [geomembrane.com]
- 27. redox.com [redox.com]
- 28. uwaterloo.ca [uwaterloo.ca]
- 29. ec.europa.eu [ec.europa.eu]
- 30. meridianbioscience.com [meridianbioscience.com]
- 31. rcilabscan.com [rcilabscan.com]
- 32. drm-chem.com [drm-chem.com]
- 33. msds.uapinc.com [msds.uapinc.com]
- 34. dept.harpercollege.edu [dept.harpercollege.edu]
- 35. fishersci.com [fishersci.com]
Safety Operating Guide
Safe Disposal of Ether, Butyl 1,1,2,2-tetrafluoroethyl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ether, butyl 1,1,2,2-tetrafluoroethyl, ensuring compliance and minimizing risk.
This compound is a fluorinated ether that requires careful handling and disposal due to its chemical properties and potential hazards. Adherence to established protocols is paramount to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The tendency of many ethers to form explosive peroxides over time necessitates caution.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Ignition Sources: This substance is flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment when handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Spill Management: In case of a spill, immediately remove all ignition sources. Absorb small spills with an inert material like vermiculite and collect the residue in a designated flammable waste container.
Disposal Procedures
The primary routes for the disposal of this compound are outlined below. The choice of method depends on institutional policies, local regulations, and the availability of specialized waste management facilities.
1. Consultation and Professional Disposal: The most recommended and safest approach is to engage professional hazardous waste disposal services.
-
Contact Waste Management Authority: Consult your local or regional waste management authority for specific guidance on the disposal of this chemical.
-
Manufacturer and Supplier Inquiry: Contact the manufacturer or supplier for recycling options or their recommended disposal procedures.
2. Approved Disposal Methods: If professional disposal services are utilized, they will likely employ one of the following methods:
-
Incineration: This is a common method for the destruction of halogenated organic compounds.[1] The material should be incinerated in a licensed facility, often after being mixed with a more combustible solvent. High-temperature incineration is necessary to break down the stable carbon-fluorine bonds. The process must include flue gas scrubbing to neutralize hazardous byproducts such as hydrogen fluoride.
-
Licensed Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another option. This should only be considered if incineration is not feasible and is permitted by local regulations.
Important Considerations:
-
Do Not Discharge into Drains: Never dispose of this compound down the drain or into any sewer system.
-
Container Decontamination: Empty containers should be decontaminated before disposal. They may still contain explosive vapors. Do not cut, drill, grind, or weld on or near empty containers.
Quantitative Data and Physical Properties
While specific quantitative limits for disposal (e.g., concentration levels for landfill) are not publicly available and are typically determined by local regulations and the capabilities of the disposal facility, the following properties are essential for safe handling and logistical planning.
| Property | Value | Reference |
| Chemical Formula | C6H10F4O | |
| LogKOW (Bioaccumulation Potential) | 2.8643 (Low) | |
| Persistence | High in Water/Soil and Air | |
| Mobility in Soil | Low (KOC = 104.7) |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. Due to the stability of fluorinated compounds and the potential for hazardous reaction byproducts, attempting to neutralize or degrade this chemical in a standard laboratory setting is not recommended. All disposal should be managed through a licensed hazardous waste management provider.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Ether, butyl 1,1,2,2-tetrafluoroethyl
Essential Safety and Handling Guide for Butyl 1,1,2,2-tetrafluoroethyl Ether
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Chemical Hazard Summary
Proper handling is critical due to the chemical's hazardous properties. It is classified as a flammable liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation and narcotic effects.[1]
| Hazard Type | Description | GHS Classification |
| Physical Hazard | Highly flammable liquid and vapor.[1] Vapors are explosive and may travel to an ignition source.[1] Containers can build up pressure and may rupture violently if heated.[1] | Flammable Liquids, Category 3[1] |
| Health Hazard | Causes skin irritation and serious eye irritation.[1][2] May cause respiratory tract irritation and drowsiness or dizziness (narcotic effects).[1] | Skin Corrosion/Irritation, Category 2[1] Serious Eye Damage/Eye Irritation, Category 2[1] STOT - Single Exposure, Category 3[1][2] |
| Environmental Hazard | Data not extensively available. Users are advised not to discharge into sewers or waterways.[1] | Not Classified |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure risk. All personnel must be trained in the correct use and removal of PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[3] | Must conform to EN166 (EU) or equivalent national standards.[2][3] Contact lenses should be avoided as they can absorb and concentrate irritants.[3] If worn, a clear policy on their use should be established.[3] |
| Hands | Chemical-resistant, impervious gloves. | Gloves must be inspected for integrity before each use.[2] Examples of suitable materials include nitrile, neoprene, and butyl rubber.[4] Always wash hands after removing gloves.[2][3] |
| Body | Protective clothing; Chemical-resistant apron. | Wear flame-retardant and antistatic protective clothing. An apron provides additional protection during mixing, loading, or cleaning.[4] Contaminated work clothes should be laundered separately before reuse.[1][3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | An appropriate respirator is required if ventilation is inadequate or if vapors/aerosols are generated. Atmosphere should be regularly checked to ensure safe working conditions.[1][3] |
Experimental and Operational Protocols
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. All incidents must be reported to a supervisor.
| Exposure Route | Step-by-Step First Aid Protocol |
| Eye Contact | 1. Immediately flush the eyes with fresh, running water for at least 15 minutes.[1][5] 2. Keep eyelids open and away from the eyeball to ensure complete irrigation.[1][5] 3. If present, remove contact lenses, but only if it is easy to do so.[1][2][6] 4. Seek immediate medical attention, especially if irritation persists.[1][6][7] |
| Skin Contact | 1. Immediately take off all contaminated clothing.[1][2][6] 2. Flush the affected skin and hair with plenty of running water and soap if available.[1][8] 3. Continue rinsing for at least 15 minutes.[5][6] 4. If skin irritation occurs or persists, seek medical advice.[1][6][7] |
| Inhalation | 1. Remove the individual from the contaminated area to fresh air at once.[1][2][7][8] 2. Keep the person warm and at rest in a position comfortable for breathing.[1][2][6][8] 3. If breathing is difficult, trained personnel may administer oxygen.[2][7][8] If breathing has stopped, perform artificial respiration.[2][7][8] 4. Call a poison center or doctor if the person feels unwell.[6][7] |
| Ingestion | 1. Do NOT induce vomiting.[2] 2. If the person is conscious, immediately give a glass of water.[1] 3. Never give anything by mouth to an unconscious person.[2][7] 4. Seek immediate medical attention from a doctor or Poison Control Center.[1][2] |
Spill and Disposal Plan
| Procedure | Step-by-Step Guidance |
| Spill Containment & Cleanup | 1. Eliminate Ignition Sources : Immediately remove all sources of heat, sparks, and open flames from the area.[1][2] Use only non-sparking tools.[2][3][6][9] 2. Ventilate : Ensure the area is well-ventilated. 3. Control Contact : Avoid breathing vapors and prevent contact with skin and eyes by using the prescribed PPE.[1] 4. Contain & Absorb : For small spills, contain and absorb the liquid with an inert material like vermiculite or sand.[1] 5. Collect Waste : Carefully collect the absorbed material and residues into a designated, labeled flammable waste container.[1] |
| Waste Disposal | 1. Container Management : Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1][2][6] 2. Regulatory Compliance : All disposal activities must be in strict accordance with local, state, and federal regulations.[1][7] Do not discharge into sewers or waterways.[1] 3. Empty Containers : Even emptied containers may retain explosive vapors and should be handled with care.[1] Do not cut, drill, or weld on or near them.[1] |
Visualized Workflow: Safe Chemical Handling
The following diagram outlines the logical workflow for handling Butyl 1,1,2,2-tetrafluoroethyl ether, from initial preparation through to final disposal, ensuring safety at every step.
Caption: Workflow for safe handling of Butyl 1,1,2,2-tetrafluoroethyl ether.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
